Product packaging for Sulfo-Cy3 amine(Cat. No.:)

Sulfo-Cy3 amine

Numéro de catalogue: B611056
Poids moléculaire: 714.9 g/mol
Clé InChI: ZVOZJQQPUBRDRD-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

A water soluble dye with amino group, useful for the conjugation with electrophiles, and for enzymatic transamination labeling. Sulfo-Cyanine3 is a sulfonated analog of Cy3, which is compatible with various fluorescence measuring equipment. The dye is highly photostable. It is also easily detectable by naked eye.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C36H50N4O7S2 B611056 Sulfo-Cy3 amine

Propriétés

IUPAC Name

1-[6-(6-azaniumylhexylamino)-6-oxohexyl]-3,3-dimethyl-2-[3-(1,3,3-trimethyl-5-sulfonatoindol-1-ium-2-yl)prop-2-enylidene]indole-5-sulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H50N4O7S2/c1-35(2)28-24-26(48(42,43)44)17-19-30(28)39(5)32(35)14-13-15-33-36(3,4)29-25-27(49(45,46)47)18-20-31(29)40(33)23-12-8-9-16-34(41)38-22-11-7-6-10-21-37/h13-15,17-20,24-25H,6-12,16,21-23,37H2,1-5H3,(H2-,38,41,42,43,44,45,46,47)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVOZJQQPUBRDRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1C=CC=C3C(C4=C(N3CCCCCC(=O)NCCCCCC[NH3+])C=CC(=C4)S(=O)(=O)[O-])(C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H50N4O7S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

714.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Sulfo-Cy3 Amine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of its Applications in Cellular Imaging and Biomolecule Labeling

Sulfo-Cy3 amine is a water-soluble, bright orange-red fluorescent dye that has become an indispensable tool in modern biological research. Its utility spans a wide range of applications, from the precise labeling of biomolecules to advanced cellular imaging techniques. This technical guide provides a comprehensive overview of this compound, including its fundamental properties, detailed experimental protocols for its use, and a workflow for its application in immunofluorescence studies.

Core Properties and Spectral Characteristics

This compound is a derivative of the cyanine (B1664457) dye Cy3, modified with a sulfonate group and a reactive amine functional group. The presence of the sulfonate group imparts excellent water solubility, which is a significant advantage in biological experiments as it minimizes non-specific binding and aggregation in aqueous buffers.[1][2] The amine group allows for the covalent attachment of the dye to various biomolecules through the formation of stable amide bonds with carboxylic acid groups or their activated esters.[3] This makes it a versatile tool for labeling proteins, antibodies, and nucleic acids.[1]

The key spectral properties of this compound are summarized in the table below, providing researchers with the essential data for designing and executing fluorescence-based experiments.

PropertyValueReference
Maximum Excitation Wavelength (λex)~554 nm[1]
Maximum Emission Wavelength (λem)~568 nm[1]
Molar Extinction Coefficient150,000 cm⁻¹M⁻¹
Quantum Yield (Φ)~0.1
Stokes Shift~14 nm[1]

Bioconjugation: Labeling Biomolecules with Sulfo-Cy3

The primary application of this compound is in the covalent labeling of biomolecules. The following section provides a detailed protocol for the labeling of antibodies, a common application in life sciences research.

Experimental Protocol: Antibody Labeling with Sulfo-Cy3 NHS Ester

This protocol describes the labeling of an antibody with a Sulfo-Cy3 N-hydroxysuccinimide (NHS) ester, a common amine-reactive derivative.

Materials:

  • Antibody (or other protein) to be labeled in an amine-free buffer (e.g., PBS, pH 7.2-7.4)

  • Sulfo-Cy3 NHS ester

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO)

  • 1 M Sodium bicarbonate buffer, pH 8.5

  • Purification column (e.g., spin desalting column or gel filtration column)

  • Reaction tubes

  • Pipettes and tips

Procedure:

  • Protein Preparation:

    • Dissolve the antibody in an amine-free buffer such as phosphate-buffered saline (PBS) at a concentration of 2-10 mg/mL. Buffers containing primary amines like Tris or glycine (B1666218) must be avoided as they will compete with the antibody for reaction with the NHS ester.[4]

    • Adjust the pH of the protein solution to 8.5 ± 0.5 using 1 M sodium bicarbonate. This slightly alkaline pH is optimal for the reaction between the NHS ester and primary amines on the protein.[5]

  • Dye Preparation:

    • Immediately before use, dissolve the Sulfo-Cy3 NHS ester in anhydrous DMSO to a concentration of 10 mg/mL. Vortex the solution to ensure the dye is fully dissolved.[5]

  • Conjugation Reaction:

    • The optimal molar ratio of dye to protein for labeling should be determined empirically, but a starting point of a 10:1 to 20:1 molar excess of dye to antibody is recommended.

    • Add the calculated volume of the Sulfo-Cy3 NHS ester solution to the protein solution while gently vortexing.

    • Incubate the reaction mixture for 1 hour at room temperature, protected from light.

  • Purification of the Labeled Antibody:

    • Following the incubation, the unreacted dye must be removed from the labeled antibody. This is typically achieved using a spin desalting column or a gel filtration column (e.g., Sephadex G-25).

    • Follow the manufacturer's instructions for the chosen purification column. The labeled antibody will elute from the column, while the smaller, unreacted dye molecules will be retained.

    • Collect the fractions containing the brightly colored, labeled antibody.

  • Characterization (Optional but Recommended):

    • The degree of labeling (DOL), which is the average number of dye molecules per antibody molecule, can be determined by measuring the absorbance of the conjugate at 280 nm (for the protein) and at the excitation maximum of Sulfo-Cy3 (~554 nm).

Application in Research: Immunofluorescence Workflow

Sulfo-Cy3 labeled antibodies are extensively used in immunofluorescence (IF) to visualize the localization of specific proteins within cells and tissues. The following section outlines a typical experimental workflow for indirect immunofluorescence and includes a corresponding diagram.

Experimental Workflow: Indirect Immunofluorescence

This workflow describes the use of a Sulfo-Cy3 labeled secondary antibody to detect a primary antibody bound to a target antigen within cultured cells.

dot

Immunofluorescence_Workflow cell_culture 1. Cell Culture on Coverslips fixation 2. Fixation (e.g., 4% Paraformaldehyde) cell_culture->fixation permeabilization 3. Permeabilization (e.g., 0.1% Triton X-100) fixation->permeabilization blocking 4. Blocking (e.g., 5% BSA) permeabilization->blocking primary_ab 5. Primary Antibody Incubation wash1 6. Wash Steps (PBS) primary_ab->wash1 secondary_ab 7. Sulfo-Cy3 Secondary Antibody Incubation wash1->secondary_ab wash2 8. Wash Steps (PBS) secondary_ab->wash2 mounting 9. Mounting on Microscope Slide microscopy 10. Fluorescence Microscopy (Excitation ~554 nm) mounting->microscopy analysis 11. Image Acquisition and Analysis microscopy->analysis

Caption: A typical workflow for indirect immunofluorescence using a Sulfo-Cy3 labeled secondary antibody.

Detailed Protocol for Indirect Immunofluorescence

Materials:

  • Cultured cells on sterile coverslips

  • Phosphate-buffered saline (PBS)

  • Fixation buffer (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% bovine serum albumin (BSA) in PBS)

  • Primary antibody specific to the target protein

  • Sulfo-Cy3 labeled secondary antibody (with specificity for the primary antibody's host species)

  • Mounting medium

  • Microscope slides

  • Fluorescence microscope with appropriate filters for Cy3

Procedure:

  • Cell Culture: Grow cells to the desired confluency on sterile coverslips in a petri dish.

  • Fixation: Gently wash the cells with PBS. Fix the cells by incubating with 4% paraformaldehyde for 15-20 minutes at room temperature.

  • Permeabilization: Wash the cells three times with PBS. If the target protein is intracellular, permeabilize the cell membranes by incubating with 0.1% Triton X-100 in PBS for 10-15 minutes.

  • Blocking: Wash the cells three times with PBS. Block non-specific antibody binding sites by incubating with 5% BSA in PBS for 1 hour at room temperature.

  • Primary Antibody Incubation: Dilute the primary antibody to its optimal concentration in the blocking buffer. Incubate the cells with the primary antibody solution for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.

  • Wash: Wash the cells three times with PBS for 5 minutes each to remove unbound primary antibody.

  • Secondary Antibody Incubation: Dilute the Sulfo-Cy3 labeled secondary antibody in the blocking buffer. Incubate the cells with the secondary antibody solution for 1 hour at room temperature, protected from light.

  • Final Washes: Wash the cells three times with PBS for 5 minutes each, protected from light.

  • Mounting: Carefully mount the coverslip onto a microscope slide using a drop of mounting medium.

  • Imaging: Visualize the fluorescent signal using a fluorescence microscope equipped with filters appropriate for Cy3 (excitation ~554 nm, emission ~568 nm).

Logical Relationship of Bioconjugation

The chemical reaction between this compound and a carboxylic acid-containing biomolecule, often activated as an NHS ester, is a fundamental process for its application. The following diagram illustrates this logical relationship.

dot

Bioconjugation_Reaction cluster_reactants Reactants cluster_activation Activation (Optional) cluster_product Product sulfo_cy3 This compound activated_biomolecule Activated Biomolecule (NHS Ester) sulfo_cy3->activated_biomolecule reacts with biomolecule Biomolecule with Carboxylic Acid activator Activator (e.g., EDC/NHS) biomolecule->activator reacts with activator->activated_biomolecule forms conjugate Sulfo-Cy3 Labeled Biomolecule activated_biomolecule->conjugate forms stable amide bond

Caption: The logical flow of the bioconjugation reaction between this compound and a biomolecule.

References

Sulfo-Cy3 amine chemical properties and structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Sulfo-Cy3 amine is a water-soluble, bright orange fluorescent dye that has become an indispensable tool in biological research and drug development. Its excellent photostability and reactivity make it a versatile label for a wide range of biomolecules, enabling precise visualization and tracking in various applications, including fluorescence microscopy, flow cytometry, and immunoassays. This technical guide provides an in-depth overview of the core chemical properties, structure, and experimental applications of this compound.

Core Chemical and Physical Properties

This compound is a derivative of the cyanine (B1664457) dye Cy3, modified with a primary amine group for covalent labeling and sulfonate groups to enhance water solubility.[1] This increased hydrophilicity is a key advantage, as it prevents aggregation and improves conjugation efficiency in aqueous environments typical for biological experiments.[2]

The key quantitative properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueReferences
Molecular Formula C₃₆H₅₀N₄O₇S₂[3]
Molecular Weight 714.9 g/mol
Excitation Maximum (λex) 548 - 555 nm[3][4]
Emission Maximum (λem) 563 - 572 nm[3][4]
Extinction Coefficient ~150,000 - 162,000 cm⁻¹M⁻¹[4][5]
Fluorescence Quantum Yield (Φ) ~0.1[3][5]
Solubility Water, DMSO, DMF[3][4]

Chemical Structure and Reactivity

The chemical structure of this compound features a polymethine chain connecting two substituted indole (B1671886) rings, which forms the core fluorophore. The presence of sulfonate groups on the indole rings imparts high water solubility. A linker arm terminating in a primary amine (-NH₂) provides a reactive site for conjugation.

The primary amine group of this compound is nucleophilic and can be covalently attached to molecules containing electrophilic groups. Most commonly, it is used to label biomolecules that possess carboxylic acid (-COOH) groups, such as proteins (at their C-terminus or on aspartic and glutamic acid residues), through the formation of a stable amide bond. This reaction is typically mediated by a carbodiimide, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC or EDAC), often in the presence of N-hydroxysulfosuccinimide (Sulfo-NHS) to enhance reaction efficiency and stability.[6]

Experimental Protocols

The following section details a general protocol for the covalent conjugation of this compound to a protein containing accessible carboxylic acid groups using EDC and Sulfo-NHS chemistry. This is a widely used method for producing fluorescently labeled proteins for various downstream applications.

Two-Step EDC/Sulfo-NHS Coupling of this compound to a Protein

This two-step method is preferred as it minimizes the self-polymerization of the protein by activating the carboxyl groups before the introduction of the amine-containing dye.

Materials:

  • Protein to be labeled (in a buffer free of amines and carboxyls, e.g., MES buffer)

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

  • Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M Glycine

  • Desalting column (e.g., Sephadex G-25)

Procedure:

  • Protein Preparation: Dissolve the protein in the Activation Buffer at a concentration of 1-10 mg/mL.

  • Activation of Carboxyl Groups:

    • Immediately before use, prepare fresh solutions of EDC and Sulfo-NHS in the Activation Buffer or water.

    • Add a 10-fold molar excess of EDC and a 25-fold molar excess of Sulfo-NHS to the protein solution.

    • Incubate the reaction mixture for 15-30 minutes at room temperature with gentle stirring.

  • Removal of Excess Activation Reagents:

    • Remove excess and hydrolyzed EDC and Sulfo-NHS by passing the reaction mixture through a desalting column equilibrated with Coupling Buffer. This step is crucial to prevent unwanted side reactions with this compound.

  • Conjugation with this compound:

    • Dissolve the this compound in the Coupling Buffer.

    • Add a 10- to 20-fold molar excess of the this compound solution to the activated protein solution.

    • Incubate for 2 hours at room temperature or overnight at 4°C with gentle stirring, protected from light.

  • Quenching the Reaction:

    • Add the Quenching Solution to a final concentration of 10-50 mM to quench any unreacted Sulfo-NHS esters.

    • Incubate for 15-30 minutes at room temperature.

  • Purification of the Conjugate:

    • Separate the fluorescently labeled protein from unreacted dye and byproducts using a desalting column or dialysis against an appropriate storage buffer (e.g., PBS).

  • Characterization (Optional but Recommended):

    • Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and ~550 nm (for Sulfo-Cy3).

Visualizing Workflows and Pathways

To further elucidate the processes involved, the following diagrams, created using the DOT language, illustrate the key experimental workflow and the underlying chemical reaction.

experimental_workflow cluster_activation Activation Step cluster_conjugation Conjugation Step cluster_purification Purification Protein Protein (-COOH) Activated_Protein Activated Protein (Sulfo-NHS ester) Protein->Activated_Protein 15-30 min, RT EDC_NHS EDC + Sulfo-NHS EDC_NHS->Activated_Protein Labeled_Protein Labeled Protein (Stable Amide Bond) Activated_Protein->Labeled_Protein 2h, RT or 4°C overnight Sulfo_Cy3 This compound (-NH2) Sulfo_Cy3->Labeled_Protein Purification Desalting Column or Dialysis Labeled_Protein->Purification reaction_mechanism cluster_step1 Step 1: Activation of Carboxylic Acid cluster_step2 Step 2: Aminolysis Carboxyl Protein-COOH O_Acylisourea O-Acylisourea intermediate (unstable) Carboxyl->O_Acylisourea + EDC EDC EDC->O_Acylisourea NHS_Ester Protein-CO-Sulfo-NHS ester (semi-stable) O_Acylisourea->NHS_Ester + Sulfo_NHS Sulfo-NHS Sulfo_NHS->NHS_Ester Amide_Bond Protein-CO-NH-Sulfo-Cy3 (Stable Amide Bond) NHS_Ester->Amide_Bond + Sulfo_Cy3_Amine Sulfo-Cy3-NH2 Sulfo_Cy3_Amine->Amide_Bond

References

Sulfo-Cy3 Amine: A Deep Dive into its Spectral Properties and Applications

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Sulfo-Cy3 amine is a highly versatile, water-soluble fluorescent dye belonging to the cyanine (B1664457) family. Characterized by its bright orange-red fluorescence, it has become an indispensable tool in biological research for labeling and tracking biomolecules. The presence of sulfonate groups enhances its hydrophilicity, making it ideal for use in aqueous buffers without the risk of aggregation, while the terminal primary amine group provides a reactive handle for conjugation to a variety of molecules.[1][2][3] This guide provides a comprehensive overview of the spectral properties, experimental protocols, and key applications of this compound.

Core Physicochemical and Spectral Properties

This compound is renowned for its robust and stable fluorescence, which is largely insensitive to pH changes within the biologically relevant range of 4 to 10.[4] Its key spectral and physical characteristics are summarized below, providing a quantitative basis for experimental design.

Quantitative Data Summary

The following tables provide a consolidated summary of the key quantitative parameters for this compound.

Table 1: Spectral Properties

PropertyValueReference(s)
Excitation Maximum (λex) 548 - 555 nm[2][3][4][5][6][7][8]
Emission Maximum (λem) 563 - 572 nm[2][3][4][5][6][7][8]
Molar Extinction Coefficient (ε) ~162,000 cm-1M-1[2][5][6][8]
Fluorescence Quantum Yield (Φ) ~0.1[2][5][6][8]
Recommended Laser Line 532 nm or 555 nm[4][9]
Recommended Filter Set TRITC (tetramethylrhodamine)[4][9]

Table 2: Physicochemical Properties

PropertyDescriptionReference(s)
Solubility Readily soluble in water, DMSO, DMF, and alcohols.[2][8]
Photostability High; described as very photostable, reducing photobleaching during imaging.[2][5]
pH Sensitivity Fluorescence is stable and insensitive across a pH range of 4 to 10.[4]
Reactivity The primary amine group reacts with electrophiles such as carboxylic acids (in the presence of activators) and activated esters (e.g., NHS esters).[1][2][4]
Storage Store at -20°C, desiccated and protected from light.[5][6]

Principles of Fluorescence and Dye Functionality

The utility of this compound is rooted in the fundamental principles of fluorescence. The dye absorbs photons from an excitation light source, causing an electron to move to a higher energy state. After a brief period, the electron returns to its ground state, releasing the absorbed energy as a photon of light at a longer wavelength (lower energy). This process is visually summarized by the Jablonski diagram.

Jablonski_Diagram cluster_0 Energy Levels S0 Ground State (S₀) S1 First Excited Singlet State (S₁) S0->S1 Emission Fluorescence (Emission) S1->S0 T1 First Triplet State (T₁) S1->T1 ISC Intersystem Crossing T1->S0 Phosphorescence Phosphorescence Excitation Excitation (Absorption)

Caption: Jablonski diagram illustrating fluorescence excitation and emission.

The chemical structure of this compound directly contributes to its utility. The sulfonate groups confer high water solubility, while the primary amine serves as a conjugation point.

Dye_Functionality Structure This compound Structure Sulfonate Groups (SO₃⁻) Polymethine Chain Primary Amine (NH₂) Property1 High Water Solubility Structure:f1->Property1 enables Property2 Fluorescence & Photostability Structure:f2->Property2 determines Property3 Covalent Conjugation Point Structure:f3->Property3 provides

Caption: Relationship between this compound structure and its properties.

Experimental Protocols

The primary application of this compound is the covalent labeling of biomolecules. The protocol involves reacting the amine group of the dye with a suitable electrophile on the target molecule, most commonly a carboxylic acid activated to an NHS ester.

Protocol 1: Labeling of Proteins with Carboxylic Acids via EDC/NHS Chemistry

This protocol details the labeling of a protein's accessible carboxylic acid residues (aspartic acid, glutamic acid, or C-terminus) with this compound.

Materials:

  • Protein of interest in an amine-free buffer (e.g., MES or PBS, pH 6.0).

  • This compound.

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC).

  • N-hydroxysuccinimide (NHS) or Sulfo-NHS.

  • Anhydrous Dimethylsulfoxide (DMSO).

  • Reaction Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0.

  • Quenching Buffer: 1.0 M Tris-HCl, pH 8.5.

  • Purification column (e.g., size-exclusion chromatography like Sephadex G-25).

Methodology:

  • Protein Preparation: Dissolve the protein in the Reaction Buffer to a final concentration of 2-10 mg/mL. Ensure the buffer is free of extraneous primary amines.

  • Dye and Activator Preparation: Immediately before use, prepare a 10 mg/mL stock solution of this compound in DMSO. Prepare 100 mM stock solutions of EDC and NHS in the Reaction Buffer.

  • Activation of Carboxyl Groups: Add a 100-fold molar excess of both EDC and NHS to the protein solution. Incubate for 15 minutes at room temperature.

  • Conjugation Reaction: Add a 10- to 20-fold molar excess of the dissolved this compound to the activated protein solution.

  • Incubation: Incubate the reaction for 2 hours at room temperature, protected from light.

  • Quenching: Stop the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM. Incubate for an additional 15-30 minutes.

  • Purification: Separate the labeled protein from unreacted dye and byproducts using a size-exclusion chromatography column equilibrated with a suitable storage buffer (e.g., PBS).

  • Characterization: Determine the Degree of Labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for protein) and ~548 nm (for Sulfo-Cy3). The DOL can be calculated using the formula: DOL = (Amax × Mprotein) / (A280,corr × εdye) where Amax is the absorbance at the dye's excitation maximum, Mprotein is the molecular weight of the protein, εdye is the molar extinction coefficient of the dye, and A280,corr is the corrected protein absorbance (A280 - (Amax × CF280)), with CF280 being the correction factor for the dye's absorbance at 280 nm.

Protein_Labeling_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_purification 3. Purification & QC P1 Prepare Protein in Amine-Free Buffer (pH 6.0) R1 Activate Protein Carboxyls with EDC/NHS P1->R1 P2 Dissolve this compound, EDC, and NHS P2->R1 R2 Add this compound to Activated Protein R1->R2 R3 Incubate (2 hrs, RT, Dark) R2->R3 PU1 Quench Reaction (e.g., Tris buffer) R3->PU1 PU2 Purify via Size-Exclusion Chromatography PU1->PU2 PU3 Characterize Conjugate (Measure DOL) PU2->PU3

Caption: Workflow for labeling proteins with this compound.

Protocol 2: Immunofluorescence Staining of Fixed Cells

This protocol outlines the use of a Sulfo-Cy3-labeled secondary antibody to detect a primary antibody in fixed cells.[10]

Materials:

  • Cells grown on sterile glass coverslips.

  • Phosphate Buffered Saline (PBS).

  • Fixation Buffer: 4% Paraformaldehyde (PFA) in PBS.

  • Permeabilization Buffer: 0.1% Triton X-100 in PBS.

  • Blocking Buffer: 1% Bovine Serum Albumin (BSA) in PBS.

  • Primary antibody specific to the target protein.

  • Sulfo-Cy3-conjugated secondary antibody.

  • Nuclear counterstain (e.g., DAPI).

  • Antifade mounting medium.

Methodology:

  • Cell Preparation: Wash cultured cells gently with PBS.

  • Fixation: Fix the cells by incubating with 4% PFA for 20 minutes at room temperature. Wash three times with PBS.[10]

  • Permeabilization (for intracellular targets): If the target is intracellular, incubate cells with Permeabilization Buffer for 10 minutes. Wash three times with PBS.[10]

  • Blocking: To prevent non-specific binding, incubate cells in Blocking Buffer for 30-60 minutes.[10]

  • Primary Antibody Incubation: Dilute the primary antibody in Blocking Buffer. Apply to cells and incubate for 1-2 hours at room temperature or overnight at 4°C.

  • Washing: Wash the cells three times with PBS to remove unbound primary antibody.[10]

  • Secondary Antibody Incubation: Dilute the Sulfo-Cy3-conjugated secondary antibody in Blocking Buffer. Apply and incubate for 1 hour at room temperature, protected from light.[10]

  • Final Washes and Counterstaining: Wash three times with PBS. If desired, incubate with a DAPI solution for 5-10 minutes to stain the nuclei.

  • Mounting and Imaging: Mount the coverslip onto a microscope slide using an antifade medium. Visualize using a fluorescence microscope equipped with appropriate filter sets for DAPI and Cy3.[11]

Applications in Research and Development

The bright and stable fluorescence of Sulfo-Cy3 makes it suitable for a wide array of applications that require high sensitivity.

  • Fluorescence Microscopy: Sulfo-Cy3 is extensively used for high-resolution imaging of cells and tissues.[12][13] Its application in immunocytochemistry (ICC), immunohistochemistry (IHC), and fluorescence in situ hybridization (FISH) allows for the precise localization of proteins and nucleic acids.[9][12]

  • Flow Cytometry: Antibodies labeled with Sulfo-Cy3 are employed to analyze and sort cells based on the expression of specific surface or intracellular markers.[9][13]

  • Förster Resonance Energy Transfer (FRET): Sulfo-Cy3 can serve as an acceptor fluorophore in FRET-based assays to study molecular interactions and conformational changes in real-time.[12]

  • Biomolecule Labeling: Beyond proteins, its amine functionality allows for the labeling of any molecule containing an accessible carboxyl group or other electrophilic moiety, including amine-modified oligonucleotides and various small molecules.[1]

The conjugation of Sulfo-Cy3 to a biomolecule can sometimes alter its photophysical properties. For instance, when conjugated to DNA, the fluorescence lifetime of Cy3 can increase significantly compared to the free dye in solution.[14][15] This is often attributed to interactions with the biomolecule that restrict photoisomerization, a non-radiative decay pathway.[7][14] Researchers should be aware of these potential microenvironment effects when conducting quantitative fluorescence studies.

References

Understanding Sulfo-Cy3 amine water solubility

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Water Solubility of Sulfo-Cy3 Amine

Introduction to this compound

This compound is a fluorescent dye belonging to the cyanine (B1664457) family, characterized by its bright orange fluorescence.[1] It is a derivative of the Cy3 dye, modified to include two sulfonate groups and a primary amine functionality.[2] The primary amine group allows for covalent attachment to molecules containing reactive carboxylic acids (in the presence of activators) or activated esters, making it a valuable tool for labeling proteins, antibodies, and other biomolecules.[1][2][3]

The key feature of this molecule, indicated by the "Sulfo-" prefix, is the presence of sulfonic acid groups. These groups are fundamental to the dye's physicochemical properties, most notably its significantly enhanced water solubility compared to its non-sulfonated counterparts.[2][4] This high aqueous solubility simplifies labeling procedures in biological buffers and reduces issues related to dye aggregation.[4][5]

Core Physicochemical Properties and Solubility

The addition of sulfonate groups dramatically increases the hydrophilicity of the cyanine dye structure. This allows this compound to be readily dissolved in aqueous solutions without the need for organic co-solvents, which are often required for standard cyanine dyes.[4][]

Quantitative Solubility Data

While many suppliers describe the dye as "water-soluble," specific quantitative data is available. The high solubility facilitates the preparation of concentrated stock solutions and ensures the dye remains in solution during labeling and purification steps.

Compound Solvent Solubility Other Solvents
This compound Water0.49 M (approx. 350 g/L)[7]Alcohols, DMSO, DMF[3][7]
Non-Sulfonated Cyanine Dyes WaterLow; requires organic co-solvent (5-20% DMSO or DMF) for use in aqueous buffers.[4][5]Soluble in organic solvents (DMSO, DMF, Chloroform, Methanol)[]
The Chemical Basis of Water Solubility

The high water solubility of this compound is a direct result of the two negatively charged sulfonate groups (SO₃⁻) integrated into its aromatic structure. These polar, ionic groups readily form strong hydrogen bonds with water molecules, allowing the dye to dissolve easily in aqueous media. This property also helps to prevent the dye molecules from aggregating, a common issue with hydrophobic non-sulfonated cyanine dyes that can lead to fluorescence quenching and precipitation during bioconjugation reactions.[4]

G cluster_dye This compound Structure cluster_water Aqueous Environment dye Indolenine Ring - Polymethine Bridge - Indolenine Ring so3_1 Sulfonate Group (SO₃⁻) dye->so3_1 increases polarity so3_2 Sulfonate Group (SO₃⁻) dye->so3_2 increases polarity amine Primary Amine (-NH₂) dye->amine conjugation site H2O_1 H₂O so3_1->H2O_1 H-Bonding H2O_2 H₂O so3_1->H2O_2 H-Bonding H2O_3 H₂O so3_2->H2O_3 H-Bonding H2O_4 H₂O so3_2->H2O_4 H-Bonding

Diagram 1: Chemical basis for the high water solubility of this compound.

Experimental Protocol: Protein Labeling

The excellent water solubility of this compound is a significant advantage in bioconjugation protocols. The following is a generalized methodology for labeling a protein, such as an Immunoglobulin G (IgG) antibody, using an amine-reactive partner dye (e.g., Sulfo-Cy3 NHS ester). The principles demonstrate the utility of a water-soluble dye in an aqueous reaction environment.

Materials and Preparation
  • Protein Solution: The protein should be in an amine-free buffer (e.g., PBS, HEPES). Buffers containing primary amines like Tris or glycine (B1666218) are not suitable as they will compete in the reaction.[8][9] The recommended pH is 8.0-9.0.[8][9] Protein concentration should be at least 2 mg/mL for optimal efficiency.[9][10]

  • Dye Stock Solution: Although the dye is water-soluble, for accurate addition of small quantities, a concentrated stock solution of 10 mg/mL or 10 mM is typically prepared in an anhydrous organic solvent like DMSO or DMF.[8][10] This stock solution should be stored at -20°C, protected from light and moisture.[11]

Labeling Procedure
  • pH Adjustment: Adjust the pH of the protein solution to 8.5 using 1 M sodium bicarbonate if necessary.[9]

  • Calculate Reagent Volumes: Determine the required volume of the dye stock solution. A common starting point is a 10:1 molar ratio of dye to protein.[8][12]

  • Conjugation Reaction: Add the calculated volume of dye stock solution to the protein solution while gently vortexing. The final concentration of organic solvent (e.g., DMSO) should not exceed 10% of the total reaction volume.[12]

  • Incubation: Incubate the reaction mixture for 1 hour at room temperature, protected from light.[10] Gentle shaking or rotation can improve labeling efficiency.

  • Purification: Separate the dye-protein conjugate from unreacted, free dye. This is commonly achieved using a desalting or gel filtration column (e.g., Sephadex G-25) or through dialysis.[8][10] The high water solubility of this compound facilitates efficient removal of excess dye during purification, particularly with dialysis against an aqueous buffer.[5]

G prep_protein 1. Protein Preparation (e.g., Antibody in PBS, pH 8.5) reaction 3. Conjugation Reaction (Add Dye to Protein, 10:1 ratio) Incubate 1 hr @ RT, in dark prep_protein->reaction prep_dye 2. Dye Stock Solution (Sulfo-Cy3 in DMSO) prep_dye->reaction purification 4. Purification (Gel Filtration or Dialysis) reaction->purification product 5. Final Product (Purified Sulfo-Cy3 Labeled Protein) purification->product

Diagram 2: Experimental workflow for labeling a protein with Sulfo-Cy3.

References

A Technical Guide to Sulfo-Cy3 Amine and Cy3 Dyes for Fluorescence Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide explores the core differences, advantages, and applications of Sulfo-Cy3 amine and standard Cy3 dyes. Understanding these distinctions is critical for optimizing experimental design, ensuring robust conjugation, and achieving high-fidelity fluorescence detection in a variety of research and drug development contexts.

Core Chemical and Physical Distinctions

The primary difference between Sulfo-Cy3 and standard Cy3 dyes lies in the presence of sulfonate groups (-SO₃⁻) on the Sulfo-Cy3 molecule.[1] This modification has profound implications for the dye's physical properties, particularly its solubility.

  • Sulfo-Cy3: The addition of sulfonate groups renders the dye highly water-soluble, or hydrophilic.[1][2][3] This allows for conjugation reactions to be performed in purely aqueous buffers, which is advantageous for proteins that are sensitive to organic solvents and may denature.[4][5] The increased hydrophilicity also helps to prevent the aggregation of dye molecules on the surface of labeled proteins, a common cause of fluorescence quenching.[1]

  • Standard Cy3: Non-sulfonated Cy3 is inherently more hydrophobic and has lower water solubility.[6] Consequently, it typically needs to be dissolved in an organic co-solvent like dimethylsulfoxide (DMSO) or dimethylformamide (DMF) before being added to an aqueous conjugation reaction.[6][7][8] While effective, this can pose a risk to the structural integrity and biological activity of sensitive proteins.

This fundamental difference in solubility is a key determinant in selecting the appropriate dye for a specific application.

Quantitative Data Summary

The choice of a fluorescent dye is often dictated by its spectral properties and performance metrics. The following table summarizes the key quantitative data for this compound and a representative standard Cy3 dye (Cy3 NHS Ester) for easy comparison.

PropertyThis compoundStandard Cy3 (NHS Ester)Key Implications & Notes
Excitation Max (λex) ~548 nm[9][10]~555 nm[6][7]Both are efficiently excited by common laser lines (e.g., 532 nm, 555 nm) and are compatible with TRITC filter sets.[7][8][11]
Emission Max (λem) ~563 nm[9][10]~570 nm[7]Both emit in the orange-red region of the spectrum.[12][13]
Molar Extinction Coefficient (ε) ~162,000 cm⁻¹M⁻¹[9][10]~150,000 cm⁻¹M⁻¹[7][11]High values for both dyes indicate a strong ability to absorb light, contributing to their brightness.[8]
Fluorescence Quantum Yield (Φ) ~0.1[9][10][14]~0.15 - 0.31[6][7]Represents the efficiency of converting absorbed light into emitted fluorescence. Values can vary based on the local environment and conjugation state.
Solubility High in water, alcohols, DMSO, DMF[9][10]Low in water; requires organic co-solvents (DMSO, DMF)[6]Sulfo-Cy3 is ideal for labeling sensitive biomolecules in aqueous media.[1][4]
Reactivity Amine group reacts with electrophiles (e.g., NHS esters, carboxylic acids with activators)[2][9][15]NHS ester group reacts with primary amines (e.g., lysine (B10760008) residues on proteins)[6]The reactive group dictates the conjugation chemistry used.

Conjugation Chemistry and Experimental Protocols

The functional group on the dye determines the strategy for covalently linking it to a biomolecule.

  • This compound: Possesses a primary amine (-NH₂) which is nucleophilic. It is used to label molecules containing electrophilic groups, such as activated carboxylic acids (e.g., N-hydroxysuccinimide [NHS] esters) or can be coupled to carboxylic acids using activators like EDC.[15][16]

  • Standard Cy3 (NHS Ester): This is an amine-reactive dye. The NHS ester is a highly efficient electrophilic group that specifically reacts with primary amines, such as the ε-amino group of lysine residues and the N-terminus of proteins, to form a stable amide bond.[4][6]

This protocol provides a general workflow for labeling an antibody (e.g., IgG) with a Sulfo-Cy3 NHS ester, which is a common variant used for protein conjugation.

1. Reagent Preparation:

  • Antibody Solution: Prepare the antibody at a concentration of 2-10 mg/mL in an amine-free buffer, such as 1X Phosphate Buffered Saline (PBS).[13][17] Buffers containing primary amines (e.g., Tris, glycine) must be avoided as they will compete in the reaction.[18][19]
  • Reaction Buffer: Prepare a 1 M sodium bicarbonate solution (pH 8.5-9.0).[17] The reaction requires a slightly basic pH to ensure the lysine amine groups are deprotonated and reactive.[18]
  • Dye Stock Solution: Immediately before use, dissolve the Sulfo-Cy3 NHS ester in anhydrous DMSO to a concentration of 10 mM.[17] Vortex briefly to ensure it is fully dissolved. Reactive dyes are moisture-sensitive and not stable for long periods in solution.[20]

2. Conjugation Reaction:

  • Adjust the pH of the antibody solution to 8.5 ± 0.5 by adding a small volume of the 1 M sodium bicarbonate buffer (typically 1/10th of the protein solution volume).[17]
  • Add the reactive dye stock solution to the antibody solution while gently stirring or vortexing. The molar ratio of dye to protein should be optimized for each specific protein, but a starting point of a 10:1 to 15:1 molar excess of dye is common.[13]
  • Incubate the reaction for 60 minutes at room temperature, protected from light.

3. Purification:

  • Separate the labeled antibody from the unreacted, free dye using a size-exclusion chromatography column, such as Sephadex G-25.[13][21]
  • Equilibrate the column with PBS (pH 7.2-7.4).
  • Apply the reaction mixture to the top of the column.
  • Elute the conjugate with PBS. The first colored fraction to elute will be the labeled antibody, while the smaller, unreacted dye molecules will elute later.
  • Combine the fractions containing the labeled protein.

4. Characterization (Optional but Recommended):

  • Calculate the Degree of Labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and at the dye's absorbance maximum (~554 nm). This ratio indicates the average number of dye molecules per protein molecule.

Visualization of Workflows and Concepts

This diagram illustrates the key steps in a typical protein conjugation experiment using an amine-reactive dye.

G prep_protein Prepare Protein in Amine-Free Buffer (e.g., PBS) adjust_ph Adjust Protein Solution pH to 8.5 - 9.0 prep_protein->adjust_ph prep_dye Dissolve Dye (e.g., Sulfo-Cy3 NHS) in Anhydrous DMSO mix Mix Dye and Protein (Optimized Molar Ratio) prep_dye->mix adjust_ph->mix incubate Incubate 1 hr at RT (Protected from Light) mix->incubate purify Purify Conjugate (e.g., Size-Exclusion Chromatography) incubate->purify characterize Characterize (e.g., Calculate DOL) purify->characterize

Caption: Workflow for labeling proteins with an amine-reactive fluorescent dye.

This diagram shows the logical relationship between the structural modification (sulfonation) and its downstream effects on the dye's behavior in experiments.

G start Standard Cy3 Dye (Hydrophobic) sulfonation Structural Modification: Addition of Sulfonate Groups (-SO₃⁻) start->sulfonation result Sulfo-Cy3 Dye sulfonation->result prop1 Increased Hydrophilicity (High Water Solubility) result->prop1 Leads to prop2 Reduced Aggregation & Self-Quenching result->prop2 Leads to app1 Labeling in Aqueous Buffers (No Organic Solvents) prop1->app1 Enables app3 Improved Signal Fidelity for Sensitive Proteins prop1->app3 Contributes to app2 Reduced Non-Specific Binding prop2->app2 Results in prop2->app3 Contributes to

Caption: How sulfonation improves the properties of Cy3 dyes for bio-conjugation.

This decision-making diagram helps researchers select the appropriate dye based on the available functional groups on their target biomolecule.

G start What functional group is on your biomolecule? amine Primary Amine (-NH₂) e.g., Lysine, N-terminus start->amine  Primary Amine carboxyl Carboxylic Acid (-COOH) start->carboxyl  Carboxylic Acid   dye1 Use Amine-Reactive Dye (e.g., Cy3 NHS Ester) amine->dye1 dye2 Use Amine-Containing Dye (e.g., this compound) + EDC/NHS activators carboxyl->dye2

Caption: Decision tree for selecting dye chemistry based on the target biomolecule.

References

Principle of Sulfo-Cy3 Amine Labeling: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an in-depth overview of the chemical principles and practical methodologies underlying Sulfo-Cy3 amine-reactive labeling. Tailored for researchers, scientists, and professionals in drug development, it details the reaction mechanism, experimental protocols, and data analysis essential for the successful conjugation of Sulfo-Cy3 to proteins and other biomolecules.

Core Principle of Sulfo-Cy3 NHS Ester Chemistry

This compound labeling is a widely used bioconjugation technique that covalently attaches a bright, orange-fluorescent Sulfo-Cy3 dye to a target biomolecule. The chemistry relies on the reaction between a Sulfo-Cy3 N-hydroxysuccinimidyl (NHS) ester and a primary aliphatic amine (-NH₂) on the target molecule.

Reaction Mechanism: The process is a nucleophilic acyl substitution. The primary amine, typically from the side chain of a lysine (B10760008) residue or the N-terminus of a protein, acts as a nucleophile. It attacks the carbonyl carbon of the NHS ester. This leads to the formation of a stable, covalent amide bond and the release of N-hydroxysuccinimide (NHS) as a leaving group.[1][2]

The key features of this chemistry are:

  • Specificity: NHS esters are highly reactive towards primary amines. While they can react with other nucleophiles like hydroxyl or sulfhydryl groups, the resulting ester or thioester bonds are less stable and can be hydrolyzed or displaced by amines.[2]

  • Efficiency: The reaction is efficient under specific pH conditions, leading to high labeling yields.

  • Stability: The resulting amide bond is highly stable, ensuring the fluorescent label remains attached to the biomolecule throughout subsequent experiments.[2]

  • Hydrophilicity: The "Sulfo" prefix indicates the presence of sulfonate (SO₃⁻) groups on the cyanine (B1664457) dye structure. These groups render the Sulfo-Cy3 NHS ester highly water-soluble.[3][4][5] This is a significant advantage over non-sulfonated Cy3, as it minimizes the need for organic co-solvents (like DMSO or DMF) that can denature proteins and reduces the tendency of the dye to cause aggregation of the labeled conjugate.[4][5]

Caption: Chemical reaction mechanism of Sulfo-Cy3 NHS ester with a primary amine.

Quantitative Data and Specifications

The following table summarizes the key quantitative properties of Sulfo-Cy3 NHS ester, which are critical for experimental design and data analysis.

PropertyValueNotes
Excitation Maximum (λex) ~555 nmCan be excited effectively by 532 nm or 555 nm laser lines.[3][6]
Emission Maximum (λem) ~570 nmVisualized with TRITC (tetramethylrhodamine) filter sets.[6]
Molar Extinction Coeff. (ε) ~150,000 cm⁻¹M⁻¹High value indicates strong light absorption, contributing to brightness.[3]
Molecular Weight (MW) ~822 - 866 g/mol Varies slightly based on the counter-ion (e.g., Na⁺).[3][7]
Optimal Reaction pH 8.3 - 8.5Balances amine reactivity and NHS ester hydrolysis.[1][8][9]
Recommended Molar Ratio 5:1 to 20:1(Dye:Protein) Starting with a 10:1 ratio is common.[10][11]
Quantum Yield HighContributes to strong fluorescence intensity for sensitive detection.[12][13]
Photostability GoodExhibits strong photostability under typical imaging conditions.[12][14]

Experimental Protocol for Protein Labeling

This section provides a detailed, generalized protocol for labeling a protein with Sulfo-Cy3 NHS ester. Optimization may be required for specific proteins.

Reagent and Buffer Preparation
  • Protein Solution (Solution A):

    • The protein must be in an amine-free buffer . Buffers containing Tris or glycine (B1666218) are unsuitable as they will compete for reaction with the NHS ester.[11][15]

    • Suitable buffers include 0.1 M sodium bicarbonate or 0.1 M phosphate (B84403) buffer.[1][8]

    • Adjust the buffer pH to the optimal range of 8.3-8.5 .[1][8][9] If the pH is below 8.0, the labeling efficiency will be significantly reduced because the primary amines will be protonated.[1][8]

    • The recommended protein concentration is 2-10 mg/mL .[11][15] Lower concentrations can decrease labeling efficiency.[9] If necessary, use a spin concentrator to increase the protein concentration.

  • Sulfo-Cy3 NHS Ester Stock Solution (Solution B):

    • Prepare the dye stock solution immediately before use. While Sulfo-Cy3 is water-soluble, it is common practice to dissolve the NHS ester in anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) to a concentration of 1-10 mg/mL or 10 mM.[1][11][16]

    • Vortex thoroughly to ensure the dye is fully dissolved.

    • If storing, aliquot and store at -20°C, protected from light and moisture, for no more than a few weeks.[10][16] Avoid repeated freeze-thaw cycles.[16]

Labeling Reaction Workflow

G start Start prep_protein 1. Prepare Protein Solution - Amine-free buffer - pH 8.3 - 8.5 - Conc. 2-10 mg/mL start->prep_protein prep_dye 2. Prepare Dye Stock - Dissolve Sulfo-Cy3 NHS Ester in DMSO or water - Prepare fresh prep_protein->prep_dye calc 3. Calculate Dye Volume - Based on desired dye:protein molar ratio (e.g., 10:1) prep_dye->calc react 4. Run Conjugation - Add dye solution to protein - Mix gently calc->react incubate 5. Incubate - 1-4 hours at room temp. or overnight at 4°C - Protect from light react->incubate purify 6. Purify Conjugate - Remove unreacted dye via gel filtration (Sephadex G-25) or dialysis incubate->purify characterize 7. Characterize - Measure Abs at 280 nm & 555 nm - Calculate Degree of Labeling (DOL) purify->characterize end Store Labeled Protein (4°C short-term, -20°C long-term) characterize->end

Caption: Standard experimental workflow for labeling proteins with Sulfo-Cy3 NHS ester.
Step-by-Step Procedure

  • Calculate Reagent Volumes: Determine the volume of the Sulfo-Cy3 stock solution needed to achieve the desired molar excess of dye to protein. A common starting point is a 10:1 molar ratio.[10][11]

    • Example Calculation: For 1 mg of a 150 kDa IgG protein (6.67 nmol) and a 10:1 molar ratio, you would need 66.7 nmol of dye.

  • Perform Conjugation: Slowly add the calculated volume of the dye stock solution (Solution B) to the protein solution (Solution A) while gently vortexing or stirring.[10][15] The amount of organic solvent (DMSO/DMF) should ideally not exceed 10% of the total reaction volume.[10]

  • Incubate: Allow the reaction to proceed for at least 4 hours at room temperature or overnight on ice.[1] Protect the reaction mixture from light by wrapping the tube in aluminum foil.

  • Purify the Conjugate: It is crucial to remove any unreacted, free dye from the labeled protein. The most common method is gel filtration using a desalting column (e.g., Sephadex G-25).[1][15] The labeled protein will elute first, followed by the smaller, unbound dye molecules. Dialysis is another alternative.[17]

Characterization: Calculating the Degree of Labeling (DOL)

The DOL (or F/P ratio) is the average number of dye molecules conjugated to each protein molecule. It can be determined spectrophotometrically.[18]

  • Measure Absorbance: Measure the absorbance of the purified conjugate solution at 280 nm (A₂₈₀) and at the dye's absorbance maximum, ~555 nm (Aₘₐₓ).

  • Calculate Protein Concentration: The dye also absorbs light at 280 nm, so a correction factor (CF) is needed. The CF for Cy3 is approximately 0.08.[9]

    • Protein Conc. (M) = [A₂₈₀ – (Aₘₐₓ × CF)] / ε_protein

      • ε_protein is the molar extinction coefficient of the protein at 280 nm.

  • Calculate Dye Concentration:

    • Dye Conc. (M) = Aₘₐₓ / ε_dye

      • ε_dye is the molar extinction coefficient of Sulfo-Cy3 at 555 nm (~150,000 M⁻¹cm⁻¹).

  • Calculate DOL:

    • DOL = Dye Concentration (M) / Protein Concentration (M)

For most antibodies, an optimal DOL is typically between 2 and 10.[16] Over-labeling can lead to fluorescence quenching and potential loss of protein activity, while under-labeling results in a weak signal.[18]

References

An In-depth Technical Guide to Sulfo-Cy3 for Labeling Primary Amines

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of Sulfo-Cy3 fluorescent dyes for the purpose of labeling primary amines on biomolecules. This document is intended for researchers, scientists, and drug development professionals who utilize bioconjugation and fluorescence detection in their workflows.

Introduction to Sulfo-Cy3 Dyes

Sulfo-Cy3 is a bright, water-soluble fluorescent dye belonging to the cyanine (B1664457) dye family.[1] It exhibits a strong orange-red fluorescence with an excitation maximum around 555 nm and an emission maximum around 570 nm.[2] The key feature of Sulfo-Cy3 is the presence of sulfonate groups, which impart high aqueous solubility.[3] This hydrophilicity is advantageous for labeling proteins and other biomolecules that may be sensitive to organic solvents, reducing the risk of denaturation or aggregation during the labeling process.[4][5] The fluorescence of Cy3 dyes is also pH-insensitive between pH 4 and 10, making them suitable for a wide range of biological applications.[6]

Understanding Amine-Reactive Chemistry

A crucial aspect of fluorescent labeling is the specific chemical reaction that covalently attaches the dye to the target biomolecule. The user's topic of interest is "Sulfo-Cy3 amine for labeling primary amines." It is important to clarify the reactive partners in this context.

  • Primary Amines on Biomolecules: These are common functional groups found in biological molecules. In proteins, the most accessible primary amines are the ε-amino group of lysine (B10760008) residues and the N-terminal α-amino group.[7]

  • Amine-Reactive Dyes: To label a primary amine, the fluorescent dye must possess a chemical group that specifically and efficiently reacts with it. The most common amine-reactive functional group used in bioconjugation is the N-hydroxysuccinimidyl (NHS) ester.[8][9]

Therefore, to label a primary amine with Sulfo-Cy3, one must use an amine-reactive form of the dye, such as Sulfo-Cy3 NHS ester .

This compound , on the other hand, contains a primary amine. This derivative is used to label biomolecules that have reactive groups such as activated carboxylic acids (e.g., in the presence of EDC) or NHS esters.[6][10][11]

This guide will focus on the use of Sulfo-Cy3 NHS ester for the efficient labeling of primary amines.

Properties of Sulfo-Cy3

The photophysical and chemical properties of Sulfo-Cy3 make it a versatile tool for fluorescence-based detection.

PropertyValueReference(s)
Excitation Maximum (λex)~555 nm[2]
Emission Maximum (λem)~570 nm[2]
Molar Extinction Coefficient~150,000 cm⁻¹M⁻¹[2][12]
Fluorescence Quantum Yield~0.1 - 0.31[4][11][12]
Recommended Laser Line532 nm or 555 nm[6]
Recommended Filter SetTRITC (tetramethylrhodamine)[6]
SolubilityHigh in water and aqueous buffers[3][4]
Reactive Group (for this guide)N-hydroxysuccinimidyl (NHS) ester[2][9]
Target Functional GroupPrimary amines (-NH₂)[7][8]

Experimental Protocols

Protein Labeling with Sulfo-Cy3 NHS Ester

This protocol describes a general procedure for labeling proteins with Sulfo-Cy3 NHS ester. The optimal conditions may vary depending on the specific protein and its concentration.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, HEPES, borate) at pH 7.2-8.5.[9][12] (Note: Avoid buffers containing primary amines like Tris or glycine, as they will compete for reaction with the NHS ester.[13])

  • Sulfo-Cy3 NHS ester

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)

  • 1 M Sodium bicarbonate

  • Purification column (e.g., size-exclusion chromatography) for removing unconjugated dye.[12]

Procedure:

  • Protein Preparation:

    • Dissolve the protein in an appropriate amine-free buffer at a concentration of 2-10 mg/mL.[7][13]

    • Ensure the pH of the protein solution is between 8.0 and 9.0 for optimal labeling efficiency. If necessary, adjust the pH using 1 M sodium bicarbonate.[8][13]

  • Dye Preparation:

    • Prepare a stock solution of Sulfo-Cy3 NHS ester in anhydrous DMSO or DMF at a concentration of 10 mg/mL or approximately 10 mM.[13]

  • Labeling Reaction:

    • The optimal molar ratio of dye to protein for efficient labeling is typically between 10:1 and 20:1. This may require optimization for each specific protein.[13]

    • Add the calculated amount of Sulfo-Cy3 NHS ester stock solution to the protein solution while gently vortexing.

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light.[9]

  • Purification:

    • Remove the unconjugated dye from the labeled protein using a size-exclusion chromatography column (e.g., Sephadex G-25) or through dialysis.

    • The purified, labeled protein conjugate can be stored under conditions appropriate for the specific protein, typically at 4°C or -20°C, protected from light.[7]

Calculating the Degree of Labeling (DOL)

The DOL, or the average number of dye molecules per protein molecule, can be determined spectrophotometrically.

  • Measure the absorbance of the purified conjugate at 280 nm (for the protein) and at the excitation maximum of the dye (~555 nm for Sulfo-Cy3).

  • Calculate the protein concentration using the Beer-Lambert law, correcting for the dye's absorbance at 280 nm:

    • Protein Concentration (M) = [A₂₈₀ - (A₅₅₅ x CF₂₈₀)] / ε_protein

    • Where:

      • A₂₈₀ and A₅₅₅ are the absorbances at 280 nm and 555 nm, respectively.

      • CF₂₈₀ is the correction factor for the dye's absorbance at 280 nm (typically provided by the dye manufacturer, around 0.08 for Cy3).

      • ε_protein is the molar extinction coefficient of the protein at 280 nm.

  • Calculate the dye concentration:

    • Dye Concentration (M) = A₅₅₅ / ε_dye

    • Where ε_dye is the molar extinction coefficient of Sulfo-Cy3 at 555 nm (~150,000 M⁻¹cm⁻¹).

  • Calculate the DOL:

    • DOL = Dye Concentration / Protein Concentration

Visualizations

Reaction of Sulfo-Cy3 NHS Ester with a Primary Amine

G SulfoCy3_NHS Sulfo-Cy3-NHS Ester Conjugate Sulfo-Cy3-Biomolecule (Stable Amide Bond) SulfoCy3_NHS->Conjugate + PrimaryAmine Primary Amine (on Biomolecule) PrimaryAmine->Conjugate + NHS_byproduct NHS Byproduct Conjugate->NHS_byproduct

Caption: Covalent bond formation between Sulfo-Cy3 NHS ester and a primary amine.

General Experimental Workflow for Protein Labeling

G Start Start: Protein Solution (Amine-Free Buffer, pH 8-9) PrepareDye Prepare Sulfo-Cy3 NHS Ester Stock (in DMSO) Start->PrepareDye Mix Mix Dye and Protein (Molar Ratio 10:1 to 20:1) Start->Mix PrepareDye->Mix Incubate Incubate (1-2h at RT or overnight at 4°C, protected from light) Mix->Incubate Purify Purify Conjugate (Size-Exclusion Chromatography) Incubate->Purify Analyze Analyze (Calculate DOL) Purify->Analyze End End: Purified Sulfo-Cy3 Labeled Protein Analyze->End

References

Getting started with Sulfo-Cy3 amine in the lab

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Sulfo-Cy3 amine, a water-soluble fluorescent dye essential for bioconjugation and cellular imaging. It details the dye's properties, core labeling chemistries, and step-by-step experimental protocols to facilitate its successful implementation in the laboratory.

Introduction to this compound

This compound is a derivative of the popular Cyanine3 (Cy3) dye, engineered for enhanced utility in aqueous environments. Key features include:

  • Water Solubility : The addition of sulfonate (Sulfo) groups significantly increases hydrophilicity, allowing for direct use in biological buffers without organic co-solvents.[1][2][3] This is particularly advantageous for labeling sensitive proteins that may denature in the presence of organic solvents.[4]

  • Reactive Primary Amine : It possesses a primary amine (-NH₂) group, making it a valuable tool for reacting with molecules that have accessible carboxyl groups, aldehydes, or ketones.[2][5][6]

  • Bright Orange-Red Fluorescence : With an excitation maximum around 548-555 nm and an emission maximum near 563-572 nm, Sulfo-Cy3 is exceptionally bright and photostable.[1][5][6] It is compatible with standard TRITC (tetramethylrhodamine) filter sets and 532 nm or 555 nm laser lines.[6][7]

  • Low Background : Cy3 conjugates are known to produce less background fluorescence compared to other common dyes like TAMRA.[6][7]

These properties make this compound a versatile reagent for labeling proteins, peptides, and other biomolecules for applications such as fluorescence microscopy, flow cytometry, and immunoassays.[1]

Physicochemical and Spectral Properties

The quantitative properties of this compound are critical for experimental design, including calculating dye-to-protein ratios and selecting appropriate instrument settings.

PropertyValueReference(s)
Excitation Maximum (λex) ~548 - 555 nm[5][6][8]
Emission Maximum (λem) ~563 - 572 nm[5][6][8]
Molar Extinction Coefficient ~162,000 cm⁻¹M⁻¹[5][8][9]
Fluorescence Quantum Yield (Φ) ~0.1[5][8][9]
Molecular Weight (MW) ~715 g/mol [5]
Solubility Water, DMSO, DMF[5][6][8]
Storage -20°C, desiccated and protected from light[5][10]

Core Labeling Chemistries

The primary amine on Sulfo-Cy3 allows it to be covalently conjugated to target molecules through two main chemical pathways.

This is the most common method for labeling biomolecules that contain available carboxyl groups (-COOH), such as those found on the side chains of aspartic and glutamic acid residues in proteins. The reaction proceeds in two steps using a carbodiimide, like EDC (1-Ethyl-3-[3-dimethylaminopropyl]carbodiimide), and N-hydroxysulfosuccinimide (Sulfo-NHS).

  • Activation of Carboxyl Group : EDC reacts with the carboxyl group on the target molecule to form a highly reactive but unstable O-acylisourea intermediate.[11]

  • Stabilization with Sulfo-NHS : Sulfo-NHS reacts with the intermediate to create a more stable, amine-reactive Sulfo-NHS ester.[12][13] This two-step process improves efficiency and allows for better control over the reaction.[12][14]

  • Conjugation : The primary amine of this compound attacks the Sulfo-NHS ester, forming a stable amide bond and releasing the Sulfo-NHS leaving group.

G cluster_activation Step 1: Carboxyl Activation cluster_conjugation Step 2: Conjugation Target_COOH Target Molecule (-COOH) Intermediate Reactive O-acylisourea Intermediate Target_COOH->Intermediate + EDC EDC EDC->Intermediate NHS_Ester Amine-Reactive Sulfo-NHS Ester Intermediate->NHS_Ester + Sulfo_NHS Sulfo-NHS Sulfo_NHS->NHS_Ester Conjugate Labeled Target (Stable Amide Bond) NHS_Ester->Conjugate Sulfo_Cy3_Amine Sulfo-Cy3 Amine (-NH₂) Sulfo_Cy3_Amine->Conjugate +

Carbodiimide (EDC/Sulfo-NHS) conjugation chemistry workflow.

This method is used to label molecules containing aldehyde or ketone groups. The reaction involves two key steps:

  • Imine Formation : The primary amine of Sulfo-Cy3 reacts with the carbonyl group (aldehyde or ketone) of the target molecule to form an intermediate imine (a C=N double bond).[15][16][17]

  • Reduction : A mild reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), is used to reduce the imine to a stable secondary amine bond.[18][19] These specific reducing agents are chosen because they are capable of reducing the imine intermediate but are too weak to reduce the initial aldehyde or ketone, allowing for an efficient one-pot reaction.[19]

Detailed Experimental Protocols

This protocol provides a general framework for conjugating this compound to a protein with accessible carboxyl groups. Optimization is often required for each specific protein.

Materials:

  • Protein solution (2-10 mg/mL in an amine-free buffer, e.g., MES)

  • This compound

  • EDC (1-Ethyl-3-[3-dimethylaminopropyl]carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5

  • Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine

  • Purification: Desalting column (e.g., Sephadex G-25) or dialysis cassette

Procedure:

  • Prepare Protein : Dissolve or exchange the protein into Activation Buffer at a concentration of 2-10 mg/mL. Buffers containing primary amines (like Tris or glycine) or carboxylates must be avoided.[20]

  • Prepare Reagents : Immediately before use, prepare fresh solutions of EDC and Sulfo-NHS in Activation Buffer or ultrapure water. EDC is susceptible to hydrolysis.[12] A common starting point is a 10 mg/mL stock for both.

  • Activate Protein :

    • Add EDC and Sulfo-NHS to the protein solution. A molar excess of 10-20 fold for EDC and 25-50 fold for Sulfo-NHS over the protein is a typical starting point.

    • Incubate for 15 minutes at room temperature with gentle mixing.[11][14]

  • Prepare this compound : Dissolve this compound in DMSO or Coupling Buffer to a concentration of 10 mg/mL.

  • Conjugation Reaction :

    • Optional but Recommended: To remove excess EDC and byproducts, pass the activated protein solution through a desalting column equilibrated with Coupling Buffer (pH 7.2-7.5). This also raises the pH, which is optimal for the amine reaction.[14]

    • Add this compound to the activated protein solution. A molar ratio of 10-20 moles of dye per mole of protein is a good starting point.

    • Incubate for 2 hours at room temperature, protected from light.

  • Quench Reaction : Add the Quenching Solution to a final concentration of 20-50 mM to stop the reaction by consuming any unreacted Sulfo-NHS esters. Incubate for 15 minutes.

  • Purify Conjugate : Remove unconjugated dye and reaction byproducts by extensive dialysis against PBS or by using a desalting column.

  • Characterization : Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for protein) and ~550 nm (for Sulfo-Cy3).

This protocol outlines a general workflow for labeling cell surface glycoproteins that have been treated (e.g., with mild periodate (B1199274) oxidation) to generate aldehyde groups.

Materials:

  • Cell suspension (1x10⁶ cells/mL)

  • This compound

  • Sodium Cyanoborohydride (NaBH₃CN)

  • Reaction Buffer: PBS, pH ~6.5-7.0

  • Washing Buffer: PBS with 1% BSA

Procedure:

  • Prepare Cells : Wash cells twice with ice-cold Reaction Buffer to remove any amine-containing media components. Resuspend cells at a concentration of 1-5 x 10⁶ cells/mL.

  • Generate Aldehydes (if necessary) : If targeting sialic acids, treat cells with a mild oxidizing agent like 1 mM sodium meta-periodate on ice for 15 minutes in the dark. Quench the reaction with 1 mM glycerol, then wash cells thoroughly with Reaction Buffer.

  • Labeling Reaction :

    • Add this compound to the cell suspension. A final concentration of 0.1-0.5 mM is a common starting range.

    • Immediately add NaBH₃CN to a final concentration of ~5 mM.

    • Incubate for 30-60 minutes at room temperature or 4°C, protected from light.

  • Wash : Wash the cells three times with cold Washing Buffer to remove unreacted dye and reagents.

  • Analysis : Resuspend the cells in an appropriate buffer for analysis by flow cytometry or fluorescence microscopy.

Experimental Workflow and Visualization

A typical workflow for a bioconjugation experiment involves several key stages from preparation to final analysis.

G cluster_prep Phase 1: Preparation cluster_reaction Phase 2: Reaction cluster_analysis Phase 3: Purification & Analysis A Prepare Target (e.g., Protein in MES Buffer) C Activate Target Molecule (e.g., with EDC/Sulfo-NHS) A->C B Prepare Dye & Reagents (Sulfo-Cy3, EDC, Sulfo-NHS) B->C D Conjugate with This compound C->D E Quench Reaction D->E F Purify Conjugate (Dialysis / Column) E->F G Characterize Conjugate (Spectroscopy, DOL) F->G H Perform Downstream Assay (Microscopy, Flow Cytometry) G->H

General experimental workflow for bioconjugation with this compound.

References

Sulfo-Cy3 Amine: A Technical Guide to Safe Handling and Experimental Use

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive safety and handling information for Sulfo-Cy3 amine, a water-soluble fluorescent dye. The following sections detail its properties, hazard identification, safe handling procedures, and a representative experimental protocol for its use in bioconjugation.

Chemical and Physical Properties

This compound is a derivative of the cyanine (B1664457) dye Cy3, modified with a sulfonate group to enhance water solubility and an amine group for conjugation to biomolecules.[1] Its bright fluorescence in the orange-red region of the spectrum makes it a valuable tool for a variety of fluorescence-based biological assays. Below is a summary of its key quantitative properties.

PropertyValueReference
Molecular FormulaC₃₆H₅₀N₄O₇S₂[2][3]
Molecular Weight~714.94 g/mol [2]
Excitation Maximum (λex)~548 - 555 nm[3]
Emission Maximum (λem)~563 - 572 nm[3]
Molar Extinction Coefficient~162,000 cm⁻¹M⁻¹[3]
Fluorescence Quantum Yield~0.1[3]
SolubilityWell soluble in water, DMSO, DMF, and alcohols.[3][4]
AppearanceDark red solid

Safety and Hazard Information

While specific toxicological properties of this compound are not extensively documented, available safety data sheets (SDS) for Sulfo-Cy3 and its derivatives provide important safety information.

GHS Hazard Classification

Based on available data for similar compounds, this compound is classified as:

  • Acute toxicity, Oral (Category 4), H302: Harmful if swallowed. [2]

  • Acute aquatic toxicity (Category 1), H400: Very toxic to aquatic life. [2]

  • Chronic aquatic toxicity (Category 1), H410: Very toxic to aquatic life with long lasting effects. [2]

Precautionary Statements

The following precautionary measures should be taken when handling this compound:

  • P264: Wash skin thoroughly after handling.[2]

  • P270: Do not eat, drink or smoke when using this product.[2]

  • P273: Avoid release to the environment.[2]

  • P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[2]

  • P330: Rinse mouth.[2]

  • P391: Collect spillage.[2]

  • P501: Dispose of contents/container to an approved waste disposal plant.[2]

First Aid Measures
  • Eye Contact: Remove contact lenses if present and easy to do. Immediately flush eyes with plenty of water for at least 15 minutes. Seek medical attention.[2]

  • Skin Contact: Remove contaminated clothing and shoes. Rinse skin thoroughly with large amounts of water. Seek medical attention if irritation develops.[2]

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[2]

Handling and Storage

Personal Protective Equipment (PPE)
  • Eye/Face Protection: Wear chemical safety goggles.

  • Skin Protection: Wear protective gloves (e.g., nitrile rubber), and a lab coat.

  • Respiratory Protection: Use in a well-ventilated area. If dust or aerosols are generated, use a NIOSH-approved respirator.

Safe Handling Practices
  • Avoid inhalation of dust or solution mists.

  • Avoid contact with eyes, skin, and clothing.

  • Use only in a chemical fume hood or well-ventilated area.

  • Wash hands thoroughly after handling.

  • Do not eat, drink, or smoke in the laboratory.

Storage Conditions
  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.

  • For long-term storage, it is recommended to store the solid compound at -20°C, protected from light.[3][4]

  • Stock solutions should be stored at -20°C or -80°C and protected from light. Avoid repeated freeze-thaw cycles.[1]

Experimental Protocol: Protein Labeling via EDC/Sulfo-NHS Chemistry

This protocol describes the covalent conjugation of this compound to a protein with available carboxyl groups using a two-step carbodiimide (B86325) crosslinker chemistry.

Materials
  • Protein to be labeled (in a buffer free of amines and carboxyls, e.g., MES buffer)

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0)

  • Coupling Buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.2-7.5)

  • Quenching Solution (e.g., 1 M Tris-HCl, pH 8.0, or 1.5 M hydroxylamine, pH 8.5)

  • Desalting column (e.g., Sephadex G-25)

Procedure
  • Protein Preparation:

    • Dissolve the protein in Activation Buffer at a concentration of 1-10 mg/mL.

    • Ensure the buffer is free of extraneous amines or carboxylates.

  • Activation of Carboxyl Groups:

    • Equilibrate EDC and Sulfo-NHS to room temperature before use.

    • Prepare fresh solutions of EDC and Sulfo-NHS in Activation Buffer or water immediately before use.

    • Add EDC and Sulfo-NHS to the protein solution. A common starting point is a 10-fold molar excess of EDC and a 25-fold molar excess of Sulfo-NHS relative to the protein.

    • Incubate the reaction for 15-30 minutes at room temperature with gentle mixing.

  • Removal of Excess Crosslinkers (Optional but Recommended):

    • To prevent cross-reaction with the amine on Sulfo-Cy3, remove excess EDC and Sulfo-NHS using a desalting column equilibrated with Coupling Buffer.

  • Conjugation with this compound:

    • Dissolve this compound in Coupling Buffer.

    • Add the this compound solution to the activated protein solution. A 10- to 20-fold molar excess of the dye amine over the protein is a typical starting point.

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing, protected from light.

  • Quenching the Reaction:

    • Add the Quenching Solution to the reaction mixture to a final concentration of 10-50 mM.

    • Incubate for 15-30 minutes at room temperature to deactivate any remaining active esters.

  • Purification of the Conjugate:

    • Remove unconjugated this compound and reaction byproducts using a desalting column or dialysis against an appropriate storage buffer (e.g., PBS).

    • Collect the fractions containing the fluorescently labeled protein.

  • Characterization:

    • Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for protein) and ~550 nm (for Sulfo-Cy3).

Experimental Workflow Diagram

Sulfo_Cy3_Amine_Labeling_Workflow Protein_Prep 1. Protein Preparation (in amine/carboxyl-free buffer) Activation 2. Activation of Carboxyls (Add EDC and Sulfo-NHS) Protein_Prep->Activation Incubate 15-30 min at RT Desalting1 3. Removal of Excess Crosslinkers (Optional) Activation->Desalting1 Conjugation 4. Conjugation (Add this compound) Activation->Conjugation If step 3 is skipped Desalting1->Conjugation Equilibrate in Coupling Buffer Quenching 5. Quenching (Add Tris or Hydroxylamine) Conjugation->Quenching Incubate 2h at RT or overnight at 4°C Purification 6. Purification (Desalting Column/Dialysis) Quenching->Purification Incubate 15-30 min at RT Characterization 7. Characterization (Determine Degree of Labeling) Purification->Characterization

Caption: Workflow for protein labeling with this compound.

Disposal Considerations

Dispose of this compound and its waste in accordance with all applicable federal, state, and local environmental regulations. Due to its aquatic toxicity, avoid release into the environment.[2]

This guide is intended for informational purposes and should be supplemented with a thorough review of the specific Safety Data Sheet provided by the supplier and adherence to all institutional safety protocols.

References

Methodological & Application

Application Note: Sulfo-Cy3 Amine-Reactive Dye for Protein Labeling in Fluorescence Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Sulfo-Cy3 NHS Ester is a hydrophilic, sulfonated cyanine (B1664457) dye designed for the covalent labeling of proteins and other biomolecules for fluorescence microscopy applications.[1][2] The N-hydroxysuccinimide (NHS) ester moiety specifically and efficiently reacts with primary amino groups (-NH₂) found on lysine (B10760008) residues and the N-terminus of proteins, forming a stable amide bond.[1][3] The addition of sulfonate groups confers excellent water solubility, making this dye ideal for labeling sensitive proteins or antibodies that may be prone to aggregation or denaturation in the presence of organic co-solvents.[1][4][5] Sulfo-Cy3 exhibits a bright orange-red fluorescence, good photostability, and a high quantum yield, making it a reliable and sensitive choice for a variety of fluorescence imaging techniques, including immunofluorescence, flow cytometry, and FRET.[4][6][7][8]

Quantitative Data and Specifications

The optical and physical properties of Sulfo-Cy3 make it compatible with standard fluorescence microscopy platforms and common laser lines (e.g., 532 nm).[7]

PropertyValue / DescriptionReference
Excitation Maximum (λex) ~550-555 nm[6][7]
Emission Maximum (λem) ~568-572 nm[6][7][8]
Molar Extinction Coefficient ~150,000 cm⁻¹M⁻¹[7]
Quantum Yield (Φ) ~0.15 - 0.24[7]
Reactive Group N-Hydroxysuccinimide (NHS) Ester[1][3]
Target Functional Group Primary Amines (-NH₂)[1][3]
Water Solubility High (due to sulfonation)[1][4][8]
pH Sensitivity Relatively insensitive in the physiological pH range (4-10)[7]

Experimental Protocols

Part 1: Protein Preparation and Labeling Reaction

This protocol details the steps for conjugating Sulfo-Cy3 NHS Ester to a protein, such as an antibody.

1.1 Required Materials

  • Sulfo-Cy3 NHS Ester

  • Protein of interest (2-10 mg/mL for optimal labeling)[9][10]

  • Reaction Buffer: 0.1 M Sodium Bicarbonate or 0.1 M Phosphate buffer, pH 8.3-9.0.[3][9]

  • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)[3][11]

  • Purification Column (e.g., Sephadex G-25 spin column)[9][10][11]

  • Storage Buffer: 1X Phosphate Buffered Saline (PBS), pH 7.2-7.4

1.2 Protein Preparation

  • Ensure the protein is in an amine-free buffer. Buffers containing Tris or glycine (B1666218) will compete with the labeling reaction and must be removed.[9][12]

  • If necessary, perform buffer exchange into the Reaction Buffer (e.g., 0.1 M Sodium Bicarbonate, pH 8.5) via dialysis or using a spin column.

  • For optimal results, the final protein concentration should be between 2-10 mg/mL.[9][10] Labeling efficiency is significantly reduced at concentrations below 2 mg/mL.[10]

1.3 Dye Solution Preparation

  • Bring the vial of Sulfo-Cy3 NHS Ester to room temperature before opening.

  • Immediately before use, dissolve the Sulfo-Cy3 NHS Ester in anhydrous DMSO to a final concentration of 10 mM.[9]

  • Vortex the solution thoroughly to ensure the dye is completely dissolved. This is "Solution B".[9] Prepare this solution fresh and use it promptly, as the NHS ester is moisture-sensitive.[1][9]

1.4 Labeling Reaction Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_purify Purification & QC Prot_Prep Prepare Protein (2-10 mg/mL in pH 8.3-9.0 buffer) Mix Mix Protein and Dye (10:1 molar ratio) Prot_Prep->Mix Dye_Prep Prepare Dye Stock (10 mM in DMSO) Dye_Prep->Mix Incubate Incubate (1 hour at room temp with rotation) Mix->Incubate Purify Purify Conjugate (Sephadex G-25 Spin Column) Incubate->Purify QC Calculate DOL (Measure A280 and A555) Purify->QC G SulfoCy3 Sulfo-Cy3-NHS Conjugate Protein-NH-CO-Sulfo-Cy3 (Stable Amide Bond) SulfoCy3->Conjugate pH 8.3-9.0 Protein Protein-NH₂ Protein->Conjugate NHS_byproduct NHS Conjugate->NHS_byproduct + (Byproduct)

References

Application Note & Protocol: Sulfo-Cy3 Amine Antibody Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The conjugation of fluorescent dyes to antibodies is a cornerstone technique in biological research and drug development, enabling the visualization and tracking of specific targets in various applications such as immunofluorescence, flow cytometry, and in vivo imaging. Sulfo-Cyanine3 (Sulfo-Cy3) is a bright, water-soluble fluorescent dye that is ideal for labeling proteins and other biomolecules.[1] Its sulfonate groups enhance its hydrophilicity, making it highly suitable for conjugating to antibodies in aqueous environments, thereby minimizing aggregation and loss of antibody function.[1][2][3]

This document provides a detailed, step-by-step protocol for the conjugation of Sulfo-Cy3 NHS ester to primary amines on an antibody. The N-hydroxysuccinimide (NHS) ester chemistry targets the ε-amino groups of lysine (B10760008) residues and the N-terminal amino group of the antibody, forming a stable amide bond.[2][4][5] Adherence to this protocol will enable researchers to produce high-quality, fluorescently labeled antibodies for their specific research needs.

Materials and Reagents

Required Materials
  • Antibody to be labeled (e.g., IgG)

  • Sulfo-Cy3 NHS Ester

  • Dimethyl sulfoxide (B87167) (DMSO), anhydrous

  • Phosphate-Buffered Saline (PBS), pH 7.2-7.4

  • 1 M Sodium Bicarbonate buffer, pH 8.5-9.5

  • Purification column (e.g., Sephadex® G-25 spin column or equivalent desalting column)[6][7]

  • Microcentrifuge tubes

  • Pipettes and tips

  • Spectrophotometer (for measuring absorbance)

Reagent Preparation
  • Antibody Solution:

    • The antibody should be in a buffer free of primary amines (e.g., Tris) and stabilizing proteins like BSA or gelatin, as these will compete with the labeling reaction.[6][8] If necessary, perform a buffer exchange into PBS.

    • The recommended antibody concentration is at least 2 mg/mL for optimal results.[4][7][9][10]

  • 1 M Sodium Bicarbonate Buffer (pH 8.5-9.5):

    • Dissolve 84.01 mg of sodium bicarbonate in 1 mL of deionized water.

    • Adjust the pH to 8.5-9.5 using 1 M NaOH or 1 M HCl.[6]

  • Sulfo-Cy3 NHS Ester Stock Solution:

    • Allow the vial of Sulfo-Cy3 NHS ester to warm to room temperature before opening to prevent moisture condensation.[10]

    • Dissolve the Sulfo-Cy3 NHS ester in anhydrous DMSO to a concentration of 10 mg/mL.[6][7][10] This solution should be prepared immediately before use as NHS esters are moisture-sensitive and not stable in solution for extended periods.[4][7]

Experimental Workflow

The overall workflow for Sulfo-Cy3 amine antibody conjugation consists of antibody preparation, conjugation reaction, and purification of the final conjugate.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis Antibody_Prep Antibody Preparation (Buffer Exchange & Concentration) Conjugation Conjugation Reaction (Antibody + Dye) Antibody_Prep->Conjugation Purified Antibody Dye_Prep Sulfo-Cy3 NHS Ester Stock Solution Preparation Dye_Prep->Conjugation Activated Dye Purification Purification (Removal of free dye) Conjugation->Purification Conjugate Mixture QC Quality Control (DOL Calculation) Purification->QC Purified Conjugate

Figure 1: Experimental workflow for Sulfo-Cy3 antibody conjugation.

Step-by-Step Experimental Protocol

Antibody Preparation
  • Ensure your antibody is at a concentration of at least 2 mg/mL in an amine-free buffer like PBS.[4][7][9][10] If the buffer contains interfering substances, perform a buffer exchange using a suitable spin column or dialysis.

  • Adjust the pH of the antibody solution to 8.5-9.5 by adding a small volume of 1 M Sodium Bicarbonate buffer (typically 5-10% of the total antibody solution volume).[6] This alkaline pH is crucial for the efficient reaction of the NHS ester with primary amines.[4][5]

Conjugation Reaction
  • Calculate the required volume of the Sulfo-Cy3 NHS ester stock solution. A molar excess of the dye to the antibody is required. Recommended starting molar ratios of dye to antibody range from 5:1 to 20:1.[6] The optimal ratio may need to be determined empirically for each antibody.

  • Slowly add the calculated volume of the Sulfo-Cy3 NHS ester stock solution to the pH-adjusted antibody solution while gently vortexing or stirring.[4][7] Ensure that the volume of DMSO added is less than 10% of the total reaction volume.[6]

  • Incubate the reaction mixture for 1 hour at room temperature, protected from light.[4][6][7] Continuous gentle mixing during incubation is recommended.

Chemical Reaction Pathway

The conjugation reaction involves the nucleophilic attack of a primary amine from the antibody on the carbonyl group of the NHS ester, resulting in the formation of a stable amide bond and the release of N-hydroxysuccinimide.

chemical_reaction Antibody Antibody-NH₂ SulfoCy3 Sulfo-Cy3-NHS Conjugate Antibody-NH-CO-Sulfo-Cy3 Antibody->Conjugate SulfoCy3->Conjugate NHS N-hydroxysuccinimide

References

Application Notes and Protocols for Labeling Oligonucleotides with Sulfo-Cy3 Amine for Fluorescence In Situ Hybridization (FISH)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorescence In Situ Hybridization (FISH) is a powerful molecular cytogenetic technique that enables the visualization and localization of specific nucleic acid sequences within cells and tissues. The choice of fluorescent label is critical for the sensitivity and specificity of FISH assays. Sulfo-Cy3, a bright and photostable cyanine (B1664457) dye, is an excellent choice for labeling oligonucleotide probes. Its sulfonate groups enhance water solubility, making the labeling reaction in aqueous environments more efficient and reducing the potential for aggregation of the labeled probes. This document provides detailed protocols for the covalent labeling of amine-modified oligonucleotides with Sulfo-Cy3 NHS ester and their subsequent application in FISH protocols.

Properties of Sulfo-Cy3 NHS Ester

Sulfo-Cy3 is a reactive dye that is well-suited for labeling amine-modified oligonucleotides. Its key properties are summarized in the table below.

PropertyValueReferences
Molecular Weight ~821.93 g/mol (protonated)[1][2]
Excitation Maximum (λex) ~555 nm[1][3]
Emission Maximum (λem) ~570-572 nm[1][2][3]
Molar Extinction Coefficient ~150,000 cm⁻¹M⁻¹[1][2][3]
Quantum Yield (Φ) ~0.1 - 0.24[4]
Solubility Water, DMSO, DMF[1][2][3]
Reactivity Primary amines[1][2]
Storage -20°C, protected from light and moisture[1]

Experimental Protocols

Protocol 1: Labeling of Amine-Modified Oligonucleotides with Sulfo-Cy3 NHS Ester

This protocol describes the covalent conjugation of an amine-modified oligonucleotide with Sulfo-Cy3 N-hydroxysuccinimide (NHS) ester. The NHS ester reacts with the primary amine group on the oligonucleotide to form a stable amide bond.

Materials:

  • Amine-modified oligonucleotide

  • Sulfo-Cy3 NHS ester

  • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

  • 0.1 M Sodium Bicarbonate buffer (pH 8.3-9.0)

  • Nuclease-free water

  • Purification supplies (e.g., ethanol (B145695), 3 M sodium acetate (B1210297), size-exclusion chromatography columns, or HPLC system)

Procedure:

  • Oligonucleotide Preparation: Dissolve the amine-modified oligonucleotide in nuclease-free water to a final concentration of 1-5 mg/mL.

  • Dye Preparation: Immediately before use, dissolve the Sulfo-Cy3 NHS ester in anhydrous DMSO or DMF to a concentration of 10 mg/mL.

  • Labeling Reaction:

    • In a microcentrifuge tube, combine the amine-modified oligonucleotide solution with an equal volume of 0.1 M sodium bicarbonate buffer (pH 8.3-9.0).

    • Add a 5-10 fold molar excess of the dissolved Sulfo-Cy3 NHS ester to the oligonucleotide solution.[2]

    • Vortex the mixture gently and incubate for 1-2 hours at room temperature, protected from light.[5] For potentially less reactive oligos or to minimize hydrolysis of the NHS ester, the reaction can be carried out overnight at 4°C.[6]

  • Purification of the Labeled Oligonucleotide: It is crucial to remove the unreacted dye from the labeled oligonucleotide to avoid high background in FISH experiments. Several methods can be used:

    • Ethanol Precipitation: This method is quick but may not remove all of the free dye.

      • Add 1/10th volume of 3 M sodium acetate to the labeling reaction mixture.

      • Add 3 volumes of cold 100% ethanol and mix well.

      • Incubate at -20°C for at least 1 hour.

      • Centrifuge at high speed for 30 minutes to pellet the oligonucleotide.

      • Carefully remove the supernatant containing the unreacted dye.

      • Wash the pellet with cold 70% ethanol and centrifuge again.

      • Air-dry the pellet and resuspend in a suitable buffer (e.g., TE buffer).

    • Size-Exclusion Chromatography: Desalting columns can effectively separate the labeled oligonucleotide from the smaller, unreacted dye molecules. Follow the manufacturer's instructions for the specific column used.

    • High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC is a highly effective method for purifying labeled oligonucleotides, providing a high-purity product.[7]

  • Quantification and Storage:

    • Determine the concentration and degree of labeling of the purified Sulfo-Cy3-labeled oligonucleotide using a spectrophotometer. The degree of labeling (DOL), or the dye-to-oligo ratio, can be calculated from the absorbance at 260 nm (for the oligonucleotide) and ~555 nm (for Sulfo-Cy3).[3][8] An ideal DOL for FISH probes is typically between 1 and 3.

    • Store the labeled oligonucleotide at -20°C, protected from light.

Troubleshooting the Labeling Reaction:

ProblemPossible CauseSuggested Solution
Low Labeling Efficiency pH of the reaction buffer is too low or too high.Ensure the pH of the sodium bicarbonate buffer is between 8.3 and 9.0.[6]
Hydrolysis of the NHS ester.Prepare the Sulfo-Cy3 NHS ester solution immediately before use. Perform the reaction at 4°C overnight to minimize hydrolysis.[6]
Presence of amine-containing buffers (e.g., Tris).Use a buffer free of primary amines, such as sodium bicarbonate or phosphate (B84403) buffer.[6]
Inactive NHS ester.Use a fresh vial of Sulfo-Cy3 NHS ester.
Poor Recovery After Purification Loss of oligonucleotide during ethanol precipitation.Ensure proper precipitation conditions and careful handling of the pellet.
Inappropriate purification method.For small amounts of oligonucleotide, consider using size-exclusion chromatography to maximize recovery.
Protocol 2: Fluorescence In Situ Hybridization (FISH) with Sulfo-Cy3 Labeled Oligonucleotide Probes

This protocol provides a general procedure for performing FISH on adherent cells grown on coverslips. Optimization of probe concentration, hybridization temperature, and wash stringency may be required for different cell types and target sequences.

Materials:

  • Cells grown on sterile glass coverslips

  • Phosphate-buffered saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization solution (e.g., 0.5% Triton X-100 in PBS)

  • Hybridization buffer (e.g., 50% formamide, 2x SSC, 10% dextran (B179266) sulfate)

  • Sulfo-Cy3 labeled oligonucleotide probe

  • Wash buffers (e.g., 2x SSC, 0.1x SSC)

  • DAPI (4',6-diamidino-2-phenylindole) counterstain

  • Antifade mounting medium

Procedure:

  • Sample Preparation:

    • Wash the cells on coverslips twice with PBS.

    • Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

    • Wash the cells three times with PBS.

    • Permeabilize the cells with 0.5% Triton X-100 in PBS for 10 minutes at room temperature.

    • Wash the cells three times with PBS.

  • Hybridization:

    • Prepare the hybridization solution by diluting the Sulfo-Cy3 labeled probe in hybridization buffer to the desired final concentration (typically 1-10 ng/µL).

    • Denature the probe solution by heating at 75-85°C for 5-10 minutes, then immediately place on ice.

    • Apply the hybridization solution to the coverslip, ensuring the cells are completely covered.

    • Incubate in a humidified chamber at a temperature appropriate for your probe and target (typically 37-42°C) for 2-16 hours.

  • Washing:

    • Carefully remove the coverslip from the hybridization chamber.

    • Wash the coverslip in 2x SSC at the hybridization temperature for 15 minutes.

    • Perform a high-stringency wash in 0.1x SSC at a higher temperature (e.g., 42-55°C) for 15 minutes. The exact temperature will need to be optimized to ensure specific binding and removal of non-specifically bound probes.

    • Wash the coverslip in 2x SSC at room temperature for 5 minutes.

  • Counterstaining and Mounting:

    • Incubate the coverslip in a DAPI solution (e.g., 300 nM in PBS) for 5 minutes at room temperature to stain the nuclei.

    • Wash the coverslip briefly in PBS.

    • Mount the coverslip onto a glass slide using an antifade mounting medium.

    • Seal the edges of the coverslip with nail polish.

  • Imaging:

    • Visualize the fluorescent signals using an epifluorescence or confocal microscope equipped with appropriate filter sets for DAPI and Cy3.

Troubleshooting FISH:

ProblemPossible CauseSuggested Solution
No or Weak Signal Inefficient probe labeling.Verify the degree of labeling of your probe.
Insufficient probe concentration.Increase the probe concentration in the hybridization buffer.
Poor probe penetration.Optimize the permeabilization step (e.g., increase Triton X-100 concentration or incubation time).
Target RNA/DNA degradation.Use fresh samples and handle them carefully to prevent nuclease contamination.
High Background Incomplete removal of unreacted dye.Ensure the labeled probe is properly purified.
Non-specific probe binding.Increase the stringency of the post-hybridization washes (increase temperature, decrease salt concentration).
Autofluorescence of the sample.Treat the sample with an autofluorescence quenching agent or use a fluorophore with a longer emission wavelength.
Photobleaching Excessive exposure to excitation light.Minimize light exposure, use an antifade mounting medium, and acquire images with optimal settings. Sulfo-Cy3 has good photostability, but is more prone to photobleaching than Alexa Fluor dyes.[9]

Data Presentation

Quantitative Comparison of Fluorophores for FISH

While direct quantitative comparisons of Sulfo-Cy3 with other fluorophores for oligonucleotide-based FISH are not extensively available in a single comprehensive study, the following table summarizes key performance characteristics based on available data and established knowledge. Alexa Fluor 555 is spectrally similar to Sulfo-Cy3 and is often used as a benchmark.

ParameterSulfo-Cy3Alexa Fluor 555Fluorescein (FITC)
Relative Brightness BrightVery BrightModerate
Photostability GoodExcellentPoor
pH Sensitivity LowLowHigh (fluorescence decreases at acidic pH)
Signal-to-Noise Ratio GoodExcellentModerate
Reference [4][10][9][11][4]

Note: The performance of fluorophores can be application-dependent.

Visualizations

Experimental Workflows

OligoLabelingWorkflow cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification cluster_analysis Analysis & Storage Amine-Oligo Amine-Modified Oligonucleotide Dissolve_Oligo Dissolve Oligo in Water Amine-Oligo->Dissolve_Oligo Sulfo-Cy3 Sulfo-Cy3 NHS Ester Dissolve_Dye Dissolve Dye in DMSO/DMF Sulfo-Cy3->Dissolve_Dye Mix Mix Oligo, Buffer, and Dye Solution Dissolve_Oligo->Mix Dissolve_Dye->Mix Incubate Incubate at RT (1-2 hours) Mix->Incubate Purify Purify Labeled Oligo (Precipitation, SEC, or HPLC) Incubate->Purify Quantify Quantify and Calculate DOL Purify->Quantify Store Store at -20°C Quantify->Store FISH_Workflow cluster_sample_prep Sample Preparation cluster_hybridization Hybridization cluster_washing Washing cluster_final_steps Final Steps Fixation Cell Fixation (4% PFA) Permeabilization Permeabilization (Triton X-100) Fixation->Permeabilization Probe_Prep Prepare & Denature Probe Cocktail Permeabilization->Probe_Prep Hybridize Hybridize Probe to Sample (37-42°C) Probe_Prep->Hybridize Low_Stringency Low Stringency Wash (2x SSC) Hybridize->Low_Stringency High_Stringency High Stringency Wash (0.1x SSC) Low_Stringency->High_Stringency Counterstain Counterstain with DAPI High_Stringency->Counterstain Mount Mount with Antifade Counterstain->Mount Image Microscopy Imaging Mount->Image

References

Application Notes and Protocols for Sulfo-Cy3 Amine in Flow Cytometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of Sulfo-Cy3 amine, a bright and water-soluble fluorescent dye, in flow cytometry applications. Detailed protocols for antibody conjugation and cell staining are provided to enable robust and reproducible results.

Introduction to this compound

This compound is a derivative of the cyanine (B1664457) dye Cy3, featuring a sulfonated group that imparts excellent water solubility.[1][2][3][4] This property makes it an ideal candidate for labeling biological molecules in aqueous environments, minimizing the aggregation often associated with non-sulfonated dyes.[2] The primary amine group allows for covalent conjugation to molecules containing reactive groups such as NHS esters, making it a versatile tool for labeling antibodies and other proteins for flow cytometric analysis.[1][4] With an excitation maximum around 554 nm and an emission maximum at approximately 568 nm, Sulfo-Cy3 is well-suited for excitation by the common 561 nm laser line in flow cytometers and is compatible with standard TRITC filter sets.[2]

Key Applications in Flow Cytometry

The primary application of this compound in flow cytometry is as a fluorescent label for antibodies, enabling the detection and quantification of specific cell surface or intracellular antigens. Its bright fluorescence and high photostability ensure a strong and durable signal for precise cell sorting and analysis.[2][4]

Data Presentation

Spectral and Physicochemical Properties of Sulfo-Cy3
PropertyValueReference
Excitation Maximum (λex)~554 nm[2]
Emission Maximum (λem)~568 nm[2]
Molar Extinction Coefficient (ε)~150,000 cm⁻¹M⁻¹
Quantum Yield (Φ)~0.15
Molecular Weight~715 g/mol
SolubilityWater, DMSO, DMF[1]
Recommended Antibody Conjugation Parameters
ParameterRecommendation
Antibody Concentration1-2 mg/mL
Buffer0.1 M Sodium Bicarbonate, pH 8.3-8.5
Molar Ratio (Dye:Antibody)8:1 to 12:1
Reaction Time1-2 hours at room temperature
Purification MethodSize-exclusion chromatography (e.g., Sephadex G-25)

Experimental Protocols

Protocol 1: Conjugation of Sulfo-Cy3 NHS Ester to an Antibody

This protocol describes the labeling of a primary or secondary antibody with Sulfo-Cy3 NHS ester (the reactive form of this compound for protein labeling).

Materials:

  • Antibody of interest (free of amine-containing buffers like Tris or glycine)

  • Sulfo-Cy3 NHS ester

  • Anhydrous Dimethyl sulfoxide (B87167) (DMSO)

  • Conjugation Buffer: 0.1 M Sodium Bicarbonate, pH 8.3

  • Purification column (e.g., Sephadex G-25)

  • Phosphate-Buffered Saline (PBS), pH 7.4

Procedure:

  • Antibody Preparation:

    • Dialyze the antibody against PBS to remove any interfering substances.

    • Adjust the antibody concentration to 1-2 mg/mL in the Conjugation Buffer.

  • Dye Preparation:

    • Immediately before use, dissolve the Sulfo-Cy3 NHS ester in DMSO to a concentration of 10 mg/mL.

  • Conjugation Reaction:

    • Calculate the required volume of the dye solution for the desired molar ratio (typically 8:1 to 12:1 dye-to-antibody).

    • Slowly add the dissolved Sulfo-Cy3 NHS ester to the antibody solution while gently vortexing.

    • Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

  • Purification of the Conjugate:

    • Equilibrate the purification column with PBS.

    • Apply the reaction mixture to the column to separate the labeled antibody from the unconjugated dye.

    • Collect the fractions containing the brightly colored, labeled antibody.

  • Determination of Degree of Labeling (DOL):

    • Measure the absorbance of the purified conjugate at 280 nm (for protein) and 554 nm (for Sulfo-Cy3).

    • Calculate the DOL using the following formula: DOL = (A_max × ε_protein) / ((A_280 - (A_max × CF)) × ε_dye)

      • A_max = Absorbance at 554 nm

      • A_280 = Absorbance at 280 nm

      • ε_protein = Molar extinction coefficient of the protein at 280 nm (e.g., 210,000 M⁻¹cm⁻¹ for IgG)

      • ε_dye = Molar extinction coefficient of Sulfo-Cy3 at 554 nm (~150,000 M⁻¹cm⁻¹)

      • CF = Correction factor for dye absorbance at 280 nm (~0.08)

  • Storage:

    • Store the conjugated antibody at 4°C, protected from light. For long-term storage, add a stabilizing protein like BSA and store at -20°C or -80°C.

Protocol 2: Staining of Cells for Flow Cytometry using a Sulfo-Cy3 Conjugated Antibody

This protocol provides a general procedure for staining either cell surface or intracellular antigens using a Sulfo-Cy3 labeled antibody.

Materials:

  • Single-cell suspension

  • Sulfo-Cy3 conjugated antibody

  • Flow Cytometry Staining Buffer (e.g., PBS with 1% BSA and 0.1% sodium azide)

  • Fixation Buffer (for intracellular staining, e.g., 4% paraformaldehyde)

  • Permeabilization Buffer (for intracellular staining, e.g., 0.1% Triton X-100 in PBS)

  • Fc receptor blocking solution (optional)

Procedure:

  • Cell Preparation:

    • Prepare a single-cell suspension at a concentration of 1x10⁶ cells/mL in ice-cold Flow Cytometry Staining Buffer.

  • Fc Receptor Blocking (Optional):

    • To reduce non-specific binding, incubate the cells with an Fc receptor blocking solution for 10-15 minutes on ice.

  • Cell Surface Staining:

    • Add the predetermined optimal concentration of the Sulfo-Cy3 conjugated antibody to the cell suspension.

    • Incubate for 20-30 minutes on ice in the dark.

    • Wash the cells twice with 2 mL of Flow Cytometry Staining Buffer by centrifuging at 300 x g for 5 minutes and decanting the supernatant.

  • Intracellular Staining (if applicable):

    • After surface staining (if performed), fix the cells by incubating with Fixation Buffer for 20 minutes at room temperature.

    • Wash the cells twice with Flow Cytometry Staining Buffer.

    • Permeabilize the cells by incubating with Permeabilization Buffer for 15 minutes at room temperature.

    • Wash the cells once with Permeabilization Buffer.

    • Add the Sulfo-Cy3 conjugated antibody diluted in Permeabilization Buffer.

    • Incubate for 30-60 minutes at room temperature in the dark.

    • Wash the cells twice with Permeabilization Buffer.

  • Data Acquisition:

    • Resuspend the final cell pellet in 300-500 µL of Flow Cytometry Staining Buffer.

    • Analyze the cells on a flow cytometer equipped with a 561 nm laser. Collect the Sulfo-Cy3 signal in the appropriate detector (e.g., corresponding to a TRITC filter set).

Mandatory Visualizations

experimental_workflow start Start antibody_prep Antibody Preparation start->antibody_prep dye_prep Sulfo-Cy3 NHS Ester Preparation start->dye_prep conjugation Antibody-Dye Conjugation antibody_prep->conjugation dye_prep->conjugation purification Purification of Conjugate conjugation->purification dol_calc Degree of Labeling Calculation purification->dol_calc staining Cell Staining with Conjugated Antibody dol_calc->staining cell_prep Cell Preparation cell_prep->staining acquisition Flow Cytometry Data Acquisition staining->acquisition analysis Data Analysis acquisition->analysis end End analysis->end

Caption: Experimental workflow for antibody conjugation and flow cytometry.

gating_strategy total_events Total Events singlets Singlets (FSC-A vs FSC-H) total_events->singlets Gating live_cells Live Cells (Viability Dye) singlets->live_cells Gating cells_of_interest Cells of Interest (e.g., Lymphocytes) (FSC vs SSC) live_cells->cells_of_interest Gating sulfo_cy3_positive Sulfo-Cy3 Positive Population cells_of_interest->sulfo_cy3_positive Marker Expression sulfo_cy3_negative Sulfo-Cy3 Negative Population cells_of_interest->sulfo_cy3_negative Marker Expression

References

Application Notes and Protocols for Sulfo-Cy3 Amine in Single-Molecule FRET Studies

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Single-molecule Förster Resonance Energy Transfer (smFRET) is a powerful biophysical technique that allows for the study of conformational dynamics and intermolecular interactions of biomolecules in real-time. The choice of fluorescent probes is critical for the success of smFRET experiments. Sulfo-Cy3 amine is a bright and photostable cyanine (B1664457) dye that is frequently used as an acceptor fluorophore in smFRET studies. Its water-soluble nature, provided by the sulfo group, simplifies labeling reactions in aqueous buffers and reduces non-specific binding. This document provides detailed application notes and protocols for the use of this compound in smFRET experiments, targeted towards researchers, scientists, and drug development professionals.

Properties of this compound

This compound possesses photophysical properties that make it well-suited for single-molecule detection. A summary of its key characteristics is presented in the table below.

PropertyValueReference
Excitation Maximum (λex) ~550 nm
Emission Maximum (λem) ~570 nm
Molar Extinction Coefficient ~150,000 M⁻¹cm⁻¹ at 550 nm
Quantum Yield (Φ) ~0.31
Fluorescence Lifetime (τ) ~2.8 ns
Molecular Weight Varies by salt form (e.g., ~700 g/mol )
Reactive Group Primary Amine (-NH₂)
Solubility High in aqueous buffers
Recommended FRET Pairs for Sulfo-Cy3

Sulfo-Cy3 is typically used as an acceptor in smFRET experiments. The choice of the donor fluorophore is critical and should have a good spectral overlap with Sulfo-Cy3.

Donor FluorophoreExcitation Max (nm)Emission Max (nm)Förster Radius (R₀) in Å
Sulfo-Cy2 ~490~510~50
Alexa Fluor 488 ~495~519~56
Fluorescein ~494~518~52
ATTO 488 ~501~523~55

Experimental Protocols

Protein Labeling with this compound

This protocol describes the labeling of a protein with this compound via amide bond formation using a carboxyl-reactive crosslinker like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide).

Materials:

  • Protein of interest with accessible carboxyl groups (Aspartic acid, Glutamic acid, or C-terminus)

  • This compound

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide)

  • Labeling Buffer: 0.1 M MES, pH 6.0

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Protein Preparation: Dissolve the protein in the Labeling Buffer to a final concentration of 1-10 mg/mL.

  • Activation of Carboxyl Groups:

    • Add a 10-fold molar excess of EDC and a 20-fold molar excess of NHS to the protein solution.

    • Incubate for 15 minutes at room temperature.

  • Labeling Reaction:

    • Add a 10- to 20-fold molar excess of this compound to the activated protein solution.

    • Incubate for 2 hours at room temperature, protected from light.

  • Quenching: Add Quenching Buffer to a final concentration of 50 mM to stop the reaction. Incubate for 15 minutes.

  • Purification: Remove unreacted dye and byproducts by size-exclusion chromatography.

Nucleic Acid (DNA/RNA) Labeling with this compound

This protocol outlines the labeling of an amine-modified oligonucleotide with Sulfo-Cy3 NHS ester.

Materials:

  • Amine-modified DNA or RNA

  • Sulfo-Cy3 NHS ester

  • Labeling Buffer: 0.1 M sodium bicarbonate, pH 8.3

  • Ethanol (B145695) (ice-cold, 100%)

  • 3 M sodium acetate (B1210297), pH 5.2

  • Nuclease-free water

Procedure:

  • Oligonucleotide Preparation: Dissolve the amine-modified oligonucleotide in the Labeling Buffer to a final concentration of 1 mM.

  • Labeling Reaction:

    • Add a 5- to 10-fold molar excess of Sulfo-Cy3 NHS ester to the oligonucleotide solution.

    • Incubate for 4-6 hours at room temperature in the dark.

  • Purification (Ethanol Precipitation):

    • Add 1/10th volume of 3 M sodium acetate and 3 volumes of ice-cold 100% ethanol.

    • Incubate at -20°C for at least 1 hour.

    • Centrifuge at high speed (e.g., >12,000 x g) for 30 minutes at 4°C.

    • Carefully remove the supernatant.

    • Wash the pellet with 70% ethanol and centrifuge again.

    • Air-dry the pellet and resuspend in nuclease-free water.

    • Further purification can be achieved by HPLC or PAGE.

Determination of Labeling Efficiency

The degree of labeling (DOL) can be calculated using the following formula:

DOL = (A_dye × ε_protein) / [(A_protein - A_dye × CF) × ε_dye]

Where:

  • A_dye is the absorbance of the dye at its maximum absorption wavelength.

  • A_protein is the absorbance of the protein at 280 nm.

  • ε_dye is the molar extinction coefficient of the dye.

  • ε_protein is the molar extinction coefficient of the protein.

  • CF is the correction factor for the dye's absorbance at 280 nm (typically provided by the dye manufacturer).

Visualizations

FRET_Principle cluster_donor Donor Fluorophore cluster_acceptor Acceptor Fluorophore D_ground D (S₀) D_excited D* (S₁) D_excited->D_ground Fluorescence A_ground A (S₀) D_excited->A_ground FRET (Energy Transfer) Donor_Emission Donor Emission (λem, D) A_excited A* (S₁) A_excited->A_ground Fluorescence Acceptor_Emission Acceptor Emission (λem, A) Excitation Excitation Light (λex) Excitation->D_ground Absorption

Caption: Principle of Förster Resonance Energy Transfer (FRET).

smFRET_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Labeling Biomolecule Labeling (Donor & Acceptor) Purification Purification of Labeled Sample Labeling->Purification Immobilization Surface Immobilization Purification->Immobilization Microscopy Single-Molecule Microscopy (TIRF) Immobilization->Microscopy Detection Photon Detection (EMCCD/sCMOS) Microscopy->Detection Trace_Extraction Intensity Trace Extraction Detection->Trace_Extraction FRET_Calculation FRET Efficiency Calculation Trace_Extraction->FRET_Calculation State_Analysis Hidden Markov Modeling (HMM) FRET_Calculation->State_Analysis

Caption: Experimental workflow for a typical smFRET experiment.

Troubleshooting_Labeling Start Low Labeling Efficiency? Check_Dye Check Dye Reactivity (Fresh Stock?) Start->Check_Dye Yes Check_Protein Check Protein/Nucleic Acid (Concentration, Purity, pH) Start->Check_Protein Yes Optimize_Ratio Optimize Dye:Biomolecule Ratio Check_Dye->Optimize_Ratio Check_Protein->Optimize_Ratio Optimize_Time Increase Incubation Time/Temp Optimize_Ratio->Optimize_Time Solution Successful Labeling Optimize_Time->Solution

Caption: Troubleshooting guide for low labeling efficiency.

Troubleshooting

ProblemPossible CauseSuggested Solution
Low Labeling Efficiency Inactive dye.Use a fresh stock of this compound.
Incorrect buffer pH.Ensure the pH of the labeling buffer is optimal for the reaction (e.g., pH 8.3 for NHS esters).
Insufficient dye concentration.Increase the molar excess of the dye.
Inefficient removal of interfering substances.Ensure the biomolecule is pure and free from primary amines (e.g., Tris buffer) before labeling.
Precipitation of Protein High dye-to-protein ratio.Reduce the molar excess of the dye.
Protein instability in the labeling buffer.Screen for optimal buffer conditions (pH, salt concentration).
High Background Signal Incomplete removal of unreacted dye.Improve the purification process (e.g., use a longer size-exclusion column or multiple purification steps).
Non-specific binding of the dye to the surface.Use appropriate surface passivation strategies (e.g., PEGylation).
Photobleaching High laser power.Reduce the laser power to the minimum required for a good signal-to-noise ratio.
Absence of an oxygen scavenging system.Add an oxygen scavenging system (e.g., glucose oxidase/catalase) and a triplet-state quencher (e.g., Trolox).

Application Notes and Protocols for Sulfo-Cy3 Amine in Neuronal Tracing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of Sulfo-Cy3 amine as a fluorescent tracer in neuronal circuit mapping. This compound is a highly water-soluble, bright, and photostable cyanine (B1664457) dye, making it an excellent choice for a variety of neuronal tracing applications.[1][2][3] Its amine group allows for covalent conjugation to biomolecules, though for tracing purposes, it is typically introduced into neurons via microinjection or iontophoresis.[2][4]

Introduction to this compound for Neuronal Tracing

This compound is a sulfonated derivative of the popular Cy3 dye. The addition of sulfo groups significantly increases its hydrophilicity, allowing for easy dissolution in aqueous buffers and preventing aggregation in a physiological environment.[1][3] This property is highly advantageous for direct injection into neural tissue. As a polar tracer, this compound is cell-impermeant and will be transported within the neuron, allowing for detailed morphological visualization of individual neurons and their projections.[2]

Key Features of this compound:

  • High Water Solubility: Eliminates the need for organic solvents, reducing potential neurotoxicity.

  • Bright Fluorescence: Provides a strong signal for high-resolution imaging.[2]

  • Excellent Photostability: Resists photobleaching during prolonged imaging sessions.[1]

  • Anterograde and Retrograde Transport: Can be used to trace both efferent and afferent connections, although the efficiency of transport in each direction may vary.

Data Presentation: Properties of this compound

The following table summarizes the key quantitative properties of this compound relevant to its use in fluorescence microscopy and neuronal tracing.

PropertyValueReference
Excitation Maximum ~548 - 555 nm[5]
Emission Maximum ~563 - 570 nm[5][6]
Molar Extinction Coefficient ~150,000 - 162,000 cm⁻¹M⁻¹[5][6]
Quantum Yield ~0.1 - 0.31[5][6]
Molecular Weight ~715 g/mol [5]
Solubility Water, DMSO, DMF[2][5]
Storage Conditions -20°C in the dark, desiccated[1]

Experimental Protocols

The following protocols provide a general framework for using this compound in neuronal tracing experiments. Optimal parameters such as concentration, injection volume, and survival time should be empirically determined for each specific application and model system.

Preparation of this compound Solution
  • Reconstitution: Allow the vial of this compound to equilibrate to room temperature before opening. Reconstitute the dye in a high-quality, sterile solvent. For direct injection into neural tissue, sterile, nuclease-free water or phosphate-buffered saline (PBS) are recommended. For stock solutions, dimethyl sulfoxide (B87167) (DMSO) can be used.

  • Concentration: A starting concentration of 1-5% (w/v) in the chosen solvent is recommended for both microinjection and iontophoresis.[7] This can be adjusted based on the specific application and the size of the targeted neurons.

  • Storage of Stock Solution: Store the reconstituted stock solution at -20°C, protected from light and moisture.[1] Aliquoting the stock solution is recommended to avoid repeated freeze-thaw cycles.

In Vivo Neuronal Tracing via Microinjection

This protocol is suitable for delivering this compound to a specific brain region or peripheral nerve in a live animal model.

Materials:

  • Reconstituted this compound solution (1-5% in sterile PBS)

  • Stereotaxic apparatus

  • Micropipette puller

  • Glass micropipettes (tip diameter 10-20 µm)

  • Microinjection system (e.g., picospritzer)

  • Anesthesia and surgical tools

Procedure:

  • Anesthesia and Surgery: Anesthetize the animal according to approved institutional protocols. Secure the animal in a stereotaxic frame. Perform the necessary surgical procedures to expose the target injection site.

  • Pipette Preparation: Pull glass micropipettes to the desired tip diameter. Backfill the micropipette with the this compound solution.

  • Injection: Lower the micropipette to the target coordinates. Inject a small volume of the tracer solution (e.g., 50-200 nL) over a period of 5-10 minutes to minimize tissue damage and ensure localized delivery.

  • Post-Injection: Slowly retract the micropipette. Suture the incision and allow the animal to recover.

Neuronal Tracing via Iontophoresis

Iontophoresis uses an electrical current to eject the charged this compound molecules from the micropipette, allowing for a more controlled and localized delivery.

Materials:

  • Reconstituted this compound solution (1-5% in sterile PBS)

  • Iontophoresis system with a current source

  • Glass micropipettes (tip diameter 5-15 µm)

  • Micromanipulator

  • Anesthesia and surgical tools

Procedure:

  • Preparation: Follow the same initial anesthesia, surgical, and pipette preparation steps as for microinjection.

  • Iontophoretic Injection: Lower the micropipette to the target location. Apply a positive current (e.g., 3-7 µA) in a pulsed manner (e.g., 7 seconds on, 7 seconds off) for a total of 10-20 minutes. The exact current and duration will need to be optimized.

  • Post-Injection: After the injection, turn off the current and leave the pipette in place for a few minutes to minimize backflow of the dye. Slowly retract the pipette, close the incision, and allow the animal to recover.

Post-Injection Survival Time

The optimal survival time depends on the distance the tracer needs to travel and whether anterograde or retrograde transport is being studied. As a general guideline for other fluorescent tracers, which can be adapted for this compound:

  • Short Projections (a few millimeters): 2-7 days

  • Long Projections (several millimeters to centimeters): 7-21 days

It is recommended to perform a time-course experiment to determine the optimal survival period for your specific neuronal pathway of interest.

Tissue Fixation and Processing

Proper fixation is crucial for preserving the fluorescent signal and tissue morphology.

  • Perfusion: Deeply anesthetize the animal and perform a transcardial perfusion with saline followed by a 4% paraformaldehyde (PFA) solution in phosphate (B84403) buffer (PB).

  • Post-Fixation: Dissect the brain or relevant tissue and post-fix in 4% PFA overnight at 4°C.

  • Cryoprotection: Transfer the tissue to a 30% sucrose (B13894) solution in PB at 4°C until it sinks.

  • Sectioning: Freeze the tissue and cut sections on a cryostat or vibrating microtome at a thickness of 30-50 µm.

  • Mounting and Coverslipping: Mount the sections on glass slides and coverslip with an aqueous mounting medium.

Imaging
  • Microscopy: A fluorescence microscope equipped with a filter set appropriate for Cy3 (Excitation: ~550 nm, Emission: ~570 nm) is required. Confocal or two-photon microscopy will provide the best resolution for detailed morphological analysis.

  • Photostability: While Sulfo-Cy3 is photostable, it is still advisable to minimize light exposure to prevent photobleaching, especially during long imaging sessions.[1]

Visualization of Experimental Workflows

Neuronal Tracing Experimental Workflow

G cluster_prep Preparation cluster_delivery Tracer Delivery cluster_transport Axonal Transport cluster_processing Tissue Processing cluster_analysis Analysis Tracer_Prep This compound Solution Preparation (1-5%) Microinjection Microinjection Tracer_Prep->Microinjection Iontophoresis Iontophoresis Tracer_Prep->Iontophoresis Animal_Prep Animal Anesthesia & Surgical Exposure Animal_Prep->Microinjection Animal_Prep->Iontophoresis Survival Post-Injection Survival (2-21 days) Microinjection->Survival Iontophoresis->Survival Fixation Perfusion & Post-Fixation (4% PFA) Survival->Fixation Sectioning Cryoprotection & Sectioning (30-50 µm) Fixation->Sectioning Imaging Fluorescence Microscopy (Confocal/Two-Photon) Sectioning->Imaging Analysis Neuronal Morphology & Circuit Mapping Imaging->Analysis

Caption: Workflow for in vivo neuronal tracing using this compound.

Axonal Transport of this compound

G cluster_neuron Neuron Soma Soma (Injection Site) Axon Axon Soma->Axon Anterograde Transport Terminals Axon Terminals Terminals->Axon Retrograde Transport

Caption: Bidirectional axonal transport of this compound.

Troubleshooting

ProblemPossible CauseSuggested Solution
No or weak fluorescent signal - Insufficient tracer concentration or volume.- Incorrect filter set for Cy3.[7]- Photobleaching.- Tracer degradation.- Increase the concentration or injection volume of this compound.[7]- Verify the excitation and emission filters are appropriate for Cy3.- Minimize exposure to excitation light.- Ensure proper storage of the dye solution.[1]
High background fluorescence - Injection site is too large or injection was too fast.- Leakage of the tracer from the pipette tip.- Use a smaller pipette tip and inject the tracer slowly.- For iontophoresis, use a retaining current to prevent leakage.- Allow sufficient survival time for the tracer to clear from the injection site.
Poor neuronal filling/short tracing distance - Insufficient survival time.- Inefficient transport in the specific neuronal pathway.- Increase the post-injection survival period.- Consider using a different tracer known for more efficient long-range transport if necessary.
Diffuse labeling - Cell death at the injection site.- Uptake by glial cells.- Minimize tissue damage during injection.- Reduce the concentration of the tracer.
Signal loss after fixation - Inadequate fixation.- Ensure thorough perfusion and post-fixation with 4% PFA. This compound, being an amine, should be well-fixed with aldehyde fixatives.[7]

Conclusion

This compound is a versatile and robust fluorescent tracer for neuronal circuit mapping. Its favorable properties of high water solubility, bright fluorescence, and photostability make it a valuable tool for researchers in neuroscience and drug development. The provided protocols offer a starting point for the successful application of this compound in a variety of neuronal tracing experiments. As with any neuroanatomical tracing technique, optimization of key parameters is essential for achieving high-quality and reproducible results.

References

Protocol for Sulfo-Cy3 Amine Peptide Labeling and Purification: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

This document provides a comprehensive protocol for the labeling of peptides containing primary amines with Sulfo-Cy3 NHS ester and the subsequent purification of the fluorescently labeled peptide. This protocol is intended for researchers, scientists, and drug development professionals who require high-purity fluorescently labeled peptides for various downstream applications.

Sulfo-Cy3 is a water-soluble, bright orange-fluorescent dye that is well-suited for labeling biomolecules.[1][2][3] The N-hydroxysuccinimide (NHS) ester functional group of Sulfo-Cy3 reacts efficiently with primary amines, such as the N-terminus of a peptide and the side chain of lysine (B10760008) residues, to form a stable amide bond.[4][5][6] Proper purification following the labeling reaction is critical to remove unconjugated dye and other byproducts that can interfere with experimental results.[]

I. Quantitative Data Summary: Key Reaction Parameters

For successful and efficient labeling, it is crucial to optimize several reaction parameters. The following table provides recommended starting conditions that can be further optimized for specific peptides.

ParameterRecommended ValueNotes
Dye:Peptide Molar Ratio 1.5:1 to 3:1A molar excess of the dye ensures efficient labeling. However, excessively high ratios can lead to multiple labels per peptide or precipitation.
Peptide Concentration 1-10 mg/mLHigher peptide concentrations can favor the labeling reaction over hydrolysis of the NHS ester.[4]
Reaction Buffer Amine-free buffer (e.g., 0.1 M sodium bicarbonate, 0.1 M phosphate (B84403) buffer)Buffers containing primary amines, such as Tris, will compete with the peptide for reaction with the NHS ester and should be avoided in the labeling step.[8][9]
Reaction pH 8.3 - 8.5The reaction between the NHS ester and primary amines is most efficient at a slightly alkaline pH.[4] At lower pH, the amino group is protonated and less reactive. At higher pH, the hydrolysis of the NHS ester becomes a significant competing reaction.[4][8][9][10]
Reaction Time 1 - 4 hoursThe reaction is typically complete within this timeframe at room temperature.[4][8] For sensitive peptides, the reaction can be performed at 4°C overnight.
Reaction Temperature Room Temperature (20-25°C) or 4°CRoom temperature is generally sufficient. Lower temperatures can be used to minimize potential degradation of the peptide.
Quenching Agent 1 M Tris-HCl, pH 8.0 or 1 M glycineAdded to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS ester.[8][9]

II. Experimental Protocols

A. Sulfo-Cy3 Amine Peptide Labeling

Materials:

  • Peptide containing at least one primary amine (N-terminus or lysine residue)

  • Sulfo-Cy3 NHS ester

  • Amine-free reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0, or 1 M glycine)

  • Microcentrifuge tubes

  • Vortex mixer

  • Pipettes

Protocol:

  • Peptide Preparation: Dissolve the peptide in the amine-free reaction buffer to a concentration of 1-10 mg/mL. If the peptide has poor aqueous solubility, it can be first dissolved in a minimal amount of DMF or DMSO and then diluted with the reaction buffer.

  • Dye Preparation: Immediately before use, dissolve the Sulfo-Cy3 NHS ester in a small volume of anhydrous DMF or DMSO to make a stock solution (e.g., 10 mg/mL).[4] Vortex to ensure it is fully dissolved.

  • Labeling Reaction:

    • Calculate the required volume of the Sulfo-Cy3 NHS ester stock solution to achieve the desired molar ratio of dye to peptide.

    • Add the dye solution to the peptide solution while gently vortexing.

    • Incubate the reaction mixture for 1-4 hours at room temperature, protected from light.[4]

  • Quenching the Reaction: Add the quenching solution to the reaction mixture to a final concentration of 50-100 mM.[8] Incubate for 30 minutes at room temperature to ensure all unreacted dye is deactivated.

B. Purification of the Labeled Peptide

After the labeling reaction, it is essential to remove free Sulfo-Cy3 dye and any reaction byproducts.[] The choice of purification method will depend on the size and properties of the peptide.

SEC, also known as gel filtration, separates molecules based on their size.[11] This method is suitable for purifying labeled peptides from the smaller, unconjugated dye molecules.[11]

Materials:

  • Size-exclusion chromatography column (e.g., Sephadex G-25)

  • Elution buffer (e.g., phosphate-buffered saline (PBS) or ammonium (B1175870) bicarbonate)

  • Fraction collector

Protocol:

  • Column Equilibration: Equilibrate the SEC column with the chosen elution buffer.

  • Sample Loading: Apply the quenched reaction mixture to the top of the column.

  • Elution: Elute the sample with the elution buffer. The larger, labeled peptide will travel through the column faster and elute before the smaller, free dye molecules.[11]

  • Fraction Collection: Collect fractions and monitor the absorbance at both the peptide's absorbance wavelength (e.g., 280 nm) and the dye's maximum absorbance (around 550 nm for Cy3).

  • Analysis: Pool the fractions containing the purified labeled peptide.

RP-HPLC is a high-resolution technique that separates molecules based on their hydrophobicity.[12][13] It is highly effective for purifying labeled peptides and can often separate unlabeled peptide from the labeled product.[12][14]

Materials:

  • RP-HPLC system with a C18 column

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • UV-Vis detector

Protocol:

  • Column Equilibration: Equilibrate the C18 column with a low concentration of Mobile Phase B.

  • Sample Injection: Inject the quenched reaction mixture onto the column.

  • Gradient Elution: Apply a gradient of increasing Mobile Phase B to elute the components. The more hydrophobic labeled peptide will typically elute later than the unlabeled peptide.

  • Fraction Collection: Collect the fractions corresponding to the desired labeled peptide peak, monitoring at both the peptide and dye absorbance wavelengths.

  • Lyophilization: Freeze-dry the collected fractions to obtain the purified labeled peptide as a powder.

III. Visualization of the Workflow

PeptideLabelingWorkflow cluster_setup Reaction Setup cluster_labeling Labeling cluster_purification Purification cluster_final Final Product peptide_prep Prepare Peptide Solution (1-10 mg/mL in amine-free buffer, pH 8.3-8.5) reaction Combine Peptide and Dye Solutions (Incubate 1-4 hours at RT, protected from light) peptide_prep->reaction dye_prep Prepare Sulfo-Cy3 NHS Ester Solution (in anhydrous DMSO or DMF) dye_prep->reaction quench Quench Reaction (Add Tris or Glycine) reaction->quench purification_method Select Purification Method quench->purification_method sec Size-Exclusion Chromatography (SEC) purification_method->sec Size-based separation rphplc Reverse-Phase HPLC (RP-HPLC) purification_method->rphplc Hydrophobicity-based separation final_product Purified Sulfo-Cy3 Labeled Peptide sec->final_product rphplc->final_product

Caption: Experimental workflow for this compound peptide labeling and purification.

References

Application Notes and Protocols for Sulfo-Cy3 Amine Conjugation using EDC/NHS Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the conjugation of Sulfo-Cy3 to amine-containing molecules using the robust and widely utilized 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry. Sulfo-Cy3 is a bright, water-soluble fluorescent dye, making it an excellent choice for labeling proteins, antibodies, and other biomolecules in aqueous environments.[1][2][3]

Introduction to EDC/NHS Chemistry

EDC, in conjunction with NHS or its water-soluble analog Sulfo-NHS, is a "zero-length" crosslinker, meaning it facilitates the formation of a stable amide bond between a carboxyl group and a primary amine without becoming part of the final linkage.[4][5] The reaction proceeds in two steps:

  • Activation of Carboxyl Groups: EDC activates carboxyl groups to form a highly reactive O-acylisourea intermediate.[5][6]

  • Formation of a Stable NHS-Ester: This intermediate can react with NHS to form a more stable amine-reactive NHS-ester, which is less susceptible to hydrolysis in aqueous solutions.[4][5][6][7]

  • Amine Reaction: The NHS-ester readily reacts with a primary amine to form a stable amide bond, releasing NHS.[4][8]

The addition of NHS or Sulfo-NHS significantly improves the efficiency and stability of the conjugation reaction.[5][6][9]

Properties of Sulfo-Cy3 Dye

Sulfo-Cy3 is a sulfonated cyanine (B1664457) dye with properties that make it highly suitable for bioconjugation.[2][3]

PropertyValueReference
Excitation Maximum~554-555 nm[1][8]
Emission Maximum~568-570 nm[1][8]
SolubilityHigh in aqueous solutions[1][2][3]
Key FeaturesBright fluorescence, high quantum yield, enhanced water solubility prevents aggregation and fluorescence quenching.[1][2][3]

Experimental Protocols

Protocol 1: Two-Step Labeling of Proteins with Sulfo-Cy3 using EDC/NHS

This protocol is ideal for labeling proteins that contain both carboxyl and amine groups to minimize self-polymerization.[10]

Materials:

  • Protein to be labeled (in an amine-free buffer, e.g., MES)

  • Sulfo-Cy3 amine

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0[11]

  • Coupling Buffer: 100 mM Sodium Phosphate, 150 mM NaCl, pH 7.2-7.5[11]

  • Quenching Buffer: 1 M Tris-HCl, pH 8.5

  • Desalting column (e.g., Sephadex G-25)

Procedure:

  • Protein Preparation:

    • Dissolve the protein in Activation Buffer at a concentration of 1-10 mg/mL.[9] Ensure the buffer is free of primary amines (e.g., Tris) and carboxylates.[10]

  • Activation of Protein Carboxyl Groups:

    • Equilibrate EDC and NHS to room temperature before use.[5][11]

    • Prepare fresh solutions of EDC and NHS in Activation Buffer.

    • Add EDC and NHS to the protein solution. For optimal ratios, refer to the table below.

    • Incubate for 15-30 minutes at room temperature with gentle mixing.[10][11]

  • Removal of Excess EDC/NHS:

    • Immediately purify the activated protein using a desalting column equilibrated with Coupling Buffer. This step removes excess and unreacted EDC and NHS, and adjusts the pH for the next step.[11]

  • Conjugation with this compound:

    • Dissolve this compound in Coupling Buffer.

    • Add the this compound solution to the activated protein solution. A molar ratio of 10:1 to 20:1 (dye:protein) is a good starting point.[12]

    • Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.[10]

  • Quenching the Reaction:

    • Add Quenching Buffer to a final concentration of 10-50 mM to stop the reaction by reacting with any remaining NHS-esters.[11] Incubate for 15-30 minutes.

  • Purification of the Conjugate:

    • Purify the Sulfo-Cy3 labeled protein from excess dye and reaction byproducts using a desalting column or dialysis.[5][13][14]

Quantitative Parameters for Protocol 1:

ParameterRecommended RangeNotes
Protein Concentration1-10 mg/mLHigher concentrations can improve labeling efficiency.[15]
EDC Concentration2-10 mMA 10-fold molar excess over the protein is common.[9]
NHS/Sulfo-NHS Concentration5-25 mMTypically used at a 2.5-fold molar excess over EDC.
Activation Reaction Time15-30 minutes[10][11]
Conjugation Reaction pH7.2 - 8.5Optimal for amine reactivity.[4][16]
Conjugation Reaction Time2 hours at RT or overnight at 4°C[10]
Dye:Protein Molar Ratio5:1 to 20:1The optimal ratio should be determined empirically.[12]
Protocol 2: One-Step Labeling using Sulfo-Cy3 NHS Ester

This protocol is simpler and suitable when using a pre-activated Sulfo-Cy3 NHS ester.

Materials:

  • Protein to be labeled (in an amine-free buffer, e.g., PBS)

  • Sulfo-Cy3 NHS Ester

  • Labeling Buffer: 100 mM Sodium Bicarbonate, pH 8.3-8.5[16][17] or PBS, pH 7.2-7.4[12]

  • Quenching Buffer: 1 M Tris-HCl, pH 8.5

  • Desalting column (e.g., Sephadex G-25)

  • Anhydrous DMSO or DMF

Procedure:

  • Protein Preparation:

    • Dissolve the protein in Labeling Buffer at a concentration of 2-10 mg/mL.[15] The buffer must not contain primary amines.[15]

  • Sulfo-Cy3 NHS Ester Preparation:

    • Dissolve the Sulfo-Cy3 NHS ester in a small amount of anhydrous DMSO or DMF to create a stock solution (e.g., 10 mg/mL).[12][17]

  • Conjugation Reaction:

    • Add the Sulfo-Cy3 NHS ester stock solution to the protein solution. The final concentration of the organic solvent should be less than 10%.[12] A molar ratio of 10:1 (dye:protein) is a common starting point.[12][17]

    • Incubate the reaction for 1 hour at room temperature with continuous mixing.[12]

  • Quenching the Reaction:

    • Add Quenching Buffer to stop the reaction.

  • Purification of the Conjugate:

    • Purify the labeled protein using a desalting column or dialysis to remove unreacted dye.[13][14]

Quantitative Parameters for Protocol 2:

ParameterRecommended Value/RangeNotes
Protein Concentration2-10 mg/mL[15]
Reaction pH8.3 - 8.5The reaction is strongly pH-dependent.[16]
Reaction Time1 hour at room temperature[12]
Dye:Protein Molar Ratio5:1 to 20:1Empirically determine for optimal labeling.[12]
DMSO/DMF Concentration<10% of total reaction volume[12]

Diagrams

G EDC/NHS Amine Coupling Chemistry cluster_activation Step 1: Carboxyl Activation cluster_nhs_ester Step 2: NHS-Ester Formation cluster_conjugation Step 3: Amine Conjugation Carboxyl_Group Carboxyl Group (-COOH) O_Acylisourea O-Acylisourea Intermediate (unstable) Carboxyl_Group->O_Acylisourea + EDC EDC EDC NHS_Ester Amine-Reactive NHS-Ester (semi-stable) O_Acylisourea->NHS_Ester + NHS NHS NHS / Sulfo-NHS Amide_Bond Stable Amide Bond NHS_Ester->Amide_Bond + Primary Amine Primary_Amine Primary Amine (-NH2)

Caption: Reaction mechanism of EDC/NHS mediated amine coupling.

G Two-Step Sulfo-Cy3 Protein Labeling Workflow Start Start: Protein with Carboxyl Groups Activate Activate with EDC and NHS in Activation Buffer (pH 6.0) Start->Activate Purify1 Purify Activated Protein (Desalting Column) Activate->Purify1 Conjugate Conjugate with this compound in Coupling Buffer (pH 7.2-8.5) Purify1->Conjugate Quench Quench Reaction (e.g., Tris buffer) Conjugate->Quench Purify2 Purify Final Conjugate (Desalting Column / Dialysis) Quench->Purify2 End End: Sulfo-Cy3 Labeled Protein Purify2->End

Caption: Experimental workflow for two-step Sulfo-Cy3 conjugation.

G One-Step Sulfo-Cy3 NHS Ester Labeling Workflow Start Start: Protein with Primary Amines Prepare_Protein Prepare Protein in Amine-Free Buffer (pH 8.3-8.5) Start->Prepare_Protein Conjugate Mix Protein and Dye Solution (1 hr at Room Temperature) Prepare_Protein->Conjugate Prepare_Dye Dissolve Sulfo-Cy3 NHS Ester in DMSO/DMF Prepare_Dye->Conjugate Quench Quench Reaction (e.g., Tris buffer) Conjugate->Quench Purify Purify Final Conjugate (Desalting Column / Dialysis) Quench->Purify End End: Sulfo-Cy3 Labeled Protein Purify->End

Caption: Experimental workflow for one-step Sulfo-Cy3 labeling.

References

Application Notes and Protocols: Determining the Dye-to-Protein Ratio for Sulfo-Cy3 Labeled Proteins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed guide for calculating the dye-to-protein ratio, often referred to as the Degree of Labeling (DOL), for proteins conjugated with Sulfo-Cy3 amine-reactive dyes. Accurate determination of the DOL is critical for ensuring the quality and consistency of fluorescently labeled proteins used in various applications, including immunoassays, fluorescence microscopy, and flow cytometry.[1] Sulfo-Cy3 is a water-soluble, orange-fluorescent dye that covalently attaches to primary amines (e.g., lysine (B10760008) residues) on proteins, with an excitation maximum around 554-555 nm and an emission maximum around 568-572 nm.[2][3][4]

The following sections detail the experimental protocol for protein labeling, purification, and the subsequent spectrophotometric measurements required to calculate the DOL.

Key Quantitative Data

The following table summarizes the essential spectroscopic information required for calculating the dye-to-protein ratio of Sulfo-Cy3 conjugates.

ParameterValueReference
Sulfo-Cy3 λmax (Absorbance Maximum)~555 nm[3][4]
Sulfo-Cy3 Molar Extinction Coefficient (ε_dye)150,000 cm⁻¹M⁻¹[3][4]
Correction Factor (CF) at 280 nm~0.08[5]
Molar Extinction Coefficient of IgG (ε_protein)~210,000 cm⁻¹M⁻¹[5]

Note: The molar extinction coefficient of the specific protein being labeled should be used for the most accurate calculations. If this is unknown, it can be estimated based on the protein's amino acid sequence.

Experimental Workflow

The overall workflow for determining the dye-to-protein ratio consists of three main stages: protein labeling, purification of the conjugate, and spectrophotometric analysis.

G cluster_0 Protein Labeling cluster_1 Purification cluster_2 Spectrophotometric Analysis A Prepare Protein Solution C Conjugation Reaction A->C B Prepare Sulfo-Cy3 Stock Solution B->C D Remove Unconjugated Dye (e.g., Size-Exclusion Chromatography) C->D E Measure Absorbance at 280 nm and ~555 nm D->E F Calculate Dye-to-Protein Ratio E->F

Caption: Experimental workflow for determining the dye-to-protein ratio.

Experimental Protocols

I. Protein Labeling with Sulfo-Cy3 NHS Ester

This protocol is a general guideline for labeling proteins with an amine-reactive Sulfo-Cy3 N-hydroxysuccinimide (NHS) ester.[1][6] The optimal dye-to-protein molar ratio for the conjugation reaction may need to be determined empirically for each specific protein, but a starting point of 10:1 to 20:1 is often recommended.[1]

Materials:

  • Protein of interest (2-10 mg/mL in an amine-free buffer like PBS)

  • Sulfo-Cy3 NHS ester

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)

  • Reaction Buffer: 0.1 M sodium bicarbonate or sodium borate (B1201080) buffer, pH 8.3-8.5.[1] Crucially, do not use buffers containing primary amines like Tris or glycine. [1][7]

  • Purification column (e.g., size-exclusion chromatography column like Sephadex G-25)[7]

Procedure:

  • Protein Preparation:

    • Ensure the protein is at a concentration of 2-10 mg/mL in the reaction buffer.[6][7] If the protein is in a buffer containing primary amines, it must be dialyzed against the reaction buffer before labeling.[6]

  • Dye Preparation:

    • Immediately before use, dissolve the Sulfo-Cy3 NHS ester in anhydrous DMSO or DMF to a concentration of 10 mg/mL.[1] Vortex briefly to ensure the dye is fully dissolved.[1]

  • Labeling Reaction:

    • Calculate the required volume of the dye solution to achieve the desired dye-to-protein molar ratio.

    • While gently stirring the protein solution, slowly add the calculated volume of the Sulfo-Cy3 NHS ester solution.[1]

    • Incubate the reaction for 1 hour at room temperature, protected from light.[8]

II. Purification of the Labeled Protein

It is essential to remove any unconjugated "free" dye from the labeled protein to ensure accurate absorbance measurements.[9] Size-exclusion chromatography is a common and effective method for this purification.[7]

Procedure:

  • Equilibrate a size-exclusion chromatography column (e.g., Sephadex G-25) with PBS (pH 7.2-7.4).

  • Apply the labeling reaction mixture to the top of the column.[7]

  • Elute the protein-dye conjugate with PBS. The labeled protein will typically be in the first colored fraction that elutes from the column.[7]

  • Collect the fractions containing the purified conjugate.

III. Calculation of the Dye-to-Protein Ratio (DOL)

The DOL is determined by measuring the absorbance of the purified protein-dye conjugate at two wavelengths: 280 nm (to determine the protein concentration) and the absorbance maximum of Sulfo-Cy3 (~555 nm) (to determine the dye concentration).[9]

Procedure:

  • Measure the absorbance of the purified protein-dye conjugate solution at 280 nm (A₂₈₀) and ~555 nm (A_max) using a spectrophotometer. Dilute the sample if the absorbance readings are too high to be within the linear range of the instrument.[9]

  • Calculate the concentration of the protein:

    • First, correct the absorbance at 280 nm to account for the dye's absorbance at this wavelength using the following formula: Corrected A₂₈₀ = A₂₈₀ - (A_max × CF) Where CF is the correction factor for Sulfo-Cy3 at 280 nm (~0.08).[5]

    • Then, calculate the molar concentration of the protein using the Beer-Lambert law: Protein Concentration (M) = Corrected A₂₈₀ / ε_protein Where ε_protein is the molar extinction coefficient of the protein at 280 nm.

  • Calculate the concentration of the dye:

    • Calculate the molar concentration of the dye using the Beer-Lambert law: Dye Concentration (M) = A_max / ε_dye Where ε_dye is the molar extinction coefficient of Sulfo-Cy3 at ~555 nm (150,000 cm⁻¹M⁻¹).[3][4]

  • Calculate the Dye-to-Protein Ratio (DOL):

    • The DOL is the molar ratio of the dye to the protein: DOL = Dye Concentration (M) / Protein Concentration (M)

An optimal DOL for most antibodies is typically between 2 and 10.[6] Over-labeling can lead to fluorescence quenching and may affect the protein's biological activity.[6][10]

Signaling Pathway and Logical Relationship Diagram

The following diagram illustrates the logical flow of the calculation process, starting from the raw absorbance measurements to the final dye-to-protein ratio.

G cluster_0 Inputs cluster_1 Calculations cluster_2 Output A A₂₈₀ Measurement F Corrected A₂₈₀ = A₂₈₀ - (A_max * CF) A->F B A_max Measurement (~555 nm) B->F H Dye Concentration (M) = A_max / ε_dye B->H C Protein Molar Extinction Coefficient (ε_protein) G Protein Concentration (M) = Corrected A₂₈₀ / ε_protein C->G D Sulfo-Cy3 Molar Extinction Coefficient (ε_dye) D->H E Correction Factor (CF) E->F F->G I Dye-to-Protein Ratio (DOL) = [Dye] / [Protein] G->I H->I

Caption: Logical flow for calculating the dye-to-protein ratio.

References

Application Notes and Protocols for Sulfo-Cy3 Amine in Live-Cell Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfo-Cy3 amine is a water-soluble, amine-reactive fluorescent dye that is an invaluable tool for live-cell imaging applications. Its high aqueous solubility, photostability, and bright orange fluorescence make it an excellent choice for labeling and tracking biomolecules in their native cellular environment.[1] Due to the presence of a sulfonate group, this compound is membrane-impermeable, making it particularly well-suited for the specific labeling of cell surface proteins and for studying dynamic cellular processes such as endocytosis.[2] The primary amine group allows for its covalent conjugation to carboxylic acids or activated esters (e.g., NHS esters) on target molecules.[1]

These application notes provide an overview of the properties of this compound, detailed protocols for its use in live-cell imaging, and examples of its application in studying receptor-mediated endocytosis.

Properties of this compound

A summary of the key quantitative properties of this compound is provided in the table below, facilitating its integration into experimental designs.

PropertyValueReference
Molecular Weight ~715 g/mol N/A
Excitation Maximum (λex) 548 nmN/A
Emission Maximum (λem) 563 nmN/A
Molar Extinction Coefficient (ε) 162,000 M⁻¹cm⁻¹N/A
Fluorescence Quantum Yield (Φ) 0.1N/A
Solubility Water, DMSO, DMFN/A

Key Applications in Live-Cell Imaging

This compound is a versatile tool for a range of live-cell imaging applications, including:

  • Labeling of Cell Surface Proteins: Its membrane impermeability ensures that only proteins on the outer leaflet of the plasma membrane are labeled, allowing for the specific visualization and tracking of this protein population.

  • Tracking Receptor-Mediated Endocytosis: By conjugating this compound to a ligand (e.g., transferrin), the process of receptor binding, internalization, and trafficking through endosomal pathways can be monitored in real-time.

  • Flow Cytometry: Labeled cells can be analyzed by flow cytometry to quantify the number of surface receptors or to sort cell populations based on the level of protein expression.

Experimental Protocols

Protocol 1: General Labeling of Cell Surface Proteins in Live Cells

This protocol describes a general method for labeling cell surface proteins on live adherent cells.

Materials:

  • This compound

  • Live, adherent cells cultured on glass-bottom dishes or coverslips

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • Labeling Buffer: Phosphate-Buffered Saline (PBS), pH 7.4

  • Wash Buffer: PBS, pH 7.4

  • Live Cell Imaging Medium

Procedure:

  • Cell Preparation: Culture cells to 70-80% confluency on a glass-bottom dish or coverslip suitable for live-cell imaging.

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

    • Prepare fresh 100 mM stock solutions of EDC and NHS in sterile water.

  • Labeling Reaction:

    • Wash the cells twice with pre-warmed Labeling Buffer.

    • Prepare the labeling solution by diluting the this compound stock solution and the EDC/NHS stock solutions in Labeling Buffer. A final concentration of 10-100 µM for this compound and 1-5 mM for EDC/NHS is a good starting point, but should be optimized for your specific cell type and protein of interest.

    • Incubate the cells with the labeling solution for 15-30 minutes at 37°C in a cell culture incubator.

  • Washing:

    • Remove the labeling solution and wash the cells three times with pre-warmed Wash Buffer to remove any unbound dye.

  • Imaging:

    • Replace the Wash Buffer with pre-warmed Live Cell Imaging Medium.

    • Image the cells immediately using a fluorescence microscope equipped with appropriate filters for Cy3 (Excitation: ~550 nm, Emission: ~570 nm).

Protocol 2: Tracking Transferrin Receptor-Mediated Endocytosis

This protocol details the conjugation of this compound to transferrin and its subsequent use to visualize receptor-mediated endocytosis in live cells.

Part A: Conjugation of this compound to Transferrin

Materials:

  • This compound

  • Human Holo-Transferrin

  • EDC and NHS

  • Conjugation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Quenching Buffer: 1 M Tris-HCl, pH 8.5

  • Dialysis tubing (10 kDa MWCO) or desalting column

  • PBS, pH 7.4

Procedure:

  • Prepare Transferrin Solution: Dissolve transferrin in Conjugation Buffer to a final concentration of 5-10 mg/mL.

  • Activate Carboxyl Groups: Add a 10-fold molar excess of EDC and NHS to the transferrin solution. Incubate for 15 minutes at room temperature.

  • Conjugation Reaction: Add a 5 to 10-fold molar excess of this compound (from a 10 mg/mL stock in DMSO) to the activated transferrin solution. Incubate for 2 hours at room temperature, protected from light.

  • Quench Reaction: Add Quenching Buffer to a final concentration of 50 mM to stop the reaction. Incubate for 15 minutes.

  • Purification: Remove unconjugated dye by dialysis against PBS overnight at 4°C or by using a desalting column.

  • Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for protein) and 548 nm (for Sulfo-Cy3).

Part B: Live-Cell Imaging of Transferrin Uptake

Materials:

  • Sulfo-Cy3-Transferrin conjugate

  • Live, adherent cells

  • Serum-free cell culture medium

  • Live Cell Imaging Medium

Procedure:

  • Cell Preparation: Plate cells on glass-bottom dishes and allow them to adhere and grow to 50-70% confluency.

  • Serum Starvation: To increase the number of available transferrin receptors on the cell surface, starve the cells in serum-free medium for 1-2 hours at 37°C.

  • Labeling and Internalization:

    • Wash the cells once with pre-warmed serum-free medium.

    • Add the Sulfo-Cy3-Transferrin conjugate to the cells at a final concentration of 10-50 µg/mL.

    • Incubate at 37°C to allow for internalization. The incubation time can be varied to visualize different stages of endocytosis (e.g., 5-15 minutes for early endosomes, 30-60 minutes for recycling endosomes).

  • Washing:

    • To remove unbound conjugate, quickly wash the cells three times with ice-cold PBS.

  • Imaging:

    • Add pre-warmed Live Cell Imaging Medium.

    • Immediately image the cells using a fluorescence or confocal microscope. Time-lapse imaging can be performed to track the movement of the fluorescently labeled transferrin.

Visualization of Experimental Workflows and Signaling Pathways

Experimental Workflow for Tracking Transferrin Endocytosis

G cluster_prep Cell Preparation cluster_label Labeling & Internalization cluster_image Imaging cell_culture Culture Adherent Cells serum_starve Serum Starve Cells cell_culture->serum_starve add_conjugate Add Sulfo-Cy3-Transferrin serum_starve->add_conjugate incubate Incubate at 37°C add_conjugate->incubate wash_cells Wash with Cold PBS incubate->wash_cells add_media Add Imaging Medium wash_cells->add_media acquire_images Acquire Images (Microscopy) add_media->acquire_images

Caption: Workflow for tracking transferrin endocytosis.

Signaling Pathway: Clathrin-Mediated Endocytosis of Transferrin Receptor

G cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_vesicle Vesicular Trafficking TfR Transferrin Receptor (TfR) AP2 Adaptor Protein 2 (AP-2) TfR->AP2 Recruitment Tf Sulfo-Cy3-Transferrin Tf->TfR Binding Clathrin Clathrin AP2->Clathrin Recruitment CCP Clathrin-Coated Pit Clathrin->CCP Assembly Dynamin Dynamin CCV Clathrin-Coated Vesicle Dynamin->CCV GTP Hydrolysis CCP->CCV Invagination & Scission EarlyEndosome Early Endosome CCV->EarlyEndosome Uncoating & Fusion RecyclingEndosome Recycling Endosome EarlyEndosome->RecyclingEndosome Sorting RecyclingEndosome->TfR Recycling to Membrane

References

Troubleshooting & Optimization

Troubleshooting low Sulfo-Cy3 amine labeling efficiency

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Sulfo-Cy3 Amine Labeling

This guide provides troubleshooting advice and answers to frequently asked questions regarding low labeling efficiency with Sulfo-Cy3 NHS ester, a water-soluble amine-reactive dye.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for labeling with Sulfo-Cy3 NHS ester?

The optimal pH for the reaction between an NHS ester and a primary amine is between 7.2 and 8.5.[1][2][3] A pH of 8.3-8.5 is often recommended to balance the reactivity of the primary amines with the rate of dye hydrolysis.[4][5][6] At lower pH, the amine group is protonated and less reactive, while at higher pH, the hydrolysis of the NHS ester significantly increases, reducing the amount of active dye available for conjugation.[2][5][7]

Q2: Which buffers should I avoid in the labeling reaction?

Avoid buffers that contain primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine (B1666218).[1][8] These buffers will compete with the primary amines on your target molecule, leading to significantly reduced labeling efficiency.[1] Good choices for labeling buffers include phosphate (B84403), bicarbonate, borate (B1201080), or HEPES.[2][3]

Q3: What is the Degree of Labeling (DOL) and what is a typical target range?

The Degree of Labeling (DOL), also known as the dye-to-protein ratio, represents the average number of dye molecules conjugated to each protein molecule.[9][10] For most antibodies and proteins, an optimal DOL is typically between 2 and 10.[11][12] A DOL below 0.5 is considered under-labeled and may result in a poor signal-to-noise ratio, while a DOL greater than 10 can lead to fluorescence quenching and potential loss of biological activity.[9][10][11] It is crucial to experimentally determine the optimal DOL for your specific application.[10][11]

Q4: How should I store Sulfo-Cy3 NHS ester?

Sulfo-Cy3 NHS ester should be stored desiccated and protected from light at -20°C.[13][14][15][16][17] Under these conditions, it is stable for 6-12 months.[13][14][16] Once reconstituted in an anhydrous solvent like DMSO or DMF, the stock solution should be used promptly or aliquoted and stored at -20°C for no more than a few weeks to minimize degradation from moisture.[18]

Troubleshooting Guide

Low labeling efficiency is a common problem that can be systematically addressed by examining four key areas of the experimental workflow: Reagents, Reaction Buffer, Target Molecule, and Reaction/Purification Conditions.

Diagram: Troubleshooting Logic Flow

The following diagram illustrates a logical workflow for troubleshooting poor labeling outcomes.

TroubleshootingFlow start Low Labeling Efficiency (Low DOL) reagent_check 1. Check Reagents start->reagent_check q_dye_old Is the dye old or improperly stored? reagent_check->q_dye_old buffer_check 2. Check Buffer q_buffer_amines Does the buffer contain primary amines (e.g., Tris)? buffer_check->q_buffer_amines protein_check 3. Check Target Molecule q_protein_conc Is protein concentration >2 mg/mL? protein_check->q_protein_conc reaction_check 4. Check Reaction Conditions q_ratio Is the dye:protein molar ratio optimized? reaction_check->q_ratio a_dye_new Use fresh, properly stored Sulfo-Cy3 NHS ester. q_dye_old->a_dye_new Yes q_solvent_fresh Is the anhydrous solvent (DMSO/DMF) fresh? q_dye_old->q_solvent_fresh No q_solvent_fresh->buffer_check Yes a_solvent_new Use fresh, anhydrous grade DMSO or DMF. q_solvent_fresh->a_solvent_new No a_buffer_change Switch to an amine-free buffer (PBS, Bicarbonate, Borate). q_buffer_amines->a_buffer_change Yes q_buffer_ph Is the buffer pH between 7.2 and 8.5? q_buffer_amines->q_buffer_ph No q_buffer_ph->protein_check Yes a_buffer_adjust Adjust pH to 8.3 for optimal reaction. q_buffer_ph->a_buffer_adjust No a_protein_conc Concentrate protein before labeling. q_protein_conc->a_protein_conc No q_protein_purity Is the protein sample pure? (Free of BSA, ammonium (B1175870) salts) q_protein_conc->q_protein_purity Yes q_protein_purity->reaction_check Yes a_protein_purify Purify protein via dialysis or buffer exchange. q_protein_purity->a_protein_purify No a_ratio Test a range of molar ratios (e.g., 5:1, 10:1, 20:1). q_ratio->a_ratio No q_purification Is unconjugated dye effectively removed? q_ratio->q_purification Yes a_purification Use size-exclusion chromatography or extensive dialysis. q_purification->a_purification No

Caption: A decision tree to systematically troubleshoot low labeling efficiency.

Issue 1: Problems with Reagents
QuestionPotential CauseRecommended Solution
Is the Sulfo-Cy3 NHS ester reagent active? The NHS ester has hydrolyzed due to improper storage (exposure to moisture) or age. The half-life of hydrolysis for NHS esters can be as short as 10 minutes at pH 8.6.[2]Always use a fresh vial of dye or a freshly prepared stock solution. Store the solid dye desiccated at -20°C, protected from light.[16]
Is the solvent for the dye stock solution appropriate? If using an organic solvent, it may contain water or amine impurities (e.g., old DMF).Prepare the dye stock solution immediately before use in high-quality, anhydrous DMSO or amine-free DMF.[3][5]
Issue 2: Suboptimal Reaction Buffer
QuestionPotential CauseRecommended Solution
Does your buffer contain competing primary amines? Buffers like Tris or glycine contain primary amines that will react with the NHS ester, significantly reducing the amount of dye available to label your target molecule.[1][8]Perform a buffer exchange into an amine-free buffer such as 0.1 M sodium bicarbonate, phosphate, or borate buffer.[2][3][7]
Is the pH of your reaction buffer correct? The reaction is highly pH-dependent.[5][7] A pH below 7.2 will result in protonated, unreactive amines on the target molecule. A pH above 8.5 will accelerate the hydrolysis of the dye.[4][7]Verify the pH of your protein solution before adding the dye. Adjust to pH 8.3-8.5 using 1 M sodium bicarbonate if necessary.[4][14]
Issue 3: Issues with the Target Molecule
QuestionPotential CauseRecommended Solution
Is the concentration of your protein/antibody too low? Low protein concentrations favor the competing hydrolysis reaction of the NHS ester over the labeling reaction.[1]For optimal results, the protein concentration should be at least 2 mg/mL.[1][4][14][19] If your sample is dilute, concentrate it using a spin concentrator before labeling.
Is your protein sample free of contaminants? The protein solution may contain other amine-containing molecules (e.g., ammonium sulfate (B86663) from purification, BSA, or gelatin as stabilizers), which will compete for the dye.[18][19]Purify the protein sample by performing extensive dialysis or using a desalting column to exchange the buffer and remove small molecule contaminants.[10][12]

Key Experimental Protocols

Diagram: General Sulfo-Cy3 Labeling Workflow

This diagram outlines the standard experimental procedure for amine labeling.

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purify Purification & Analysis prep_protein 1. Prepare Protein (>2 mg/mL, amine-free buffer) react 3. Mix Dye and Protein (Vortex gently) prep_protein->react prep_dye 2. Prepare Dye Stock (10 mg/mL in anhydrous DMSO) prep_dye->react incubate 4. Incubate (1 hr, RT, protected from light) react->incubate purify 5. Purify Conjugate (Size-Exclusion Chromatography) incubate->purify analyze 6. Analyze DOL (UV-Vis Spectrophotometry) purify->analyze

Caption: Standard workflow for protein conjugation with Sulfo-Cy3 NHS ester.

Protocol 1: Protein Preparation and Buffer Exchange
  • Quantify Protein: Determine the concentration of your protein solution using a standard method (e.g., A280 measurement or BCA assay). The concentration should ideally be 2-10 mg/mL.[14][19]

  • Prepare Labeling Buffer: Prepare a 0.1 M sodium bicarbonate or phosphate buffer and adjust the pH to 8.3.[1][3]

  • Buffer Exchange: If your protein is in an incompatible buffer (e.g., Tris-HCl), perform a buffer exchange using a desalting column (e.g., Sephadex G-25) or dialysis, equilibrating with the labeling buffer.[14]

  • Verify Concentration: After buffer exchange, re-verify the protein concentration.

Protocol 2: Sulfo-Cy3 Labeling Reaction
  • Prepare Dye Stock: Immediately before starting the reaction, dissolve the Sulfo-Cy3 NHS ester in anhydrous DMSO to a concentration of 10 mg/mL.[18]

  • Calculate Dye Volume: Determine the volume of dye stock needed to achieve the desired dye-to-protein molar excess. It is recommended to test a range of ratios (e.g., 5:1, 10:1, 20:1) to find the optimal condition for your protein.[18]

  • Combine Reagents: While gently vortexing the protein solution, slowly add the calculated volume of the Sulfo-Cy3 stock solution.[20]

  • Incubate: Incubate the reaction mixture for 1 hour at room temperature, protected from light, with continuous gentle stirring or rotation.[14][18]

Protocol 3: Purification and Analysis
  • Purification: To remove unconjugated dye, apply the reaction mixture to a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with a suitable storage buffer (e.g., PBS, pH 7.4).[10][12][14] Collect the fractions containing the colored, labeled protein, which will elute first.

  • Measure Absorbance: Using a UV-Vis spectrophotometer, measure the absorbance of the purified conjugate at 280 nm (for protein) and ~550 nm (the Amax for Cy3).[9]

  • Calculate Degree of Labeling (DOL): The DOL is calculated using the Beer-Lambert law.

    • Protein Concentration (M) = [A280 - (Amax × CF)] / εprotein

      • A280 = Absorbance at 280 nm

      • Amax = Absorbance at the dye's maximum wavelength (~550 nm)

      • CF = Correction Factor (A280 of free dye / Amax of free dye). For Cy3, this is often ~0.08.

      • εprotein = Molar extinction coefficient of the protein (e.g., ~210,000 M-1cm-1 for IgG).[12]

    • Dye Concentration (M) = Amax / εdye

      • εdye = Molar extinction coefficient of Sulfo-Cy3 (~150,000 M-1cm-1).

    • DOL = Dye Concentration / Protein Concentration

References

How to reduce background fluorescence with Sulfo-Cy3 amine

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Sulfo-Cy3 Amine Applications

This technical support center provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals reduce background fluorescence when using this compound and its conjugates in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a water-soluble fluorescent dye belonging to the cyanine (B1664457) dye family.[1][2][3] It possesses a primary amine group that allows it to be conjugated to various molecules, such as proteins, antibodies, and nucleic acids, through their reactive carboxyl groups or other electrophilic moieties.[2][3] The presence of sulfonate groups increases its water solubility, making it ideal for biological applications in aqueous buffers.[2] Its bright orange fluorescence, with an excitation maximum around 548 nm and an emission maximum around 563 nm, makes it a popular choice for fluorescence microscopy, immunofluorescence, and other labeling studies.[1][3]

Q2: What are the common causes of high background fluorescence in experiments using Sulfo-Cy3 conjugates?

High background fluorescence can originate from several sources, broadly categorized as issues with the sample itself, the staining protocol, or the imaging setup.[4][5] Common causes include:

  • Autofluorescence: Endogenous fluorescence from cellular components like mitochondria, lysosomes, collagen, and elastin.[4][6] The fixation process, particularly with aldehyde fixatives like formaldehyde, can also induce autofluorescence.[4][6]

  • Non-Specific Binding: The fluorescent conjugate may bind to unintended targets due to hydrophobic or ionic interactions.[4][7] For antibody conjugates, this can also occur through Fc receptor binding on certain cell types.[4]

  • Suboptimal Protocol: This includes insufficient blocking of non-specific sites, using too high a concentration of the fluorescent conjugate, and inadequate washing to remove unbound dye.[4][8][9]

Q3: How should this compound and its conjugates be stored?

Proper storage is crucial to maintain the stability and performance of the dye. This compound powder should be stored at -20°C in the dark and kept desiccated.[1] Under these conditions, it can be stable for up to 24 months.[1][10] For short-term transport, it can be kept at room temperature for up to three weeks.[1][10] Stock solutions are typically stored at -20°C or -80°C and should be protected from light.[2][11] It is advisable to aliquot stock solutions to avoid repeated freeze-thaw cycles.[12]

Troubleshooting High Background Fluorescence

This guide provides a systematic approach to identifying and resolving common issues leading to high background signal.

Issue 1: High Background Across the Entire Sample
Potential Cause Recommended Solution Explanation
Autofluorescence Image an unstained control sample to confirm autofluorescence.[13] Consider using a different fluorescent dye with a longer wavelength (e.g., in the far-red spectrum) to avoid the spectral range of common autofluorescent molecules.[14] Alternatively, use a commercial anti-fade mounting medium or quenching buffers.[13]Many biological structures naturally fluoresce, especially in the green and red spectrum.[6] Moving to a different spectral window can often circumvent this issue.
Excessive Dye/Antibody Concentration Perform a titration experiment to determine the optimal concentration of the Sulfo-Cy3 conjugate. Start with the manufacturer's recommendation and test a range of dilutions.[4][15]Using too much fluorescent probe is a common reason for high background, as unbound molecules are not sufficiently washed away.[8][9][16]
Inadequate Washing Increase the number and duration of wash steps after incubation with the fluorescent conjugate.[8][9] Using a mild detergent like Tween 20 in the wash buffer can also help reduce non-specific binding.[4]Thorough washing is essential to remove any unbound or loosely bound fluorescent molecules that contribute to background noise.[7]
Insufficient Blocking Increase the blocking incubation time (e.g., to 1 hour at room temperature).[9] Use a blocking buffer containing normal serum from the species in which the secondary antibody was raised (if applicable) or a protein-based blocker like Bovine Serum Albumin (BSA).[4][16]Blocking agents occupy non-specific binding sites on the sample, preventing the fluorescent conjugate from adhering to them.[7][16]
Issue 2: Non-Specific, Punctate, or Localized Background
Potential Cause Recommended Solution Explanation
Dye Aggregates Centrifuge the Sulfo-Cy3 conjugate solution at high speed (e.g., >10,000 x g) for a few minutes before use to pellet any aggregates. Use only the supernatant for staining.Fluorescent dyes can sometimes form aggregates, which appear as bright, non-specific puncta on the sample.
Charge-Based Interactions Consider using a commercial background suppression system designed to block non-specific binding from charged dyes.[17][18]Sulfo-Cy3 is a charged molecule, and these charges can lead to non-specific electrostatic interactions with cellular components.[17][18]
Fc Receptor Binding If using an antibody conjugate, ensure your blocking buffer contains serum from the same species as your sample to block Fc receptors.Fc receptors on cells like macrophages and monocytes can bind to the Fc region of antibodies, leading to non-specific signal.[4]
Contaminated Buffers Prepare all buffers fresh using high-purity reagents and sterile, filtered water. Filter buffers if particulate contamination is suspected.Contaminants in buffers can sometimes be fluorescent or cause the fluorescent probe to bind non-specifically.

Experimental Protocols

Protocol: General Immunofluorescence Staining with a Sulfo-Cy3 Conjugated Antibody

This protocol provides a general workflow for immunofluorescence staining of cultured cells. Optimization will be required for specific cell types and targets.

1. Cell Preparation:

  • For adherent cells, grow on coverslips to an appropriate confluency.

  • Gently wash the cells twice with 1X Phosphate Buffered Saline (PBS).[4]

2. Fixation:

  • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.[4]

  • Wash the cells three times with 1X PBS for 5 minutes each.[4]

  • Note: Aldehyde fixatives can increase autofluorescence.[4][6] Consider alternative fixatives like cold methanol (B129727) if autofluorescence is a problem, but be aware this can affect some epitopes.[4]

3. Permeabilization (for intracellular targets):

  • Incubate cells with 0.1-0.25% Triton X-100 in PBS for 10 minutes.

  • Wash the cells three times with 1X PBS for 5 minutes each.

4. Blocking:

  • Incubate the cells in a blocking buffer (e.g., 1% BSA and 5% normal goat serum in PBS) for 1 hour at room temperature.[4]

5. Primary Antibody Incubation (for indirect detection):

  • Dilute the primary antibody to its optimal concentration in the blocking buffer.

  • Incubate the cells with the diluted primary antibody for 1-2 hours at room temperature or overnight at 4°C.

  • Wash the cells three times with 1X PBS containing 0.1% Tween 20 for 5 minutes each.

6. Sulfo-Cy3 Conjugate Incubation:

  • Dilute the Sulfo-Cy3 conjugated secondary antibody (or primary antibody for direct detection) to its optimal concentration in the blocking buffer.

  • Incubate the cells with the diluted conjugate for 1-2 hours at room temperature, protected from light.[4]

  • Crucially, from this point on, all steps should be performed in the dark to prevent photobleaching.

7. Final Washes:

  • Wash the cells three to five times with 1X PBS containing 0.1% Tween 20 for 5 minutes each, protected from light.[4]

8. Mounting and Imaging:

  • Mount the coverslip onto a microscope slide using an anti-fade mounting medium.

  • Image the samples using a fluorescence microscope with appropriate filters for Sulfo-Cy3 (Excitation max: ~548 nm, Emission max: ~563 nm).[1][3]

Visual Troubleshooting Guide

The following diagram illustrates a logical workflow for diagnosing and resolving high background fluorescence issues.

TroubleshootingWorkflow start High Background Observed unstained_control Image Unstained Control start->unstained_control is_autofluorescent Is sample autofluorescent? unstained_control->is_autofluorescent no_primary_control Run 'No Primary Antibody' or 'Secondary Only' Control is_autofluorescent->no_primary_control No sol_autofluorescence Solutions: - Use far-red dye - Use quenching agent - Change fixation method is_autofluorescent->sol_autofluorescence Yes is_secondary_nonspecific Is background present? no_primary_control->is_secondary_nonspecific optimize_protocol Systematically Optimize Protocol is_secondary_nonspecific->optimize_protocol No sol_secondary Solutions: - Change secondary antibody - Increase blocking - Ensure proper blocking serum is_secondary_nonspecific->sol_secondary Yes sol_optimize Optimization Steps: 1. Titrate dye/antibody concentration 2. Increase wash steps/duration 3. Increase blocking time 4. Centrifuge dye before use optimize_protocol->sol_optimize

Caption: A flowchart for systematically troubleshooting high background fluorescence.

References

Optimizing pH for Sulfo-Cy3 amine conjugation reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the optimization of pH and other critical parameters for successful Sulfo-Cy3 amine conjugation reactions.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the labeling protocol.

Q1: Why is my labeling efficiency low, or why do I see no fluorescence from my conjugate?

A1: Low or absent fluorescence can stem from several factors, not necessarily indicating a complete failure of the labeling reaction.[1][2] Here are the primary areas to investigate:

  • Suboptimal pH: The reaction of NHS esters with primary amines is highly pH-dependent.[3][4] The optimal pH range is typically 8.3-8.5.[3][4][5] Below this range, the amine groups on your protein are protonated and less reactive.[3][4][6] Above this range, the hydrolysis of the Sulfo-Cy3 NHS ester accelerates, reducing the amount of dye available to react with your protein.[3][4][7][]

  • Presence of Competing Amines: Buffers containing primary amines, such as Tris or glycine, will compete with your protein for reaction with the dye, significantly reducing labeling efficiency.[2][7][9][10] It is crucial to use amine-free buffers like phosphate, bicarbonate, or borate.[6][7]

  • Hydrolyzed Dye: The Sulfo-Cy3 NHS ester is moisture-sensitive.[10] If the dye has been improperly stored or repeatedly exposed to moisture, it may have hydrolyzed, rendering it inactive. It is recommended to prepare fresh solutions of the dye in an anhydrous solvent like DMSO or DMF immediately before use.[2]

  • Low Protein Concentration: The labeling reaction is concentration-dependent.[5] At low protein concentrations, the competing hydrolysis reaction is more likely to occur.[][11] A protein concentration of 2-10 mg/mL is often recommended for optimal labeling.[5][9][12]

  • Over-labeling and Quenching: It is possible to have too much dye attached to the protein, which can lead to self-quenching of the fluorophores and a decrease in the fluorescence signal.[1][2] The degree of labeling (DOL) should be determined to assess if this is the issue.

Q2: My protein precipitated during or after the labeling reaction. What happened?

A2: Protein precipitation can occur when the properties of the protein are significantly altered by the conjugation process.[1]

  • Cause: Capping the primary amine groups (e.g., on lysine (B10760008) residues) with the bulky Sulfo-Cy3 dye alters the charge and solubility of the protein.[1] If too many lysine residues are labeled, the protein may aggregate and precipitate.

  • Solution: Reduce the molar ratio of the dye to the protein in the reaction mixture. This will limit the number of dye molecules attached to each protein, preserving its native properties.[1]

Q3: The binding affinity of my antibody is reduced after labeling. How can I prevent this?

A3: A decrease in antibody function is likely due to the modification of lysine residues within or near the antigen-binding site.[1]

  • Cause: The NHS ester chemistry targets primary amines, which are present on lysine residues and the N-terminus of the protein.[6] If critical lysine residues in the antigen-binding site are labeled, the antibody's ability to recognize its epitope can be impaired.[1]

  • Solution: To avoid this, you can try reducing the molar excess of the dye in the reaction. This statistically reduces the chances of labeling critical residues.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for this compound conjugation?

A1: The optimal pH for the reaction between an NHS ester and a primary amine is between 8.3 and 8.5.[3][4][5] This pH provides a balance between having a reactive, deprotonated amine group on the protein and minimizing the hydrolysis of the NHS ester.[3][4][] While reactions can be performed in a pH range of 7.2 to 9.0, the efficiency may be lower outside the optimal range.[7]

Q2: What buffers are recommended for this reaction?

A2: Amine-free buffers are essential for efficient labeling. Recommended buffers include:

  • Phosphate-buffered saline (PBS) adjusted to the desired pH.[7]

  • Sodium bicarbonate buffer (0.1 M, pH 8.3-8.5).[3][4]

  • Borate buffer.[6][7]

  • HEPES buffer.[7]

Q3: Are there any side reactions I should be aware of?

A3: Yes, the primary side reaction is the hydrolysis of the NHS ester, where it reacts with water instead of the amine on the protein.[7][][13] The rate of this hydrolysis increases significantly with higher pH.[7][13] Additionally, while NHS esters are highly selective for primary amines, side reactions with other nucleophilic amino acid side chains, such as serine and threonine, can occur, though at a much slower rate.[6]

Data Presentation

The efficiency of the this compound conjugation is a balance between the desired reaction with the amine (aminolysis) and the competing hydrolysis of the NHS ester. The following table summarizes the effect of pH on these competing reactions.

pHNHS Ester Half-life (at 4°C)Relative Reaction Rate (Aminolysis vs. Hydrolysis)Outcome
7.0~4-5 hours[7]LowSlow reaction with amines due to protonation; low hydrolysis rate.[3][6]
8.0~30-60 minutesModerateGood balance, favoring aminolysis.
8.3-8.5~15-30 minutesOptimalThe rate of aminolysis is significantly higher than hydrolysis, leading to the best conjugation yields.[3][4]
8.6~10 minutes[7]Decreasing EfficiencyThe rate of hydrolysis rapidly increases, out-competing the aminolysis reaction.[3][7]
> 9.0Very shortLowHydrolysis is the dominant reaction, leading to very low conjugation efficiency.[3]
Experimental Protocols

This protocol provides a general guideline for labeling a protein with Sulfo-Cy3 NHS ester. Optimization may be required for your specific protein.

1. Preparation of Reagents

  • Protein Solution:

    • Dissolve the protein in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5) at a concentration of 2-10 mg/mL.[5][9][12]

    • If the protein is in a buffer containing amines (like Tris or glycine), it must be dialyzed against the recommended reaction buffer before use.[14]

  • Sulfo-Cy3 NHS Ester Stock Solution:

    • Allow the vial of Sulfo-Cy3 NHS ester to equilibrate to room temperature before opening to prevent moisture condensation.[10]

    • Dissolve the dye in anhydrous DMSO or DMF to a concentration of 10 mM.[12][14] This stock solution should be used immediately.[3]

2. Conjugation Reaction

  • Calculate the required volume of the Sulfo-Cy3 stock solution. A 10:1 to 20:1 molar ratio of dye to protein is a common starting point.[14][15]

  • Add the calculated volume of the dye stock solution to the protein solution while gently vortexing.

  • Incubate the reaction for 1 hour at room temperature, protected from light.[15]

3. Purification of the Conjugate

  • Separate the labeled protein from the unreacted dye using a desalting column (e.g., Sephadex G-25) or through dialysis.[12][14]

  • Equilibrate the column with PBS (pH 7.2-7.4).[14]

  • Load the reaction mixture onto the column and collect the fractions containing the fluorescently labeled protein.

4. Determination of Degree of Labeling (DOL)

  • Measure the absorbance of the purified conjugate at 280 nm (for the protein) and ~555 nm (for Sulfo-Cy3).[14]

  • Calculate the DOL to determine the average number of dye molecules per protein molecule.

Mandatory Visualizations

factors_affecting_conjugation cluster_inputs Reaction Components cluster_conditions Reaction Conditions cluster_outcomes Potential Outcomes Protein Protein (with primary amines) Success Successful Conjugation Protein->Success Dye Sulfo-Cy3 NHS Ester Dye->Success Hydrolysis Dye Hydrolysis Dye->Hydrolysis Competing Reaction Buffer Reaction Buffer pH pH (Optimal: 8.3-8.5) Buffer->pH pH->Success Optimizes Amine Reactivity pH->Hydrolysis High pH increases Concentration Protein Concentration (2-10 mg/mL) Concentration->Success Favors bimolecular reaction LowYield Low Yield Concentration->LowYield Low conc. favors hydrolysis MolarRatio Dye:Protein Molar Ratio MolarRatio->Success Time Reaction Time Time->Success Hydrolysis->LowYield

Caption: Factors influencing this compound conjugation success.

experimental_workflow start Start prep_protein 1. Prepare Protein Solution (Amine-free buffer, pH 8.3-8.5) start->prep_protein conjugation 3. Mix & Incubate (1 hr, RT, dark) prep_protein->conjugation prep_dye 2. Prepare Sulfo-Cy3 Stock (Anhydrous DMSO) prep_dye->conjugation purification 4. Purify Conjugate (Size-Exclusion Chromatography) conjugation->purification analysis 5. Analyze DOL (Spectrophotometry) purification->analysis end End analysis->end

Caption: Experimental workflow for this compound conjugation.

References

Preventing Sulfo-Cy3 amine aggregation in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent and resolve issues related to Sulfo-Cy3 amine aggregation in solution.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used?

This compound is a water-soluble fluorescent dye belonging to the cyanine (B1664457) dye family.[1][2] It contains a primary amine group that allows for covalent labeling of biomolecules, such as proteins and nucleic acids, that have available carboxylic acids or other electrophilic groups. The presence of sulfonate groups enhances its water solubility, making it suitable for use in aqueous buffers without the need for organic co-solvents.[1][2][3] Its bright orange fluorescence is readily detectable and is largely insensitive to pH changes between pH 4 and 10.[4][5]

Q2: What is dye aggregation and why is it a problem?

Dye aggregation is the self-association of dye molecules to form dimers or higher-order complexes, often referred to as H-aggregates or J-aggregates. This phenomenon is common for cyanine dyes in aqueous solutions. Aggregation can be problematic for several reasons:

  • Reduced Reactivity: Aggregated dye molecules may have reduced reactivity, leading to inefficient labeling of your target molecule.

  • Precipitation: Extensive aggregation can lead to the precipitation of the dye out of solution, making it unusable.

  • Altered Spectroscopic Properties: Aggregation can cause shifts in the absorption and emission spectra and may lead to fluorescence quenching, impacting data accuracy.

  • Inaccurate Quantification: The presence of aggregates can interfere with the accurate determination of dye concentration.

Q3: How can I visually identify if my this compound solution has aggregated?

While this compound is designed for good water solubility, aggregation can still occur, especially at high concentrations. Visual indicators of aggregation can include:

  • Visible Precipitate: The most obvious sign is the presence of solid particles in the solution.

  • Cloudiness or Haze: The solution may appear cloudy or hazy instead of being clear.

  • Color Change: You might observe a subtle change in the color of the solution.

Q4: What are the recommended storage conditions for this compound to minimize aggregation?

To minimize the risk of aggregation and degradation, proper storage is crucial.

  • Solid Form: Store the lyophilized powder at -20°C in the dark and desiccated.[6]

  • Stock Solutions: Prepare stock solutions in an anhydrous organic solvent like DMSO.[7] These should be stored at -20°C or -80°C, protected from light.[1][7] It is recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[1]

Troubleshooting Guide: this compound Aggregation

This guide provides solutions to common problems encountered with this compound aggregation.

ProblemPotential CauseSuggested Solution
Visible precipitate or cloudiness in the reconstituted dye solution. The concentration of the dye is too high for the chosen solvent.Prepare a fresh, more dilute stock solution. While this compound is water-soluble, preparing highly concentrated stock solutions in aqueous buffers is not recommended. For stock solutions, use anhydrous DMSO at a concentration of around 10 mM.[7]
Precipitation observed when diluting the DMSO stock solution into an aqueous buffer. The dye is precipitating upon introduction to the aqueous environment, potentially due to buffer composition or concentration.- Ensure the final concentration of the dye in the aqueous buffer is not excessively high. - Add the dye stock solution to the aqueous buffer slowly while vortexing to ensure rapid and uniform mixing. - Consider using a small amount of an organic co-solvent like DMSO (typically not exceeding 10% v/v) in your final reaction mixture to improve solubility.
Low or inconsistent labeling efficiency. The dye may have aggregated, reducing the concentration of reactive monomeric dye available for conjugation.- Before use, visually inspect the dye stock solution for any signs of precipitation. - If aggregation is suspected, try gently warming the stock solution and vortexing to redissolve any aggregates. - Prepare a fresh dye stock solution if the problem persists.
Unexpected shifts in absorbance or fluorescence spectra. Aggregation of the dye can lead to the formation of H- or J-aggregates, which have different spectral properties compared to the monomeric dye.- Measure the absorbance spectrum of your dye solution. The appearance of a new peak or a shoulder on the main absorption peak may indicate aggregation. - Dilute the dye solution to a lower concentration and re-measure the spectrum. If the spectral shift diminishes upon dilution, it is likely due to concentration-dependent aggregation.

Experimental Protocols

Protocol for Preparing this compound Stock Solution
  • Allow the vial of solid this compound to warm to room temperature before opening to prevent moisture condensation.

  • Add a sufficient volume of anhydrous DMSO to the vial to achieve a stock solution concentration of 10 mM.[7]

  • Vortex the vial until the dye is completely dissolved. If needed, gentle warming (e.g., in a 37°C water bath) can aid dissolution.

  • Visually inspect the solution to ensure there is no undissolved material.

  • Aliquot the stock solution into single-use, light-protected tubes and store at -20°C or -80°C.[1][7]

Protocol for Labeling Proteins with this compound (Carbodiimide Chemistry)

This protocol describes a general method for labeling proteins with this compound using EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide) to activate carboxyl groups on the protein.

Materials:

  • Protein to be labeled in an amine-free buffer (e.g., MES or PBS, pH 6.0-7.2)

  • This compound

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide)

  • Activation Buffer (e.g., 0.1 M MES, pH 6.0)

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.5)

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Protein Preparation: Dissolve the protein in the Activation Buffer at a concentration of 1-10 mg/mL.

  • Activation of Carboxyl Groups:

    • Prepare fresh solutions of EDC and NHS in the Activation Buffer.

    • Add a 10- to 50-fold molar excess of EDC and NHS to the protein solution.

    • Incubate for 15-30 minutes at room temperature.

  • Removal of Excess EDC/NHS: Immediately purify the activated protein from excess EDC and NHS using a size-exclusion column equilibrated with a suitable reaction buffer (e.g., PBS, pH 7.2-7.4).

  • Labeling Reaction:

    • Immediately add a 10- to 20-fold molar excess of this compound to the activated protein solution.

    • Incubate for 2 hours at room temperature, protected from light.

  • Quenching the Reaction: Add the Quenching Buffer to a final concentration of 50-100 mM to quench any unreacted NHS-activated carboxyl groups. Incubate for 15 minutes.

  • Purification of the Labeled Protein: Purify the labeled protein from unreacted dye and byproducts using a size-exclusion column equilibrated with a suitable storage buffer.

Visualizations

experimental_workflow Experimental Workflow for Protein Labeling cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification protein_prep Prepare Protein in Amine-Free Buffer activation Activate Protein Carboxyl Groups (EDC/NHS) protein_prep->activation dye_prep Prepare this compound Stock Solution (DMSO) labeling Labeling Reaction with This compound dye_prep->labeling purify_activated Purify Activated Protein activation->purify_activated purify_activated->labeling quenching Quench Reaction labeling->quenching purify_final Purify Labeled Protein (Size-Exclusion Chromatography) quenching->purify_final troubleshooting_logic Troubleshooting Logic for this compound Aggregation start Observe Aggregation Issue (Precipitate, Cloudiness, Spectral Shift) check_concentration Is the dye concentration too high? start->check_concentration check_solvent Is the solvent appropriate? check_concentration->check_solvent No sol_dilute Dilute the solution check_concentration->sol_dilute Yes check_mixing Was the mixing adequate? check_solvent->check_mixing Yes sol_dmso Use anhydrous DMSO for stock solutions check_solvent->sol_dmso No sol_vortex Add dye to buffer slowly while vortexing check_mixing->sol_vortex No sol_dilute->check_solvent sol_remake Prepare a fresh, more dilute stock solution sol_dmso->sol_remake

References

Sulfo-Cy3 amine photostability and bleaching issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals experiencing photostability and bleaching issues with Sulfo-Cy3 amine.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a water-soluble derivative of the cyanine (B1664457) dye Cy3.[1] It contains an amine group that allows for covalent labeling of biomolecules, such as proteins and antibodies, through reactions with carboxyl groups.[1] The addition of a sulfonate group increases its water solubility, making it suitable for use in aqueous solutions without the need for organic co-solvents.[1][2] Its bright orange fluorescence makes it a popular choice for various applications, including fluorescence microscopy, flow cytometry, and immunofluorescence assays.

Q2: What is photobleaching and why is it a concern for this compound?

Photobleaching is the irreversible photochemical destruction of a fluorophore upon exposure to excitation light, leading to a permanent loss of its ability to fluoresce.[3] This phenomenon is a significant concern in fluorescence imaging, especially for applications requiring long or repeated light exposure, as it can lead to a diminished signal-to-noise ratio and complicate the quantification of fluorescent signals. Like other cyanine dyes, Sulfo-Cy3 is susceptible to photobleaching, primarily through a photooxidative cleavage reaction involving reactive oxygen species (ROS).

Q3: How does the photostability of this compound compare to other common fluorophores?

While often described as having high or outstanding photostability, quantitative comparisons show that other dyes, such as Alexa Fluor 555 and ATTO 550, are significantly more resistant to photobleaching than Cy3.[4][5][6][7][8] Since Sulfo-Cy3 is a sulfonated version of Cy3, it is expected to have a similar photostability profile. For demanding applications requiring high photostability, considering more robust alternatives is advisable.[6]

Q4: Can the local chemical environment affect the photostability of this compound?

Yes, the local microenvironment can significantly influence the photophysical properties of cyanine dyes, including Sulfo-Cy3.[9][10] Factors such as the viscosity of the medium, the presence of specific biomolecules (like DNA), and the composition of the imaging buffer can alter the dye's fluorescence quantum yield and photobleaching rate.[3][9][10] For instance, the fluorescence of Cy3 can be enhanced when it is in close proximity to purine (B94841) bases in a DNA strand.[10]

Q5: What are antifade reagents and can they help reduce this compound photobleaching?

Antifade reagents are chemical compounds added to mounting media to reduce the rate of photobleaching. They work by scavenging reactive oxygen species or quenching triplet state fluorophores, which are key intermediates in the photobleaching process. Commonly used antifade agents include n-propyl gallate (NPG), 1,4-diazabicyclo[2.2.2]octane (DABCO), and Trolox. Using a mounting medium containing an appropriate antifade reagent is a highly effective strategy to enhance the photostability of this compound during imaging experiments.

Data Presentation

Table 1: Spectral and Photophysical Properties of this compound and Comparable Dyes

PropertyThis compoundCy3Alexa Fluor 555
Excitation Maximum (nm)~555~550~555
Emission Maximum (nm)~570~570~565
Molar Extinction Coefficient (M⁻¹cm⁻¹)~150,000~150,000~155,000
Fluorescence Quantum Yield~0.2~0.2~0.1
Relative Photostability Moderate Moderate High [7][8]

Note: Values are approximate and can vary depending on the specific experimental conditions and conjugation partner.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Rapid Signal Loss/Fading High Excitation Light Intensity: Excessive laser power or illumination time accelerates photobleaching.Reduce the laser power to the minimum level required for adequate signal detection. Decrease the exposure time per frame and the total imaging duration.
Inadequate Antifade Protection: The mounting medium lacks an effective antifade reagent or the reagent has degraded.Use a fresh, high-quality commercial antifade mounting medium. Alternatively, prepare a fresh mounting medium containing an antifade agent like n-propyl gallate or Trolox.
Presence of Reactive Oxygen Species (ROS): Components in the imaging buffer or cellular processes may be generating ROS.De-gas the imaging buffer to remove dissolved oxygen. Consider adding an oxygen scavenging system (e.g., glucose oxidase and catalase) to the imaging medium for live-cell imaging.
Low Initial Fluorescence Signal Inefficient Labeling: The conjugation reaction between this compound and the target molecule was incomplete.Optimize the labeling protocol, ensuring the correct pH (typically 8.0-9.0 for amine reactions) and molar ratio of dye to protein. Verify the purity of the conjugated biomolecule to remove unconjugated dye.
Incorrect Filter Set: The excitation and emission filters on the microscope are not optimal for Sulfo-Cy3.Use a filter set that is specifically designed for Cy3 or has excitation/emission profiles that closely match the spectra of Sulfo-Cy3 (Excitation: ~555 nm, Emission: ~570 nm).
Aggregation of the Dye: At high concentrations, cyanine dyes can form non-fluorescent aggregates.Ensure that the dye is fully dissolved in an appropriate solvent before conjugation. Avoid excessively high labeling ratios (dye-to-protein ratio).
High Background Fluorescence Excess Unconjugated Dye: Free this compound in the sample is contributing to background signal.Purify the labeled conjugate thoroughly using size-exclusion chromatography or dialysis to remove all unbound dye.
Non-specific Binding: The labeled antibody or protein is binding non-specifically to other components in the sample.Include appropriate blocking steps in your staining protocol (e.g., using BSA or serum). Optimize washing steps to remove non-specifically bound conjugates.
Autofluorescence: The sample itself has intrinsic fluorescence in the same spectral region as Sulfo-Cy3.Image an unstained control sample to assess the level of autofluorescence. If significant, consider using a dye in a different spectral region or employing spectral unmixing techniques.

Experimental Protocols

Protocol 1: Comparative Photostability Measurement of Amine-Reactive Dyes

This protocol outlines a method to compare the photostability of this compound with other amine-reactive dyes under controlled conditions.

1. Dye Conjugation: a. Prepare solutions of your protein of interest (e.g., an antibody) at a concentration of 1-5 mg/mL in a carbonate-bicarbonate buffer (100 mM, pH 8.5). b. Dissolve the amine-reactive dyes (this compound, Alexa Fluor 555 NHS ester, etc.) in anhydrous DMSO to a concentration of 10 mg/mL. c. Add the dye solution to the protein solution at a molar ratio of 10:1 (dye:protein). d. Incubate the reaction for 1 hour at room temperature, protected from light. e. Purify the dye-protein conjugate using a size-exclusion chromatography column (e.g., Sephadex G-25) to remove unconjugated dye. f. Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm and the excitation maximum of the dye.

2. Sample Preparation for Imaging: a. Prepare microscope slides with immobilized cells or tissues that will be labeled with the fluorescent conjugates. b. Incubate the samples with each of the dye-protein conjugates at an optimized concentration for 1 hour at room temperature. c. Wash the samples three times with phosphate-buffered saline (PBS) to remove unbound conjugates. d. Mount the samples using a standard mounting medium without an antifade reagent to assess the intrinsic photostability of the dyes.

3. Image Acquisition and Analysis: a. Use a fluorescence microscope with a stable light source (e.g., a laser). b. For each dye, use the same objective, laser power, and camera settings. c. Select a region of interest and acquire a time-lapse series of images with continuous illumination. d. Measure the mean fluorescence intensity of the labeled structures in each frame. e. Normalize the intensity of each time point to the initial intensity (time = 0). f. Plot the normalized intensity versus time for each dye. The rate of fluorescence decay is a measure of the photobleaching rate. A slower decay indicates higher photostability.

Visualizations

Photobleaching_Pathway Sulfo-Cy3 (Ground State) Sulfo-Cy3 (Ground State) Excited Singlet State Excited Singlet State Sulfo-Cy3 (Ground State)->Excited Singlet State Excitation Light Excited Singlet State->Sulfo-Cy3 (Ground State) Fluorescence Excited Singlet State->Sulfo-Cy3 (Ground State) Non-radiative Decay Triplet State Triplet State Excited Singlet State->Triplet State Intersystem Crossing Intersystem Crossing Intersystem Crossing Reactive Oxygen Species (ROS) Reactive Oxygen Species (ROS) Triplet State->Reactive Oxygen Species (ROS) Energy Transfer to O2 Bleached Dye Bleached Dye Triplet State->Bleached Dye Chemical Reaction Fluorescence Fluorescence Non-radiative Decay Non-radiative Decay Reactive Oxygen Species (ROS)->Bleached Dye Oxidation

Caption: Simplified Jablonski diagram illustrating the primary pathways leading to fluorescence and photobleaching of Sulfo-Cy3.

Troubleshooting_Workflow cluster_issue Observed Issue cluster_causes Potential Causes cluster_solutions Solutions Rapid Signal Loss Rapid Signal Loss High Excitation High Excitation Rapid Signal Loss->High Excitation No Antifade No Antifade Rapid Signal Loss->No Antifade ROS Presence ROS Presence Rapid Signal Loss->ROS Presence Reduce Power/Time Reduce Power/Time High Excitation->Reduce Power/Time Use Antifade Medium Use Antifade Medium No Antifade->Use Antifade Medium Use O2 Scavenger Use O2 Scavenger ROS Presence->Use O2 Scavenger

Caption: Troubleshooting workflow for rapid signal loss of this compound.

References

Improving signal-to-noise ratio in Sulfo-Cy3 amine experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals improve the signal-to-noise ratio in experiments involving Sulfo-Cy3 fluorescent dyes.

Frequently Asked Questions (FAQs)

Q1: What is the difference between Sulfo-Cy3 Amine and Sulfo-Cy3 NHS Ester?

This is a common point of confusion. These are two different molecules with distinct reactive partners:

  • Sulfo-Cy3 NHS Ester: This is an amine-reactive dye. The N-hydroxysuccinimide (NHS) ester group reacts efficiently with primary amines (-NH₂) found on proteins (e.g., the side chain of lysine (B10760008) residues) and other biomolecules to form a stable amide bond. This is the most common reagent for labeling proteins with Cy3.

  • This compound: This molecule has a primary amine group.[1] It is used to label molecules containing accessible carboxyl groups (-COOH) through a reaction often mediated by EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and Sulfo-NHS (N-hydroxysulfosuccinimide).[2][3]

Most often, when researchers refer to "this compound experiments" in the context of protein labeling, they are using an amine-reactive dye like Sulfo-Cy3 NHS Ester to label the amines on their protein of interest. This guide will focus primarily on this common workflow.

Q2: Why is my signal-to-noise ratio low?

A low signal-to-noise ratio can be caused by either weak specific signal or high background fluorescence.

  • Weak Signal Causes:

    • Inefficient labeling of the target molecule.

    • Low expression or concentration of the target molecule.

    • Photobleaching (light-induced degradation) of the Cy3 dye.[4]

    • Suboptimal imaging settings (e.g., incorrect laser lines or filters).

  • High Background Causes:

    • Non-specific binding of the fluorescently labeled molecule.[5]

    • Presence of unbound, free dye in the sample.

    • Autofluorescence from the sample itself (cells or tissue).[6]

    • Use of a dye-conjugated antibody at too high a concentration.

Q3: What is the optimal pH for labeling proteins with Sulfo-Cy3 NHS Ester?

The optimal pH for reacting NHS esters with primary amines is between 8.0 and 9.0. A commonly used pH is 8.3.[7][8][9] At a lower pH, the primary amines are protonated and less reactive. At a higher pH, the hydrolysis of the NHS ester becomes more rapid, which can reduce labeling efficiency.[7] While the fluorescence of Sulfo-Cy3 itself is stable across a wide pH range, the labeling reaction is pH-dependent.[10]

Q4: What does the "Sulfo" part of Sulfo-Cy3 mean?

The "Sulfo" refers to the presence of sulfonate groups on the dye molecule. These groups significantly increase the water solubility of the dye.[1] This is advantageous because it allows labeling reactions to be performed in aqueous buffers without organic co-solvents and reduces the tendency of the dye molecules to aggregate, which can otherwise lead to fluorescence quenching and non-specific binding.

Troubleshooting Guide: High Background

High background fluorescence can obscure your specific signal. Here are common causes and solutions.

Potential Cause Recommended Solution
Excess free dye Improve purification after the labeling reaction. Use a desalting column (e.g., Sephadex G-25) to separate the labeled protein from unconjugated dye.[4]
Non-specific antibody binding - Blocking: Before applying the primary or labeled antibody, incubate the sample with a blocking buffer (e.g., 5% Bovine Serum Albumin or normal serum from the secondary antibody's host species).[5][11] - Washing: Increase the number and duration of wash steps after antibody incubation to remove non-specifically bound antibodies.[11] - Antibody Concentration: Titrate your antibody to find the lowest concentration that still provides a strong specific signal.[5]
Sample Autofluorescence - Include an unstained control sample to assess the level of autofluorescence.[6] - Use a spectral imaging system with linear unmixing to computationally separate the Cy3 signal from the autofluorescence signature.
Hydrophobic interactions Add a non-ionic detergent like 0.1% Tween-20 to your wash buffers to help reduce non-specific hydrophobic binding.[12]

Troubleshooting Guide: Weak or No Signal

If your specific signal is too low, consider these optimization steps.

Potential Cause Recommended Solution
Inefficient Labeling Reaction - Verify Buffer Conditions: Ensure the labeling buffer is amine-free (e.g., PBS, HEPES) and the pH is optimal (pH 8.0-9.0). Buffers like Tris are not suitable.[8] - Check Protein Concentration: Labeling efficiency is concentration-dependent. A protein concentration of at least 2 mg/mL is recommended for optimal results.[8] - Use Fresh Dye: NHS esters are moisture-sensitive. Prepare the dye solution in anhydrous DMSO or DMF immediately before use.[13]
Suboptimal Dye-to-Protein Ratio Optimize the molar ratio of dye to protein. A common starting point is a 10:1 to 15:1 molar ratio.[14] Over-labeling can lead to fluorescence quenching, while under-labeling results in a dim signal.[4][15]
Photobleaching - Minimize the sample's exposure to excitation light. - Use an anti-fade mounting medium when preparing slides for microscopy.
Low Target Abundance - Confirm the expression of your target protein using an alternative method like a Western blot. - Consider using a signal amplification technique, such as Tyramide Signal Amplification (TSA), if your target has very low expression.

Experimental Protocols

Protocol 1: Labeling an Antibody with Sulfo-Cy3 NHS Ester

This protocol describes a general procedure for labeling 1 mg of an IgG antibody.

Materials:

  • 1 mg of IgG antibody (in an amine-free buffer like PBS)

  • Sulfo-Cy3 NHS Ester

  • Anhydrous DMSO

  • Reaction Buffer: 100 mM sodium bicarbonate, pH 8.3

  • Purification: Desalting column (e.g., Sephadex G-25)

Procedure:

  • Prepare the Antibody:

    • Ensure the antibody is at a concentration of at least 2 mg/mL.[8]

    • If the antibody buffer contains amines (e.g., Tris) or stabilizers (e.g., BSA), it must be exchanged into the Reaction Buffer.

  • Prepare the Dye Solution:

    • Allow the vial of Sulfo-Cy3 NHS Ester to warm to room temperature before opening.

    • Dissolve 1 mg of Sulfo-Cy3 NHS Ester in 100 µL of anhydrous DMSO to create a 10 mg/mL stock solution.[14]

  • Conjugation Reaction:

    • A common starting molar ratio of dye to antibody is 10:1.[14] For a 1 mg IgG sample (approx. 6.67 nmol), you would need 66.7 nmol of dye.

    • Add the calculated volume of the dye solution to the antibody solution while gently vortexing.

    • Protect the reaction from light and incubate for 1 hour at room temperature with gentle rotation.[4]

  • Purification:

    • Separate the labeled antibody from the free dye using a desalting column equilibrated with your desired storage buffer (e.g., PBS).[4]

    • Collect the fractions containing the labeled antibody, which will elute first.

Protocol 2: Conjugating this compound to a Carboxylated Molecule using EDC/Sulfo-NHS

This two-step protocol minimizes polymerization of the carboxylated molecule.

Materials:

  • Carboxylated molecule (e.g., protein, nanoparticle)

  • This compound

  • EDC (1-Ethyl-3-[3-dimethylaminopropyl]carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Activation Buffer: 50 mM MES, pH 6.0[2]

  • Coupling Buffer: PBS, pH 7.2-7.5[16]

  • Quenching Solution (e.g., 2-Mercaptoethanol)

Procedure:

  • Activate Carboxyl Groups:

    • Dissolve your carboxylated molecule in the Activation Buffer.

    • Prepare fresh solutions of EDC and Sulfo-NHS in Activation Buffer.

    • Add EDC (e.g., to a final concentration of 2 mM) and Sulfo-NHS (e.g., to 5 mM) to your molecule solution.[17]

    • Incubate for 15 minutes at room temperature.[18]

  • Quench Excess EDC (Optional but Recommended):

    • Add 2-mercaptoethanol (B42355) to a final concentration of 20 mM to quench the EDC reaction.[18]

    • Remove excess reagents using a desalting column equilibrated with Coupling Buffer.

  • Conjugate with this compound:

    • Add this compound (typically in a 10-fold molar excess) to the activated molecule.

    • Incubate for 2 hours at room temperature.

  • Purification:

    • Purify the conjugate to remove unreacted this compound and reaction byproducts using dialysis or gel filtration.

Visualizations

G cluster_0 Problem Identification cluster_1 Primary Causes cluster_2 Troubleshooting Paths Low_SNR Low Signal-to-Noise Ratio High_BG High Background Low_SNR->High_BG Low_Signal Low Specific Signal Low_SNR->Low_Signal Optimize_Washing Optimize Washing & Blocking High_BG->Optimize_Washing Non-specific binding Titrate_Ab Titrate Antibody High_BG->Titrate_Ab Concentration too high Check_Purification Check Post-Labeling Purification High_BG->Check_Purification Free dye present Optimize_Labeling Optimize Labeling Reaction (pH, Ratio) Low_Signal->Optimize_Labeling Inefficient conjugation Verify_Target Verify Target Expression Low_Signal->Verify_Target Low target abundance Prevent_Bleaching Use Anti-Fade Reagents Low_Signal->Prevent_Bleaching Photodegradation G cluster_workflow Sulfo-Cy3 NHS Ester Protein Labeling Workflow Start Prepare Antibody (Amine-free buffer, pH 8.3) Prepare_Dye Prepare Fresh Dye (Anhydrous DMSO) Start->Prepare_Dye React Incubate Dye + Antibody (1 hr, Room Temp, Dark) Prepare_Dye->React Purify Purify Conjugate (Desalting Column) React->Purify End Characterize & Store Purify->End G Protein_Amine Protein-NH₂ (Primary Amine) Amide_Bond Sulfo-Cy3-Protein (Stable Amide Bond) Protein_Amine->Amide_Bond + NHS_Ester Sulfo-Cy3-NHS Ester NHS_Ester->Amide_Bond + NHS_Leaving_Group NHS Amide_Bond->NHS_Leaving_Group +

References

Effect of buffer composition on Sulfo-Cy3 amine labeling

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center for Sulfo-Cy3 amine labeling. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and answers to frequently asked questions (FAQs) to help optimize your conjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for Sulfo-Cy3 NHS ester labeling of primary amines?

The optimal pH for reacting Sulfo-Cy3 N-hydroxysuccinimide (NHS) esters with primary amines is between 7.2 and 8.5.[1][2][3] The reaction's efficiency is highly dependent on the pH.[3] At a lower pH, the primary amine groups are protonated, which makes them unreactive.[3][4] Conversely, at a higher pH, the rate of hydrolysis of the NHS ester increases significantly, which competes with the amine labeling reaction and reduces the overall efficiency.[2][3][4] For many applications, a pH of 8.3-8.5 is considered optimal.[3][4][5]

Q2: Which buffers are recommended for this compound labeling?

Phosphate (B84403), carbonate-bicarbonate, HEPES, and borate (B1201080) buffers are commonly used for NHS ester reactions within the recommended pH range of 7.2 to 8.5.[1][2][3] A 0.1 M sodium bicarbonate solution or a 0.1 M phosphate buffer are good starting points.[3][5]

Q3: Are there any buffers I should avoid for the labeling reaction?

Yes, you should avoid buffers that contain primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine (B1666218).[1][3][6][7] These buffers will compete with the target molecule for reaction with the Sulfo-Cy3 NHS ester, which can significantly reduce labeling efficiency.[1][3][6][7] However, Tris or glycine buffers can be useful for quenching (stopping) the reaction at the end of the procedure.[1][2][8]

Q4: My Sulfo-Cy3 NHS ester is not dissolving well in my aqueous reaction buffer. What should I do?

While Sulfo-Cy3 is a sulfonated, more water-soluble version of Cy3, some NHS esters can have limited solubility in aqueous buffers.[9][][11] If you encounter solubility issues, you can first dissolve the Sulfo-Cy3 NHS ester in a small amount of a dry, water-miscible organic solvent like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) before adding it to the aqueous reaction mixture.[1][3][5] It is critical to use high-quality, amine-free DMF, as any contaminating amines can react with the NHS ester.[3][5] The final concentration of the organic solvent in the reaction should typically be between 0.5% and 10%.[1]

Q5: My labeling efficiency is low. What are the potential causes and how can I troubleshoot this?

Low labeling efficiency can be due to several factors:

  • Incorrect pH: Ensure the reaction buffer pH is within the optimal range of 8.2-8.5.[4][12]

  • Presence of primary amines in the buffer: Make sure your buffer is free of primary amines like Tris or glycine.[1][3][6][7]

  • Hydrolysis of the NHS ester: The Sulfo-Cy3 NHS ester may have hydrolyzed due to moisture or prolonged exposure to the aqueous buffer before the addition of the protein. Prepare the dye solution immediately before use.[3][12]

  • Low protein concentration: For optimal results, the protein concentration should be between 2-10 mg/mL.[3][6][7][13] Labeling efficiency is significantly reduced at protein concentrations below 2 mg/mL.[6][7][13]

  • Inactive NHS Ester: The Sulfo-Cy3 NHS ester reagent may have degraded. Store NHS esters in a dry, light-protected container at -20°C.[3]

Q6: I am observing protein precipitation during my labeling reaction. What could be the cause?

Protein precipitation during labeling can occur if the concentration of the organic solvent (like DMSO or DMF) used to dissolve the dye is too high.[3] It can also happen if the labeling reaction modifies the properties of your protein, for instance, by attaching a bulky dye to a lysine (B10760008) residue, which can alter its solubility.[14] To mitigate this, try to keep the organic solvent concentration low and consider reducing the molar ratio of the dye to the protein.[14]

Data Summary

The following table summarizes the compatibility of common buffer components with this compound labeling.

Buffer ComponentCompatibilityRecommended ConcentrationpH RangeNotes
PhosphateRecommended 0.1 M7.2 - 8.5A commonly used and reliable buffer for NHS ester reactions.[1][2][3]
Sodium BicarbonateRecommended 0.1 M8.3 - 8.5Provides an optimal pH for efficient labeling.[3][5][12]
BorateRecommended 50 mM8.5Another suitable buffer for maintaining the required alkaline pH.[1][2][12]
HEPESRecommended Varies7.2 - 8.5A non-amine containing buffer that can be used in the optimal pH range.[1][2][4]
TrisNot Recommended N/AN/AContains primary amines that compete with the labeling reaction.[1][3][6][7] Can be used to quench the reaction.[1][2]
GlycineNot Recommended N/AN/AContains primary amines that will interfere with the labeling.[1][6][7] Also suitable for quenching the reaction.[8]

Experimental Protocols

Key Experiment: this compound Labeling of a Protein

This protocol provides a general guideline for labeling a protein with a Sulfo-Cy3 NHS ester.

1. Buffer Preparation:

  • Prepare a 0.1 M sodium bicarbonate buffer and adjust the pH to 8.3. Alternatively, a 0.1 M phosphate buffer at the same pH can be used.[3][5]

2. Protein Solution Preparation:

  • Dissolve the protein to be labeled in the reaction buffer at a concentration of 2-10 mg/mL.[3][6][7][13]

  • If the protein solution contains any primary amines (e.g., from a Tris-based buffer), it must be dialyzed against the reaction buffer before proceeding.[4]

3. Sulfo-Cy3 NHS Ester Solution Preparation:

  • Immediately before use, dissolve the Sulfo-Cy3 NHS ester in a small volume of anhydrous DMSO or amine-free DMF to make a 10 mM stock solution.[3][5][13]

4. Conjugation Reaction:

  • Add the Sulfo-Cy3 NHS ester solution to the protein solution. The optimal molar ratio of dye to protein is typically between 10:1 and 20:1, but may need to be optimized for your specific protein.[8][15]

  • Gently mix the reaction mixture and incubate at room temperature for 1 hour, protected from light.[8]

5. Quenching the Reaction (Optional):

  • To stop the reaction, add a final concentration of 50-100 mM Tris-HCl or glycine (pH 7.4) and incubate for 10-15 minutes at room temperature.[8]

6. Purification of the Conjugate:

  • Remove the unreacted dye and byproducts by gel filtration using a Sephadex G-25 column or by dialysis.[5][13]

Visualizations

Sulfo_Cy3_Amine_Labeling_Workflow This compound Labeling Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification prep_buffer Prepare Amine-Free Buffer (e.g., 0.1M Sodium Bicarbonate, pH 8.3) prep_protein Prepare Protein Solution (2-10 mg/mL in buffer) prep_buffer->prep_protein conjugation Conjugation (Incubate 1 hr at RT, protected from light) prep_protein->conjugation prep_dye Prepare Sulfo-Cy3 NHS Ester (10 mM in DMSO/DMF) prep_dye->conjugation quenching Quench Reaction (Optional) (Add Tris or Glycine) conjugation->quenching purify Purify Conjugate (Gel Filtration or Dialysis) conjugation->purify If not quenching quenching->purify final_product Labeled Protein Conjugate purify->final_product

Caption: Workflow for this compound labeling of proteins.

Troubleshooting_Buffer_Issues Troubleshooting Buffer-Related Labeling Issues start Low Labeling Efficiency Observed check_ph Is the buffer pH between 8.2 and 8.5? start->check_ph ph_ok pH is optimal check_ph->ph_ok Yes adjust_ph Adjust pH to 8.2-8.5 check_ph->adjust_ph No check_amine Does the buffer contain primary amines (e.g., Tris, Glycine)? amine_present Buffer contains primary amines check_amine->amine_present Yes amine_free Buffer is amine-free check_amine->amine_free No ph_ok->check_amine adjust_ph->start Re-run experiment change_buffer Replace with an amine-free buffer (Phosphate, Bicarbonate, Borate, HEPES) amine_present->change_buffer change_buffer->start Re-run experiment other_issues Consider other factors: - NHS ester hydrolysis - Low protein concentration - Inactive dye amine_free->other_issues

References

Technical Support Center: Removing Unconjugated Sulfo-Cy3 Amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when removing unconjugated Sulfo-Cy3 amine from labeled samples.

Frequently Asked Questions (FAQs)

Q1: What is unconjugated this compound and why is its removal critical?

A1: Unconjugated this compound refers to the free, unreacted fluorescent dye molecules remaining in your sample after a labeling reaction. Its removal is critical because its presence can lead to high background signals, inaccurate quantification of labeling efficiency (Degree of Substitution), and potential interference in downstream applications, ultimately compromising the reliability of experimental results.

Q2: What are the most common methods for removing free this compound?

A2: The most prevalent and effective methods leverage the size difference between the large, labeled biomolecule (e.g., an antibody) and the small, free dye molecule. These techniques include Size Exclusion Chromatography (SEC), often in the form of spin columns or gravity-flow columns, and Dialysis.[1][2][3]

Q3: How do I select the best purification method for my specific experiment?

A3: The choice of method depends on factors like your sample volume, the molecular weight of your target molecule, the urgency of the experiment, and the required final concentration.

  • Size Exclusion Chromatography (e.g., Spin Columns): Ideal for rapid purification of small to medium sample volumes. It is fast and results in minimal sample dilution.[4][5]

  • Dialysis: A simpler method suitable for larger sample volumes. It is less labor-intensive but significantly slower and often results in sample dilution.[2][6]

Q4: How can I confirm that the unconjugated dye has been successfully removed?

A4: Successful removal can be confirmed both visually and quantitatively. Visually, the distinct color of the free dye should separate from your labeled molecule during chromatography.[7] Quantitatively, you can measure the absorbance of the purified sample at both ~280 nm (for the protein) and ~555 nm (for Sulfo-Cy3) to calculate the Degree of Substitution (DOS). A stable DOS after repeated purification steps indicates the removal of free dye.[8]

Q5: What is the Degree of Substitution (DOS) and why is it important?

A5: The Degree of Substitution (DOS) represents the average number of dye molecules conjugated to each biomolecule (e.g., protein or antibody).[7] It is a critical quality control parameter. A low DOS may result in a weak signal, while an excessively high DOS can lead to fluorescence quenching and may even compromise the biological activity of the protein.[7] For most antibodies, an optimal DOS is typically between 2 and 10.[7]

Troubleshooting Guide

Problem: I am experiencing very low recovery of my labeled protein after purification.

  • Possible Cause: The protein may be non-specifically adsorbing to the purification column or dialysis membrane.[4][6]

  • Solution:

    • Ensure the purification media is compatible with your protein. Consult the manufacturer's guidelines for the column or membrane.

    • For dialysis, adding a carrier protein like BSA (0.1%) to the final storage buffer can help prevent loss at low concentrations, but this should only be done after confirming the removal of the free dye.[9]

    • Consider using spin columns specifically designed for low protein binding.

Problem: My final sample shows high background fluorescence in my assay.

  • Possible Cause: Incomplete removal of unconjugated this compound.

  • Solution:

    • Repeat the purification step.

    • For size exclusion chromatography, ensure the column bed volume is at least 10 times the sample volume for efficient separation.[10]

    • For dialysis, increase the volume of the dialysis buffer and perform at least three to four buffer changes over 24-48 hours to ensure complete diffusion of the small dye molecules.[2][11]

Problem: My labeled antibody/protein has lost its biological activity.

  • Possible Cause: Over-labeling (a high DOS) may have modified critical amino acid residues in the antigen-binding site or other functional domains.[7]

  • Solution:

    • Reduce the molar ratio of dye-to-protein in the initial conjugation reaction. It is recommended to perform a titration with several ratios (e.g., 5:1, 10:1, 15:1) to find the optimal condition for your specific protein.[9]

    • Ensure that the purification process is performed under conditions that maintain protein stability (e.g., at 4°C, using a suitable buffer).[11]

Problem: The conjugation efficiency seems low, and a large amount of free dye is present before purification.

  • Possible Cause: The buffer used for the conjugation reaction may contain primary amines (e.g., Tris) or ammonium (B1175870) salts, which compete with the target protein for reaction with the NHS-ester dye.[8][12]

  • Solution:

    • Before starting the conjugation, ensure your protein is in an amine-free buffer, such as phosphate-buffered saline (PBS) or carbonate/borate buffer, at a pH of 8.3-9.0.[7][13]

    • Low protein concentration can also reduce labeling efficiency. The recommended protein concentration is typically 2-10 mg/mL.[7][12]

Comparison of Purification Methods

FeatureSize Exclusion Chromatography (SEC) / Spin ColumnsDialysis
Principle Separates molecules based on size; larger molecules elute first while smaller molecules are retained in the porous beads.[3][10]Separates molecules based on differential diffusion across a semi-permeable membrane.[2]
Speed Fast (5-15 minutes for spin columns).[5]Slow (24-48 hours).[2]
Sample Dilution Minimal.Significant, sample volume may increase.[6]
Efficiency High resolution and efficient removal.[1]Generally effective but may be less complete without sufficient buffer changes.
Typical Sample Volume 10 µL to 4 mL (Spin Columns).100 µL to >100 mL.
Pros Rapid, high recovery, minimal dilution, suitable for labile proteins.Simple setup, handles large volumes, low cost.
Cons Potential for some protein loss via non-specific binding, column can be costly.Time-consuming, significant sample dilution, potential for protein loss on the membrane.[6]

Experimental Protocols

Protocol 1: Removal of Unconjugated Dye using Size Exclusion Spin Columns

This protocol is adapted for purifying a labeled antibody (e.g., IgG, ~150 kDa) from unconjugated this compound (MW ~700 Da) using a desalting spin column (e.g., Sephadex G-25).[1][7]

  • Column Preparation:

    • Remove the column's bottom cap and place it into a collection tube.

    • To equilibrate the column, centrifuge it at 1,000 x g for 2 minutes to remove the storage buffer.

    • Place the column in a new collection tube. Add 1-2 mL of your desired buffer (e.g., PBS, pH 7.4) to the column.

    • Centrifuge again at 1,000 x g for 2 minutes. Discard the buffer. Repeat this wash step 2-3 times.

  • Sample Application:

    • Place the equilibrated spin column into a clean collection tube for your purified sample.

    • Slowly apply the entire volume of your conjugation reaction mixture to the center of the column bed.

  • Elution:

    • Centrifuge the column at 1,000 x g for 3-5 minutes.

    • The eluate in the collection tube is your purified, labeled protein. The unconjugated this compound remains in the column matrix.

  • Characterization:

    • Proceed to measure the absorbance at 280 nm and 555 nm to determine the protein concentration and the Degree of Substitution (DOS).

Protocol 2: Removal of Unconjugated Dye using Dialysis

This protocol is suitable for purifying larger volumes of labeled protein.[2][11]

  • Membrane Preparation:

    • Select a dialysis tubing or cassette with a Molecular Weight Cut-Off (MWCO) that is appropriate for your sample (e.g., 10-14 kDa MWCO for an IgG antibody). This allows the small dye molecules to pass through while retaining the large antibody.[11]

    • Prepare the dialysis membrane according to the manufacturer's instructions (this may involve rinsing with water or buffer).

  • Sample Loading:

    • Carefully load your conjugation reaction mixture into the dialysis tubing or cassette, avoiding the introduction of air bubbles.

    • Securely close the ends of the tubing with clips or seal the cassette.

  • Dialysis:

    • Place the sealed tubing/cassette into a large beaker containing at least 1000 times the sample volume of cold (4°C) dialysis buffer (e.g., PBS, pH 7.4).

    • Place the beaker on a magnetic stir plate and stir gently at 4°C. The cold temperature is important as preservatives are no longer present to protect the antibody.[11]

  • Buffer Exchange:

    • Allow dialysis to proceed for at least 4-6 hours or overnight.

    • Change the dialysis buffer completely. Repeat the buffer exchange at least 3-4 times over 24-48 hours to ensure complete removal of the unconjugated dye.

  • Sample Recovery:

    • Carefully remove the tubing/cassette from the buffer and gently remove the purified sample.

    • Determine the final concentration and Degree of Substitution (DOS).

Visual Workflows

G cluster_workflow General Labeling and Purification Workflow node_prep Prepare Protein (Buffer Exchange, pH Adjustment) node_react Conjugation Reaction (Protein + Sulfo-Cy3) node_prep->node_react pH 8.3-9.0 node_purify Purification (Remove Free Dye) node_react->node_purify Mixture of Conjugate and Free Dye node_char Characterization (Calculate DOS) node_purify->node_char Purified Conjugate node_storage Store Conjugate node_char->node_storage

Caption: General workflow for protein conjugation and purification.

G cluster_sec Size Exclusion Chromatography (SEC) Workflow node_load 1. Load Sample Mixture onto SEC Column node_sep 2. Separation by Size (Centrifuge/Flow) node_load->node_sep node_elute 3. Collect Eluate (Purified Conjugate) node_sep->node_elute Large molecules (conjugate) elute first node_waste Free Dye Retained in Column Matrix node_sep->node_waste Small molecules (free dye) are trapped

Caption: Workflow for removal of free dye using SEC.

G cluster_dialysis Dialysis Workflow node_load 1. Load Sample into Dialysis Tubing/Cassette node_immerse 2. Immerse in Large Volume of Buffer node_load->node_immerse node_diffuse 3. Diffusion Process (Stir at 4°C) node_immerse->node_diffuse Free dye moves out of tubing node_exchange 4. Buffer Exchange (Repeat 3-4 times) node_diffuse->node_exchange Maintains concentration gradient node_exchange->node_diffuse Continue diffusion node_collect 5. Collect Purified Sample node_exchange->node_collect After final exchange

Caption: Workflow for removal of free dye using dialysis.

References

Sulfo-Cy3 amine storage and stability best practices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the storage, stability, and use of Sulfo-Cy3 amine and its derivatives.

Frequently Asked Questions (FAQs)

Q1: How should I store this compound powder?

A1: this compound powder should be stored at -20°C in the dark and in a desiccated environment. When stored correctly, it is stable for up to 24 months.[1]

Q2: What is the recommended storage condition for this compound stock solutions?

A2: Aliquoted stock solutions of this compound should be stored at -20°C or -80°C and protected from light.[2][3] To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to prepare single-use aliquots.[3] Stock solutions in an appropriate solvent can be stable for up to 1 month at -20°C or up to 6 months at -80°C.[2][3]

Q3: In which solvents is this compound soluble?

A3: this compound is highly soluble in water and other polar solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO).[4] The presence of sulfonate groups enhances its water solubility, making it suitable for biological applications in aqueous buffers without the need for organic co-solvents.

Q4: How does pH affect the stability and fluorescence of Sulfo-Cy3?

A4: Sulfo-Cy3 and its conjugates are generally stable and maintain their fluorescence in a pH range of 4 to 10.[2] However, for conjugation reactions involving Sulfo-Cy3 NHS ester, a pH of 8.2 - 8.5 is optimal for efficient labeling of primary amines.[5]

Q5: Is this compound photostable?

A5: Yes, this compound is known for its high photostability, which makes it well-suited for demanding imaging applications where samples are exposed to light for extended periods.[6][4]

Troubleshooting Guides

Low Labeling Efficiency

Problem: Poor or no fluorescence signal from your labeled molecule.

Possible Cause Solution
Incorrect buffer composition Ensure the buffer used for conjugation is free of primary amines (e.g., Tris) or ammonium (B1175870) ions, as these will compete with your target molecule for reaction with the dye. Use buffers like PBS, MES, or HEPES.
Suboptimal pH For NHS ester reactions, verify that the pH of the reaction buffer is between 8.2 and 8.5 to ensure the primary amines on your protein are deprotonated and reactive.[5]
Low protein concentration The efficiency of labeling is highly dependent on the concentration of the protein. A protein concentration below 2 mg/mL can significantly reduce labeling efficiency.[5]
Inactive dye If the dye has been stored improperly (e.g., exposed to light, moisture, or multiple freeze-thaw cycles), it may have degraded. Use a fresh aliquot of the dye.
Presence of interfering substances Impurities in the protein solution, such as sodium azide, BSA, or gelatin, can interfere with the conjugation reaction. Purify your protein before labeling.
Unexpected Staining or High Background

Problem: Non-specific binding or high background fluorescence in your imaging experiment.

Possible Cause Solution
Excess unconjugated dye Ensure that all free dye has been removed from the labeled conjugate through appropriate purification methods like gel filtration or dialysis.[5]
Over-labeling of the protein A high degree of labeling can sometimes lead to aggregation and non-specific binding. To avoid this, you can reduce the molar excess of the dye during the conjugation reaction or decrease the reaction time.[5]
Hydrophobic interactions Although Sulfo-Cy3 is hydrophilic, non-specific binding can still occur. Increase the ionic strength of your buffers or add a non-ionic detergent (e.g., Tween-20) to your washing steps.

Quantitative Data on Storage and Stability

ParameterConditionRecommendation/Data
Solid Form Storage -20°C, desiccated, protected from lightStable for up to 24 months.[1]
Stock Solution Storage -20°C, protected from lightStable for up to 1 month.[2][3]
-80°C, protected from lightStable for up to 6 months.[2][3]
pH Stability Aqueous solutionStable in a pH range of 4-10.[2]
Solubility Water, DMSO, DMFHigh solubility.[4]

Experimental Protocols

Protocol 1: Labeling of Proteins with Sulfo-Cy3 NHS Ester

This protocol provides a general guideline for the conjugation of Sulfo-Cy3 NHS ester to proteins.

Materials:

  • Protein to be labeled (in an amine-free buffer like PBS)

  • Sulfo-Cy3 NHS ester

  • Anhydrous DMSO or DMF

  • Reaction Buffer: 1 M sodium bicarbonate, pH 8.3-8.5

  • Purification column (e.g., Sephadex G-25)

Procedure:

  • Prepare the Protein Solution:

    • Dissolve the protein in an amine-free buffer (e.g., PBS) at a concentration of 2-10 mg/mL.

    • Adjust the pH of the protein solution to 8.3-8.5 using the Reaction Buffer.

  • Prepare the Dye Stock Solution:

    • Immediately before use, dissolve the Sulfo-Cy3 NHS ester in anhydrous DMSO or DMF to a concentration of 10 mg/mL.

  • Conjugation Reaction:

    • Add the dye stock solution to the protein solution. A molar ratio of 10:1 (dye:protein) is a good starting point.

    • Incubate the reaction for 1 hour at room temperature with gentle stirring, protected from light.

  • Purification:

    • Separate the labeled protein from the unconjugated dye using a gel filtration column (e.g., Sephadex G-25) equilibrated with PBS.

    • Collect the fractions containing the labeled protein.

  • Storage:

    • Store the purified conjugate at 4°C for short-term storage or at -20°C or -80°C in single-use aliquots for long-term storage. Protect from light.

Protocol 2: Conceptual Protocol for Labeling Carboxylic Acid-Containing Molecules with this compound

This protocol outlines the general steps for conjugating this compound to a molecule containing a carboxylic acid group using EDC and Sulfo-NHS chemistry.

Materials:

  • Molecule with a carboxylic acid group

  • This compound

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Reaction Buffer: PBS, pH 7.2-7.5

Procedure:

  • Activate the Carboxylic Acid:

    • Dissolve the carboxylic acid-containing molecule in the Activation Buffer.

    • Add EDC and Sulfo-NHS to the solution.

    • Incubate for 15 minutes at room temperature to form the Sulfo-NHS ester intermediate.

  • Conjugation Reaction:

    • Add the this compound to the activated molecule solution.

    • Adjust the pH to 7.2-7.5 with the Reaction Buffer.

    • Incubate for 2 hours at room temperature with gentle stirring, protected from light.

  • Purification:

    • Purify the conjugate using an appropriate method such as dialysis or chromatography to remove unreacted dye and coupling reagents.

  • Storage:

    • Store the purified conjugate under appropriate conditions, protected from light.

Visualizations

Troubleshooting_Sulfo_Cy3_Labeling cluster_start Start cluster_causes Potential Causes cluster_solutions Solutions cluster_verification Verification start Low or No Fluorescence Signal? cause1 Inactive Dye start->cause1 Yes cause2 Incorrect Buffer (pH or Composition) start->cause2 Yes cause3 Low Reactant Concentration start->cause3 Yes cause4 Inefficient Purification start->cause4 If High Background solution1 Use Fresh Dye Aliquot Store Properly at -20°C or -80°C cause1->solution1 solution2 Use Amine-Free Buffer (e.g., PBS) Adjust pH to 8.2-8.5 for NHS ester cause2->solution2 solution3 Increase Protein Concentration (>2 mg/mL) cause3->solution3 solution4 Use Gel Filtration or Dialysis to Remove Free Dye cause4->solution4 verification Successful Labeling solution1->verification solution2->verification solution3->verification solution4->verification

Caption: Troubleshooting workflow for low fluorescence signal in Sulfo-Cy3 labeling experiments.

Sulfo_Cy3_NHS_Ester_Labeling_Workflow cluster_preparation Preparation cluster_reaction Reaction cluster_purification Purification cluster_final Final Product prep_protein Prepare Protein Solution (2-10 mg/mL in PBS, pH 8.3-8.5) conjugation Mix Protein and Dye (e.g., 1:10 molar ratio) Incubate 1h at RT, in dark prep_protein->conjugation prep_dye Prepare Sulfo-Cy3 NHS Ester (10 mg/mL in DMSO) prep_dye->conjugation purify Purify via Gel Filtration (e.g., Sephadex G-25) conjugation->purify final_product Purified Sulfo-Cy3 Labeled Protein purify->final_product

References

Validation & Comparative

A Head-to-Head Comparison: Sulfo-Cy3 Amine vs. Alexa Fluor 555 for Advanced Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the landscape of fluorescent probes, the selection of an appropriate dye is paramount for achieving high-quality, reproducible microscopy data. This guide provides an in-depth, objective comparison of two popular orange-emitting fluorophores: Sulfo-Cy3 amine and Alexa Fluor 555. We will delve into their photophysical properties, performance in microscopy applications, and provide detailed experimental protocols to assist in your experimental design.

In the realm of fluorescence microscopy, brightness and photostability are the cornerstones of high-fidelity imaging. Both this compound and Alexa Fluor 555 are widely used for labeling biomolecules, particularly antibodies, for visualization of cellular structures and processes. While spectrally similar, their performance characteristics can diverge, impacting experimental outcomes, especially in demanding applications like confocal and super-resolution microscopy.

Quantitative Comparison of Photophysical Properties

The fundamental characteristics of a fluorophore dictate its performance. Here, we summarize the key photophysical properties of Sulfo-Cy3 and Alexa Fluor 555.

PropertySulfo-Cy3Alexa Fluor 555
Excitation Maximum (nm) ~548 - 555~555
Emission Maximum (nm) ~563 - 570~565
Molar Extinction Coefficient (cm⁻¹M⁻¹) ~150,000 - 162,000~150,000
Quantum Yield ~0.1~0.1
Brightness (Ext. Coeff. x QY) ~15,000 - 16,200~15,000

Note: The exact spectral properties can vary slightly depending on the conjugation partner and the local environment.

Performance in Microscopy: Brightness and Photostability

While the intrinsic brightness of the unconjugated dyes appears similar based on their extinction coefficients and quantum yields, their performance when conjugated to proteins, such as antibodies, can differ significantly.

Numerous studies have compared the performance of Alexa Fluor 555 to Cy3, the parent compound of Sulfo-Cy3. These comparisons consistently demonstrate that Alexa Fluor 555 conjugates are significantly brighter and more photostable than their Cy3 counterparts.[1][2][3][4][5] This enhanced performance is particularly evident at higher degrees of labeling (DOL), where Cy3 conjugates are more prone to self-quenching, leading to a decrease in fluorescence intensity.[2][3][5] Alexa Fluor 555 exhibits less self-quenching, resulting in brighter signals even at high DOLs.[2][3][5]

The superior photostability of Alexa Fluor 555 is a critical advantage for imaging techniques that require prolonged or intense light exposure, such as time-lapse imaging and super-resolution microscopy (e.g., STORM).[1][2][3] Studies have shown that Alexa Fluor 555 retains a higher percentage of its initial fluorescence after extended illumination compared to Cy3.[2]

Sulfo-Cy3 is a sulfonated version of Cy3, which enhances its water solubility, a beneficial characteristic for labeling reactions in aqueous buffers.[6][7] While the core photophysical properties are largely determined by the cyanine (B1664457) structure, the sulfonation can subtly influence the dye's behavior. However, the general consensus in the scientific literature points to the Alexa Fluor series as having superior brightness and photostability over the conventional cyanine dyes.

Experimental Protocols

To aid in the practical application of these fluorophores, we provide detailed protocols for antibody conjugation and a general workflow for immunofluorescence microscopy.

Antibody Conjugation with Amine-Reactive Dyes

This protocol describes the labeling of an antibody with an amine-reactive succinimidyl ester (SE) or N-hydroxysuccinimide (NHS) ester of either Sulfo-Cy3 or Alexa Fluor 555.

Materials:

  • Antibody to be labeled (1-2 mg/mL in amine-free buffer, e.g., PBS pH 7.4)

  • Sulfo-Cy3-NHS ester or Alexa Fluor 555 NHS ester

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO)

  • Conjugation buffer: 0.1 M sodium bicarbonate, pH 8.3-8.5

  • Purification column (e.g., Sephadex G-25)

  • Quenching solution: 1 M Tris-HCl, pH 8.0 or 1.5 M hydroxylamine, pH 8.5

Procedure:

  • Antibody Preparation: Dialyze the antibody against the conjugation buffer overnight at 4°C to remove any amine-containing preservatives and to adjust the pH. After dialysis, determine the antibody concentration.

  • Dye Preparation: Immediately before use, dissolve the amine-reactive dye in DMSO to a concentration of 10 mg/mL.

  • Conjugation Reaction:

    • Add the dissolved dye to the antibody solution while gently vortexing. The optimal molar ratio of dye to antibody should be determined empirically, but a starting point of 10:1 to 20:1 is common.

    • Incubate the reaction for 1 hour at room temperature, protected from light.

  • Quenching (Optional): To stop the reaction, add the quenching solution to a final concentration of 50-100 mM and incubate for 30 minutes at room temperature.

  • Purification: Separate the labeled antibody from the unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with PBS.

  • Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugated antibody at 280 nm and the excitation maximum of the dye.

Antibody_Conjugation_Workflow cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification & Characterization Antibody Antibody in Amine-Free Buffer Mix Mix Antibody and Dye Antibody->Mix Dye Amine-Reactive Dye (Sulfo-Cy3 or Alexa Fluor 555) DMSO DMSO Dye->DMSO DMSO->Mix Incubate Incubate 1 hr at RT (dark) Mix->Incubate Purify Purify via Size-Exclusion Chromatography Incubate->Purify Characterize Determine Degree of Labeling Purify->Characterize

Workflow for antibody conjugation with an amine-reactive dye.
General Immunofluorescence Protocol

This protocol outlines a typical workflow for immunofluorescence staining of fixed cells.

Materials:

  • Cells grown on coverslips

  • Phosphate-buffered saline (PBS)

  • Fixation buffer (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% normal goat serum in PBS)

  • Primary antibody

  • Fluorophore-conjugated secondary antibody (e.g., Goat anti-Mouse IgG labeled with Sulfo-Cy3 or Alexa Fluor 555)

  • Nuclear counterstain (e.g., DAPI)

  • Mounting medium

Procedure:

  • Fixation: Wash cells with PBS and then fix with fixation buffer for 10-15 minutes at room temperature.

  • Permeabilization: Wash cells with PBS and then permeabilize with permeabilization buffer for 10 minutes.

  • Blocking: Wash cells with PBS and then block with blocking buffer for 1 hour at room temperature to reduce non-specific antibody binding.

  • Primary Antibody Incubation: Incubate cells with the primary antibody diluted in blocking buffer for 1 hour at room temperature or overnight at 4°C.

  • Secondary Antibody Incubation: Wash cells with PBS three times. Incubate with the fluorophore-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature, protected from light.

  • Counterstaining: Wash cells with PBS three times. Incubate with a nuclear counterstain like DAPI, if desired.

  • Mounting: Wash cells with PBS one final time and then mount the coverslips onto microscope slides using an appropriate mounting medium.

Immunofluorescence_Workflow Fixation Cell Fixation Permeabilization Permeabilization Fixation->Permeabilization Blocking Blocking Permeabilization->Blocking PrimaryAb Primary Antibody Incubation Blocking->PrimaryAb SecondaryAb Secondary Antibody (Sulfo-Cy3 or AF555) Incubation PrimaryAb->SecondaryAb Counterstain Nuclear Counterstain (e.g., DAPI) SecondaryAb->Counterstain Mounting Mounting Counterstain->Mounting

A general workflow for an immunofluorescence experiment.

Conclusion

For routine fluorescence microscopy applications, both this compound and Alexa Fluor 555 can provide satisfactory results. However, for more demanding applications that require high brightness and photostability, the experimental evidence strongly suggests that Alexa Fluor 555 is the superior choice. Its increased brightness, particularly at higher degrees of labeling, and its enhanced resistance to photobleaching allow for longer imaging times and the acquisition of higher quality data. While Sulfo-Cy3 offers the advantage of increased water solubility, the overall performance benefits of Alexa Fluor 555 often outweigh this consideration for many researchers. The choice between these two fluorophores will ultimately depend on the specific requirements of the experiment, including the imaging modality, the expression level of the target protein, and the need for long-term or repeated imaging.

References

A Comparative Guide to Sulfo-Cy3 Amine and DyLight 555 for Protein Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison between Sulfo-Cy3 amine and DyLight 555, two fluorescent dyes commonly used for labeling proteins and other biomolecules. The selection of an appropriate fluorescent probe is critical for the success of applications such as fluorescence microscopy, flow cytometry, and immunoassays. This document outlines the key physicochemical properties, performance characteristics, and labeling protocols for both dyes to assist researchers in making an informed decision.

Physicochemical and Spectroscopic Properties

Sulfo-Cy3 and DyLight 550/555 are spectrally similar fluorescent dyes, both emitting in the orange-red region of the spectrum.[1][2] Sulfo-Cy3 is a sulfonated version of the cyanine (B1664457) dye Cy3, which increases its water solubility.[3][4][5] DyLight dyes are a line of high-performance fluorophores known for their brightness and photostability.[2][6] The most common amine-reactive versions of these dyes utilize an N-hydroxysuccinimide (NHS) ester to react with primary amines on proteins, forming stable amide bonds.[7][8]

The table below summarizes the key quantitative properties of Sulfo-Cy3 and DyLight 550, the spectrally equivalent dye to DyLight 555.[2][9]

PropertyThis compoundDyLight 550 NHS Ester
Excitation Maximum (λex) ~548 nm[10][11]~562 nm[2][8]
Emission Maximum (λem) ~563 nm[10][11]~576 nm[2][8]
Molar Extinction Coeff. ~162,000 cm⁻¹M⁻¹[10][11]~150,000 cm⁻¹M⁻¹[8][9]
Quantum Yield (Φ) ~0.1[10][11]Data not consistently available
Molecular Weight (MW) ~715 g/mol [10]~1040 g/mol [8]
Solubility Water, DMSO, DMF[1][10]Water, DMSO, DMF[8][12]
Reactive Group Primary Amine[1][3]NHS Ester (Amine-Reactive)[8]

Performance Comparison

Brightness: The brightness of a fluorophore is a product of its molar extinction coefficient and its quantum yield. Sulfo-Cy3 has a very high extinction coefficient.[10][11] DyLight dyes are also characterized by high fluorescence intensity, which provides excellent sensitivity in various applications.[2][6]

Photostability: Photostability, the resistance of a dye to photodegradation upon exposure to light, is a critical factor for imaging applications, especially time-lapse microscopy.[13] DyLight dyes are generally reported to have improved photostability compared to traditional cyanine dyes like Cy3.[2][6][14] For experiments requiring prolonged or high-intensity illumination, a more photostable dye like a DyLight variant is often recommended.[15]

pH Stability: The fluorescence of DyLight dyes is stable over a broad pH range, typically from pH 4 to 9.[2] Cy3 is also known to be relatively pH-insensitive in this range.[1]

Water Solubility: Both Sulfo-Cy3 and DyLight dyes feature sulfonate groups that confer high water solubility.[3][4][8] This is advantageous for labeling proteins in aqueous buffers, as it helps prevent aggregation and allows for a higher degree of labeling (DOL) without causing precipitation.[2][6]

Experimental Workflow for Protein Labeling

The general workflow for labeling a protein with an amine-reactive dye involves preparing the protein and dye, allowing them to react, and then purifying the resulting conjugate to remove any unreacted, free dye.

G General Workflow for Amine-Reactive Protein Labeling cluster_prep Preparation cluster_react Reaction cluster_purify Purification & Analysis Prot_Prep 1. Protein Preparation (Buffer Exchange into Amine-Free Buffer, pH 8.3-8.5) Conjugation 3. Conjugation Reaction (Mix Protein and Dye, Incubate for 1 hr at RT) Prot_Prep->Conjugation Dye_Prep 2. Dye Preparation (Dissolve in anhydrous DMSO or DMF) Dye_Prep->Conjugation Purification 4. Purification (Size-Exclusion Chromatography or Dialysis) Conjugation->Purification Analysis 5. Analysis (Measure A280 and Amax to determine DOL) Purification->Analysis

Caption: Workflow for labeling proteins with amine-reactive dyes.

Experimental Protocols

The following is a generalized protocol for labeling proteins with an amine-reactive NHS ester dye like DyLight 550. This protocol may require optimization for specific proteins.[7]

1. Protein Preparation a. Dissolve the protein (e.g., an IgG antibody) in an amine-free buffer, such as 0.1 M sodium bicarbonate or 0.05 M sodium borate, at a pH of 8.3-8.5.[7][12] b. The recommended protein concentration is 2-10 mg/mL for optimal results.[7][16] c. If the protein is in a buffer containing primary amines (e.g., Tris or glycine) or sodium azide, a buffer exchange must be performed using dialysis or a desalting column.[7][12]

2. Dye Preparation a. Immediately before the labeling reaction, bring the vial of amine-reactive dye to room temperature.[12] b. Prepare a stock solution of the dye by dissolving it in anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) to a concentration of 1-10 mg/mL.[7][17] Vortex briefly to ensure it is fully dissolved.[7] NHS esters are sensitive to moisture, so handle them accordingly.[17]

3. Conjugation Reaction a. A starting point for optimization is a molar dye-to-protein ratio between 5:1 and 20:1.[7] The optimal ratio should be determined empirically for each protein.[17] b. While gently stirring the protein solution, slowly add the calculated amount of the reactive dye solution.[7][18] c. Incubate the reaction mixture for 1 hour at room temperature, protected from light.[16][18] For some dyes, incubation can be extended to increase the degree of labeling.[17]

4. Purification of the Conjugate a. Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column (e.g., G-25) or extensive dialysis against an appropriate buffer (e.g., PBS).[8][17]

5. Characterization of the Conjugate (Degree of Labeling) a. Measure the absorbance of the purified conjugate solution at 280 nm (A₂₈₀) and at the absorbance maximum of the dye (Aₘₐₓ).[17][18] b. Calculate the protein concentration using the following formula, which corrects for the dye's absorbance at 280 nm: Protein Concentration (M) = [A₂₈₀ – (Aₘₐₓ × CF)] / ε_protein Where:

  • CF is the correction factor (A₂₈₀ / Aₘₐₓ) for the free dye.
  • ε_protein is the molar extinction coefficient of the protein (e.g., 210,000 M⁻¹cm⁻¹ for a typical IgG).[17] c. Calculate the Degree of Labeling (DOL), which is the average number of dye molecules per protein molecule: DOL = Aₘₐₓ / (ε_dye × Protein Concentration (M)) Where:
  • ε_dye is the molar extinction coefficient of the dye at its Aₘₐₓ.[17]

Conclusion and Recommendations

Both this compound and DyLight 555 are excellent choices for protein labeling, offering bright fluorescence in the orange-red spectrum and high water solubility.

  • Choose this compound when working with a carboxyl-containing molecule (via EDC/NHS chemistry) or when a well-characterized, traditional cyanine dye is sufficient for the application.[1][3]

  • Choose DyLight 555 (or its spectrally similar counterpart DyLight 550) for applications that demand high photostability and brightness, such as super-resolution microscopy or long-term live-cell imaging.[2][6][15] The robust performance of DyLight dyes often provides a superior signal-to-noise ratio in demanding fluorescence experiments.

References

A Comparative Guide to the Quantum Yield and Brightness of Sulfo-Cy3 Amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of a fluorescent dye is a critical decision in the design of fluorescence-based assays, influencing the sensitivity, clarity, and reliability of experimental results. This guide provides an objective comparison of Sulfo-Cy3 amine with two other popular amine-reactive fluorescent dyes in a similar spectral range: Alexa Fluor 555 amine and DyLight 550 amine. The focus is on two key performance metrics: quantum yield and brightness, with supporting experimental protocols for their determination.

Quantitative Comparison of Fluorophore Properties

The brightness of a fluorophore is a product of its molar extinction coefficient (ε) and its fluorescence quantum yield (Φ). The following table summarizes the key photophysical properties of this compound and its alternatives.

PropertyThis compoundAlexa Fluor 555 amineDyLight 550 amine
Excitation Maximum (nm) 548[1][2]555562[3]
Emission Maximum (nm) 563[1][2]565576[3]
Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) 162,000[1][2]150,000[4]150,000[3][5]
Quantum Yield (Φ) 0.1[1][2][6]0.1[4][7]High (specific value not provided)[5]
Calculated Brightness (ε x Φ) 16,20015,000-

While the calculated brightness of this compound and Alexa Fluor 555 amine appear similar based on the provided data, it is important to note that the performance of these dyes can vary when conjugated to biomolecules. Several studies have indicated that Alexa Fluor 555 conjugates are significantly brighter and more photostable than Cy3 (B613767) conjugates.[8][9][10][11] DyLight 550 is also reported to be brighter than both Cy3 and Alexa Fluor 555 in many applications.[12][13]

Experimental Protocol: Relative Quantum Yield Determination

The most common method for determining the fluorescence quantum yield of a compound is the comparative method, which involves comparing the fluorescence intensity of the sample to a well-characterized standard with a known quantum yield.[14][15]

Materials and Equipment:
  • Spectrofluorometer

  • UV-Vis spectrophotometer

  • 1 cm path length quartz cuvettes

  • Spectroscopic grade solvent (e.g., phosphate-buffered saline, pH 7.2)

  • Fluorophore standard with a known quantum yield in the same spectral region (e.g., Rhodamine 6G in ethanol, Φ = 0.95)

  • This compound and other amine-reactive dyes to be tested

Procedure:
  • Preparation of Stock Solutions: Prepare stock solutions of the standard and the sample dyes in the chosen solvent.

  • Preparation of Dilutions: Prepare a series of dilutions for both the standard and the sample dyes with absorbances ranging from 0.02 to 0.1 at the excitation wavelength to avoid inner filter effects.

  • Absorbance Measurement: Measure the absorbance spectra of all solutions using a UV-Vis spectrophotometer and record the absorbance at the excitation wavelength.

  • Fluorescence Measurement: Record the fluorescence emission spectra of all solutions using a spectrofluorometer. The excitation wavelength should be the same for both the standard and the sample.

  • Data Analysis:

    • Integrate the area under the fluorescence emission curve for each solution.

    • Plot the integrated fluorescence intensity versus the absorbance for both the standard and the sample.

    • The quantum yield of the sample (Φ_X) can be calculated using the following equation:[15]

      Φ_X = Φ_ST * (Grad_X / Grad_ST) * (η_X² / η_ST²)

      Where:

      • Φ_ST is the quantum yield of the standard.

      • Grad_X and Grad_ST are the slopes of the linear fits for the sample and standard plots, respectively.

      • η_X and η_ST are the refractive indices of the sample and standard solutions, respectively (if the same solvent is used, this term is 1).

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the comparative measurement of fluorescence quantum yield.

G cluster_analysis Data Analysis & Calculation A Prepare Stock Solutions B Create Serial Dilutions (Abs < 0.1) A->B C Measure Absorbance (UV-Vis Spectrophotometer) B->C D Measure Fluorescence Emission (Spectrofluorometer) B->D F Plot Integrated Intensity vs. Absorbance C->F E Integrate Fluorescence Spectra D->E E->F G Calculate Slopes (Gradients) F->G H Calculate Quantum Yield G->H

References

A Researcher's Guide to Fluorophore Photostability: Sulfo-Cy3 Amine in Focus

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in fluorescence-based applications, the choice of a fluorophore is a critical decision that can significantly impact experimental outcomes. Photostability, the ability of a dye to resist degradation upon exposure to excitation light, is a paramount consideration for applications requiring long-term imaging, high-intensity illumination, or single-molecule detection. This guide provides a comparative analysis of the photostability of Sulfo-Cy3 amine against other commonly used cyanine (B1664457) dyes, supported by available experimental data and detailed methodologies.

This compound is a water-soluble derivative of the popular Cy3 dye, featuring one or more sulfonate groups that enhance its hydrophilicity.[1][2] While product literature often describes it as having "outstanding photostability," direct quantitative comparisons with other fluorophores in peer-reviewed literature are limited.[3][4][5] Therefore, this guide will draw comparisons based on data available for the parent Cy3 dye and its sulfonated forms, while also presenting data for spectrally similar alternatives.

Quantitative Photostability Comparison

The photostability of a fluorescent dye is often evaluated by its photobleaching quantum yield or its half-life under continuous illumination. A lower photobleaching quantum yield and a longer half-life indicate higher photostability. The following table summarizes available data for this compound and its competitors. It is important to note that photostability is highly dependent on the local chemical environment, including the solvent, the molecule to which the dye is conjugated, and the presence of antifade reagents.

Dye FamilySpecific DyeExcitation Max (nm)Emission Max (nm)Quantum YieldRelative Photostability
Cyanine Dyes This compound ~548 ~563 ~0.1 Good
Cy3~550~570~0.15Moderate
Alexa Fluor Dyes Alexa Fluor 555~555~565~0.1Excellent[6][7]
DyLight Dyes DyLight 550~562~576Not ReportedVery Good
ATTO Dyes ATTO 550~554~576~0.8Excellent[8]

Experimental evidence consistently demonstrates that Alexa Fluor 555, DyLight 550, and ATTO 550 are significantly more resistant to photobleaching than the conventional Cy3 dye. For instance, one study showed that after 95 seconds of continuous illumination, an Alexa Fluor 555 conjugate retained almost 90% of its initial fluorescence, while a Cy3 conjugate retained only about 75%.[9] ATTO dyes are also well-regarded for their high photostability and brightness.[8]

The Primary Photobleaching Pathway of Cyanine Dyes

The photobleaching of cyanine dyes primarily occurs from their triplet excited state. The following diagram illustrates a simplified model of the main photobleaching pathway.

Caption: A simplified diagram of the primary photobleaching pathway for cyanine dyes.

Upon absorption of light, the dye is promoted from its ground state (S₀) to a singlet excited state (S₁). While most molecules return to the ground state via fluorescence, a small fraction can transition to a long-lived triplet excited state (T₁) through intersystem crossing. In the presence of molecular oxygen, the triplet state dye can generate reactive oxygen species, which in turn can react with and destroy the dye, leading to irreversible loss of fluorescence.

Experimental Protocol for Assessing Photostability

To quantitatively compare the photostability of different fluorophores, a standardized experimental protocol is crucial. The following is a generalized methodology for measuring the photobleaching rate of fluorescent dyes.

Objective:

To determine and compare the photobleaching rates of this compound and other cyanine dyes under controlled illumination.

Materials:
  • Solutions of this compound, Cy3, Alexa Fluor 555, DyLight 550, and ATTO 550 at identical concentrations in a standard buffer (e.g., Phosphate-Buffered Saline, pH 7.4).

  • Microscope with a stable, high-intensity light source (e.g., a laser or an arc lamp).

  • Appropriate filter sets for each dye.

  • A sensitive camera for fluorescence detection (e.g., sCMOS or EMCCD).

  • Image acquisition and analysis software.

  • Sample chamber (e.g., glass-bottom dish or slide with a coverslip).

Experimental Workflow:

cluster_prep Sample Preparation cluster_acq Image Acquisition cluster_analysis Data Analysis prep_dye Prepare equimolar dye solutions mount Mount sample on microscope prep_dye->mount focus Focus on the sample mount->focus t0 Acquire initial image (t=0) focus->t0 illuminate Continuous illumination t0->illuminate timelapse Acquire time-lapse images illuminate->timelapse measure Measure fluorescence intensity timelapse->measure normalize Normalize to initial intensity measure->normalize plot Plot intensity vs. time normalize->plot fit Fit decay curve to determine half-life plot->fit

Caption: Workflow for the comparative assessment of fluorophore photostability.

Procedure:
  • Sample Preparation: Prepare solutions of the dyes to be tested at the same concentration in the same buffer to ensure a consistent chemical environment.

  • Microscope Setup: Mount the sample on the microscope stage. Select the appropriate filter set for the dye being imaged. Adjust the light source to a consistent and high intensity that will induce photobleaching over a reasonable timeframe.

  • Image Acquisition:

    • Focus on the sample area.

    • Acquire an initial image at time zero (t=0) using a brief exposure to minimize bleaching before the experiment begins.

    • Begin continuous illumination of the sample.

    • Acquire a series of images at regular time intervals (e.g., every 5-10 seconds) until the fluorescence intensity has significantly decreased.

  • Data Analysis:

    • For each time point, measure the mean fluorescence intensity of a region of interest (ROI) within the illuminated area.

    • Measure the background fluorescence from a region with no dye and subtract it from the ROI intensity at each time point.

    • Normalize the background-corrected fluorescence intensity at each time point to the initial intensity at t=0.

    • Plot the normalized fluorescence intensity as a function of time.

    • The resulting decay curve can be fitted to an exponential function to determine the photobleaching half-life (t₁/₂) for each dye, which is the time it takes for the fluorescence to decrease to 50% of its initial value.

Conclusion

The selection of a fluorescent dye with optimal photostability is critical for the success of many fluorescence-based experiments. While this compound is a valuable and widely used hydrophilic dye, for applications demanding the highest levels of photostability, researchers should consider alternatives such as Alexa Fluor 555, DyLight 550, and ATTO 550, which have consistently demonstrated superior resistance to photobleaching in comparative studies. The provided experimental protocol offers a framework for researchers to perform their own in-house comparisons to identify the most suitable fluorophore for their specific experimental needs and conditions.

References

A Comparative Guide to Validating Sulfo-Cy3 Amine Labeling Efficiency by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Sulfo-Cy3 NHS ester for amine labeling of proteins and peptides, with a focus on validation of labeling efficiency using mass spectrometry. We will explore alternative amine-reactive fluorescent dyes, present detailed experimental protocols, and offer quantitative data to inform your selection of labeling reagents.

Comparison of Amine-Reactive Dyes for Protein Labeling

The choice of a fluorescent dye for protein labeling is critical and depends on the specific application, instrumentation, and the properties of the target protein. Sulfo-Cy3 is a popular choice due to its brightness and water solubility. However, several alternatives offer a range of spectral properties and performance characteristics. This section provides a comparative overview of Sulfo-Cy3 and other commonly used amine-reactive dyes.

N-hydroxysuccinimide (NHS) esters are one of the most common reactive groups for labeling primary amines on proteins (e.g., the side chain of lysine (B10760008) residues or the N-terminus).[1] The reaction is most efficient at a slightly basic pH (8.2-8.5).[1] It is important to use a primary amine-free buffer, such as phosphate-buffered saline (PBS) or borate (B1201080) buffer, as buffers like Tris will compete for reaction with the dye.[2][3]

FeatureSulfo-Cy3 NHS EsterAlexa Fluor™ 555 NHS EsterDyLight™ 550 NHS EsterIRDye® 800CW NHS Ester
Reactive Group N-hydroxysuccinimide (NHS) esterN-hydroxysuccinimide (NHS) esterN-hydroxysuccinimide (NHS) esterN-hydroxysuccinimide (NHS) ester
Target Primary amines (Lysine, N-terminus)Primary amines (Lysine, N-terminus)Primary amines (Lysine, N-terminus)Primary amines (Lysine, N-terminus)
Excitation Max (nm) ~555~555~562~774
Emission Max (nm) ~570~565~576~789
Molar Extinction Coefficient (cm⁻¹M⁻¹) ~150,000~150,000~150,000~270,000
Key Advantages High water solubility, bright fluorescence.High photostability and brightness, less self-quenching at high DOL.[4][5]High fluorescence intensity and photostability.[6]Near-infrared fluorescence minimizes tissue autofluorescence for in vivo imaging.[7]
Considerations Can exhibit self-quenching at high degrees of labeling (DOL).[5][8]Water-soluble, allowing for high dye-to-protein ratios without precipitation.[6]Requires specialized imaging equipment for NIR detection.

Experimental Protocols

I. Protein Labeling with Sulfo-Cy3 NHS Ester

This protocol provides a general guideline for labeling a protein with Sulfo-Cy3 NHS ester. Optimization may be required for specific proteins and applications.

Materials:

  • Protein of interest (in a primary amine-free buffer, e.g., PBS or 0.1 M sodium bicarbonate, pH 8.3-8.5)

  • Sulfo-Cy3 NHS ester

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

  • Desalting column (e.g., Sephadex G-25)

  • Reaction buffer: 0.1 M sodium bicarbonate, pH 8.3-8.5

Procedure:

  • Protein Preparation:

    • Ensure the protein solution is at a concentration of 2-10 mg/mL in a primary amine-free buffer.[9] If the buffer contains primary amines like Tris or glycine, perform a buffer exchange into the reaction buffer.

  • Dye Preparation:

    • Immediately before use, dissolve the Sulfo-Cy3 NHS ester in a small amount of anhydrous DMF or DMSO to create a 10 mg/mL stock solution.

  • Labeling Reaction:

    • Calculate the required volume of the dye stock solution. A molar excess of the dye to the protein is typically used. A starting point is a 10-fold molar excess.

    • Add the calculated volume of the dye stock solution to the protein solution while gently vortexing.

    • Incubate the reaction for 1 hour at room temperature, protected from light.

  • Purification:

    • Remove the unreacted dye by passing the reaction mixture through a desalting column equilibrated with your desired storage buffer (e.g., PBS).

II. Tryptic Digestion of Labeled Protein for Mass Spectrometry

Materials:

  • Labeled and purified protein

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin (mass spectrometry grade)

  • Ammonium bicarbonate buffer (50 mM, pH 8.0)

  • Acetonitrile (ACN)

  • Formic acid (FA)

Procedure:

  • Denaturation, Reduction, and Alkylation:

    • To the labeled protein solution, add DTT to a final concentration of 10 mM.

    • Incubate at 56°C for 30 minutes.

    • Cool the sample to room temperature.

    • Add IAA to a final concentration of 20 mM.

    • Incubate in the dark at room temperature for 30 minutes.

  • Digestion:

    • Add trypsin to the protein sample at a 1:50 (trypsin:protein, w/w) ratio.

    • Incubate overnight at 37°C.[10]

  • Quenching and Desalting:

    • Stop the digestion by adding formic acid to a final concentration of 1%.

    • Desalt the peptide mixture using a C18 ZipTip or equivalent before mass spectrometry analysis.

III. Mass Spectrometry Analysis for Degree of Labeling (DOL)

The degree of labeling (DOL), which is the average number of dye molecules conjugated to a protein, can be determined by mass spectrometry.

  • Intact Protein Analysis:

    • The mass of the unlabeled protein is measured by mass spectrometry (e.g., ESI-MS).

    • The mass of the labeled protein is then measured.

    • The mass difference between the labeled and unlabeled protein corresponds to the mass of the incorporated dye molecules.

    • The DOL is calculated by dividing the total mass shift by the mass of a single dye molecule.

  • Peptide-level Analysis:

    • The labeled protein is digested with trypsin, and the resulting peptides are analyzed by LC-MS/MS.

    • The mass spectrometer can identify and quantify both labeled and unlabeled peptides.

    • By comparing the intensities of the labeled and unlabeled versions of each lysine-containing peptide, the labeling efficiency at specific sites can be determined. This provides a more detailed picture of the labeling distribution.

Visualizing the Workflow

experimental_workflow cluster_labeling Protein Labeling cluster_digestion Sample Preparation for MS cluster_ms Mass Spectrometry Analysis protein Protein Solution (Amine-free buffer) reaction Labeling Reaction (1 hr, RT, dark) protein->reaction dye Sulfo-Cy3 NHS Ester (in DMSO/DMF) dye->reaction purification Purification (Desalting Column) reaction->purification labeled_protein Labeled Protein purification->labeled_protein denature Denaturation, Reduction & Alkylation labeled_protein->denature digest Tryptic Digestion (Overnight, 37°C) denature->digest desalt Desalting (C18 ZipTip) digest->desalt lcms LC-MS/MS Analysis desalt->lcms data_analysis Data Analysis lcms->data_analysis dol Determine Degree of Labeling (DOL) data_analysis->dol

Caption: Experimental workflow for validating Sulfo-Cy3 amine labeling efficiency.

Signaling Pathway and Logical Relationship Diagrams

The process of validating labeling efficiency does not involve a biological signaling pathway. The diagram above illustrates the logical workflow of the experimental procedure. The key relationship is the sequential nature of the steps, from labeling the protein to analyzing the results via mass spectrometry to determine the degree of labeling.

This guide provides a framework for researchers to effectively use and validate this compound labeling. For optimal results, it is crucial to tailor the protocols to the specific protein and experimental context. By carefully considering the choice of dye and rigorously validating the labeling efficiency, researchers can ensure the generation of high-quality, reproducible data in their studies.

References

Preserving Protein Function: A Comparative Guide to Confirming Activity After Sulfo-Cy3 Amine Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the covalent attachment of fluorescent dyes to proteins is an indispensable tool for a myriad of applications, from cellular imaging to quantitative bioassays. Sulfo-Cy3, a bright and water-soluble cyanine (B1664457) dye, is a popular choice for labeling primary amines on proteins. However, the critical question that must be addressed after any conjugation reaction is whether the labeled protein retains its biological activity. This guide provides a comprehensive comparison of Sulfo-Cy3 with its alternatives and offers detailed experimental protocols to empower researchers to confidently assess the functional integrity of their protein conjugates.

The Impact of Labeling on Protein Activity

The process of covalently attaching a fluorescent dye to a protein can potentially alter its structure and, consequently, its function. The N-hydroxysuccinimide (NHS) ester of Sulfo-Cy3 reacts primarily with the ε-amino groups of lysine (B10760008) residues and the N-terminal α-amino group. The location and number of these modifications can influence the protein's activity in several ways:

  • Steric Hindrance: A bulky dye molecule near an active site or binding interface can physically block interactions with substrates, inhibitors, or binding partners.

  • Conformational Changes: The addition of a dye can induce local or global changes in the protein's secondary and tertiary structure, leading to a loss of function.

  • Alteration of Charge: The introduction of the charged sulfonate groups on Sulfo-Cy3 can modify the protein's isoelectric point and surface charge distribution, potentially affecting its solubility, stability, and interactions with other molecules.

Therefore, it is imperative to experimentally validate the activity of any fluorescently labeled protein.

Comparing Sulfo-Cy3 to Alternative Amine-Reactive Dyes

While Sulfo-Cy3 is a widely used fluorescent label, several alternatives are available, each with its own set of photophysical properties. The Alexa Fluor and DyLight series of dyes are prominent competitors. A key consideration when choosing a dye is its brightness and photostability, as these properties directly impact the quality and reliability of fluorescence-based assays.

PropertySulfo-Cy3Alexa Fluor 555DyLight 555
Excitation Max (nm) ~555~555~554
Emission Max (nm) ~570~565~576
Molar Extinction Coefficient (cm⁻¹M⁻¹) ~150,000~155,000~150,000
Relative Brightness GoodExcellentGood
Photostability ModerateExcellentGood
Water Solubility HighHighHigh

Data compiled from manufacturer specifications and published literature. Relative brightness and photostability are general comparisons.

Studies have shown that Alexa Fluor dyes are generally brighter and more photostable than their cyanine dye counterparts, which can be a significant advantage in demanding imaging applications.[1][2] However, the choice of dye should also be guided by the specific experimental requirements and the susceptibility of the protein of interest to alterations in its function upon labeling.

Experimental Protocols for Confirming Protein Activity

To ensure the biological relevance of data obtained with fluorescently labeled proteins, it is crucial to perform functional assays. Below are detailed protocols for assessing the activity of two common classes of proteins: enzymes and antibodies.

Experimental Workflow for Protein Labeling and Activity Confirmation

G cluster_0 Protein Labeling cluster_1 Activity Confirmation protein Purified Protein conjugation Conjugation Reaction (pH 8.0-9.0) protein->conjugation dye Sulfo-Cy3 NHS Ester dye->conjugation purification Purification (Size-Exclusion Chromatography) conjugation->purification labeled_protein Labeled Protein Conjugate purification->labeled_protein activity_assay Functional Assay labeled_protein->activity_assay labeled_protein->activity_assay data_analysis Data Analysis and Comparison activity_assay->data_analysis unlabeled_control Unlabeled Protein Control unlabeled_control->activity_assay conclusion Confirm Protein Activity data_analysis->conclusion

Caption: Workflow for fluorescently labeling a protein and subsequently confirming its biological activity.

Protocol 1: Assessing the Enzymatic Activity of Horseradish Peroxidase (HRP) after Sulfo-Cy3 Labeling

This protocol describes the labeling of HRP with Sulfo-Cy3 NHS ester and a subsequent colorimetric assay to determine its enzymatic activity.

A. Sulfo-Cy3 Labeling of HRP

  • Protein Preparation: Dissolve HRP in 1X phosphate-buffered saline (PBS), pH 7.2-7.4, to a final concentration of 2-10 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris) and ammonium (B1175870) ions.[3]

  • Dye Preparation: Dissolve Sulfo-Cy3 NHS ester in anhydrous dimethyl sulfoxide (B87167) (DMSO) to a concentration of 10 mg/mL.[4]

  • Conjugation Reaction:

    • Adjust the pH of the HRP solution to 8.5-9.0 using 1 M sodium bicarbonate.

    • Add the Sulfo-Cy3 NHS ester solution to the HRP solution at a molar ratio of 10:1 (dye:protein). The volume of DMSO should not exceed 10% of the total reaction volume.

    • Incubate the reaction for 1 hour at room temperature with gentle stirring.

  • Purification: Remove unreacted dye by size-exclusion chromatography (e.g., Sephadex G-25 column) equilibrated with PBS.

  • Characterization: Determine the protein concentration and the degree of labeling (DOL) by measuring the absorbance at 280 nm and 555 nm.

B. HRP Enzyme Activity Assay

This assay is based on the HRP-catalyzed oxidation of a chromogenic substrate, such as 3,3',5,5'-tetramethylbenzidine (B1203034) (TMB), in the presence of hydrogen peroxide (H₂O₂).

  • Reagent Preparation:

    • Assay Buffer: 0.1 M phosphate-citrate buffer, pH 5.0.

    • TMB Substrate Solution: Prepare according to the manufacturer's instructions.

    • H₂O₂ Solution: Prepare a 0.03% (v/v) solution of H₂O₂ in distilled water.

    • Stop Solution: 2 M H₂SO₄.

  • Assay Procedure:

    • Add 50 µL of the assay buffer to each well of a 96-well microplate.

    • Add 25 µL of the Sulfo-Cy3 labeled HRP and the unlabeled HRP control to their respective wells. Include a blank well with only buffer.

    • Add 25 µL of the H₂O₂ solution to all wells.

    • Add 100 µL of the TMB substrate solution to all wells and incubate at room temperature for 15-30 minutes, protected from light.

    • Stop the reaction by adding 100 µL of the stop solution.

    • Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank from all readings.

    • Compare the activity of the Sulfo-Cy3 labeled HRP to the unlabeled control. Calculate the percentage of retained activity.

Protocol 2: Evaluating the Binding Affinity of a Sulfo-Cy3 Labeled Antibody using ELISA

This protocol describes the labeling of a monoclonal antibody with Sulfo-Cy3 and a subsequent enzyme-linked immunosorbent assay (ELISA) to assess its binding affinity to its target antigen.

A. Sulfo-Cy3 Labeling of Antibody

Follow the same labeling protocol as described for HRP, substituting the antibody for HRP. It is crucial to start with a purified antibody solution free of carrier proteins like BSA.

B. Direct ELISA for Binding Affinity

  • Antigen Coating: Coat a 96-well microplate with the target antigen at a concentration of 1-10 µg/mL in a suitable coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6). Incubate overnight at 4°C.

  • Blocking: Wash the plate three times with PBS containing 0.05% Tween 20 (PBST). Block the remaining protein-binding sites by incubating with 200 µL of blocking buffer (e.g., 5% non-fat dry milk in PBST) for 1-2 hours at room temperature.

  • Antibody Incubation:

    • Wash the plate three times with PBST.

    • Prepare serial dilutions of the Sulfo-Cy3 labeled antibody and the unlabeled antibody control in blocking buffer.

    • Add 100 µL of each dilution to the respective wells and incubate for 2 hours at room temperature.

  • Detection (for unlabeled antibody):

    • Wash the plate three times with PBST.

    • Add 100 µL of a secondary antibody conjugated to HRP (e.g., anti-mouse IgG-HRP) at the recommended dilution in blocking buffer. Incubate for 1 hour at room temperature.

    • Proceed with the HRP substrate development and measurement as described in Protocol 1B.

  • Detection (for Sulfo-Cy3 labeled antibody):

    • Wash the plate five times with PBST to remove unbound labeled antibody.

    • Measure the fluorescence intensity directly in the microplate reader using an appropriate excitation and emission wavelength for Cy3 (e.g., Ex: 550 nm, Em: 570 nm).

  • Data Analysis:

    • Plot the absorbance or fluorescence intensity against the antibody concentration.

    • Fit the data to a saturation binding curve to determine the dissociation constant (Kd), which is a measure of binding affinity. Compare the Kd values of the labeled and unlabeled antibodies.

Structural Integrity Assessment

Beyond functional assays, it is also beneficial to assess the structural integrity of the labeled protein.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a powerful technique for examining the secondary structure of proteins. By comparing the CD spectra of the labeled and unlabeled protein in the far-UV region (190-250 nm), one can detect any significant changes in the α-helical and β-sheet content, which could indicate labeling-induced conformational changes.[5][6][7][8]

Fluorescence Correlation Spectroscopy (FCS)

FCS can be used to determine the diffusion coefficient of the fluorescently labeled protein in solution. An increase in the diffusion coefficient might suggest protein aggregation induced by the labeling process.[9][10]

Troubleshooting and Best Practices

  • Low Labeling Efficiency: Ensure the pH of the reaction is optimal (8.0-9.0) and that the protein buffer is free of primary amines.[4]

  • Reduced Protein Activity:

    • Optimize the Degree of Labeling (DOL): A high DOL can increase the likelihood of modifying critical residues. Perform a titration of the dye-to-protein molar ratio to find the optimal balance between fluorescence signal and retained activity.

    • Alternative Labeling Chemistries: If amine labeling proves detrimental, consider alternative chemistries that target other functional groups, such as maleimides for cysteine residues.

    • Choice of Dye: Some proteins may be more sensitive to the properties of a particular dye. Testing a panel of spectrally similar dyes from different families (e.g., Sulfo-Cy3, Alexa Fluor 555, DyLight 555) is recommended.

  • High Background Fluorescence: Ensure complete removal of unreacted dye through thorough purification.

Signaling Pathway and Experimental Logic Diagrams

To further illustrate the experimental logic, the following diagrams created using Graphviz depict a simplified signaling pathway that could be studied using a fluorescently labeled antibody and the decision-making process for troubleshooting protein activity issues.

Simplified Cell Signaling Pathway

G ligand Ligand receptor Cell Surface Receptor ligand->receptor kinase1 Kinase 1 receptor->kinase1 activates antibody Sulfo-Cy3 Labeled Antibody antibody->receptor binds kinase2 Kinase 2 kinase1->kinase2 phosphorylates transcription_factor Transcription Factor kinase2->transcription_factor activates nucleus Nucleus transcription_factor->nucleus gene_expression Gene Expression nucleus->gene_expression G start Reduced Protein Activity After Labeling check_dol Check Degree of Labeling (DOL) start->check_dol high_dol High DOL check_dol->high_dol Too High optimal_dol Optimal DOL check_dol->optimal_dol Optimal reduce_dol Reduce Dye:Protein Ratio high_dol->reduce_dol check_structure Assess Structural Changes (CD, FCS) optimal_dol->check_structure retest_activity1 Re-test Activity reduce_dol->retest_activity1 success Activity Restored retest_activity1->success fail Activity Still Low retest_activity1->fail no_change No Significant Change check_structure->no_change No change Significant Change check_structure->change Yes alternative_dye Test Alternative Dye (e.g., Alexa Fluor 555) no_change->alternative_dye alternative_chemistry Consider Alternative Labeling Chemistry change->alternative_chemistry retest_activity2 Re-test Activity alternative_dye->retest_activity2 retest_activity2->success retest_activity2->fail

References

A Guide to Selecting the Optimal F-RET Acceptor for Sulfo-Cy3 Amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of molecular biology and drug discovery, Förster Resonance Energy Transfer (FRET) stands out as a powerful technique for studying molecular interactions, conformational changes, and enzymatic activities. The choice of a suitable donor-acceptor fluorophore pair is paramount for the success of any FRET experiment. This guide provides a comprehensive comparison of potential FRET acceptors for the versatile donor, Sulfo-Cy3 amine, to aid researchers in making an informed decision for their specific applications.

This compound is a water-soluble and bright cyanine (B1664457) dye, making it an excellent FRET donor. Its primary amine group allows for straightforward conjugation to biomolecules. The efficiency of FRET is critically dependent on the spectral overlap between the donor's emission and the acceptor's excitation spectra. This guide explores several commonly used acceptors and presents their key photophysical properties to facilitate the selection of the most compatible partner for this compound.

Comparative Analysis of FRET Acceptors for this compound

The selection of an appropriate FRET acceptor is crucial for maximizing the dynamic range and sensitivity of the assay. Below is a detailed comparison of potential acceptors for this compound, summarizing their key spectral and photophysical characteristics.

FluorophoreExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹)Quantum Yield (Φ)Förster Distance (R₀) with Cy3 (Å)Key Features
Sulfo-Cy3 (Donor) 548[1]563[1]162,000[1]0.1[1]N/AWater-soluble, bright, and photostable donor.
Cy5 ~649~667250,0000.2 - 0.2750 - 60A very common and effective FRET acceptor for Cy3, with a large Stokes shift and high extinction coefficient.[2]
TAMRA ~555~58090,000 - 95,0000.1 - 0.5~50Good spectral overlap with Cy3, but its fluorescence can be pH-sensitive.
Iowa Black™ FQ 531N/AN/AN/A~56A dark quencher, ideal for applications where acceptor fluorescence is undesirable. Good spectral overlap with Cy3 emission.
Iowa Black™ RQ 656N/AN/AN/A~60A red-shifted dark quencher, suitable for use with red-emitting donors like Cy3.

Visualizing the FRET Process

The following diagram illustrates the fundamental principle of Förster Resonance Energy Transfer between a Sulfo-Cy3 donor and a suitable acceptor molecule.

FRET_Process Förster Resonance Energy Transfer (FRET) Pathway D_ground Ground State D_excited Excited State D_excited->D_ground A_ground Ground State D_excited->A_ground Donor_Emission Donor Emission (λem) FRET Non-radiative Energy Transfer A_excited Excited State A_excited->A_ground 3. Fluorescence Acceptor_Emission Acceptor Emission (λem) Excitation Excitation Light (λex) Excitation->D_ground 1. Absorption

Caption: The FRET process between a donor and an acceptor fluorophore.

Experimental Protocols

Conjugation of this compound to a Carboxyl-Containing Biomolecule

This protocol describes a two-step carbodiimide (B86325) reaction to label a protein or other biomolecule containing carboxyl groups with this compound.

Materials:

  • Biomolecule with accessible carboxyl groups (e.g., protein with acidic residues)

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.5

  • Desalting column (e.g., Sephadex G-25)

Procedure:

  • Biomolecule Preparation: Dissolve the biomolecule in Activation Buffer to a final concentration of 1-10 mg/mL.

  • Activation of Carboxyl Groups:

    • Add a 10-fold molar excess of EDC to the biomolecule solution.

    • Immediately add a 25-fold molar excess of Sulfo-NHS.

    • Incubate for 15-30 minutes at room temperature.

  • Removal of Excess Activation Reagents: Equilibrate a desalting column with Coupling Buffer. Pass the activated biomolecule solution through the column to remove excess EDC and Sulfo-NHS.

  • Conjugation with this compound:

    • Immediately add a 10- to 20-fold molar excess of this compound to the activated biomolecule.

    • Incubate for 2 hours at room temperature or overnight at 4°C, protected from light.

  • Quenching of Unreacted Sites: Add Quenching Buffer to a final concentration of 50-100 mM and incubate for 15 minutes at room temperature.

  • Purification of the Conjugate: Remove unconjugated dye by passing the reaction mixture through a desalting column equilibrated with an appropriate storage buffer (e.g., PBS).

  • Characterization: Determine the degree of labeling by measuring the absorbance of the conjugate at 280 nm (for protein) and 548 nm (for Sulfo-Cy3).

FRET Measurement and Data Analysis

This protocol outlines a general procedure for measuring FRET efficiency using a fluorometer.

Materials:

  • FRET-labeled biomolecule (donor and acceptor)

  • Donor-only labeled biomolecule (control)

  • Acceptor-only labeled biomolecule (control)

  • Unlabeled biomolecule (control)

  • Fluorometer with excitation and emission monochromators or appropriate filters

Procedure:

  • Sample Preparation: Prepare samples of the FRET-labeled biomolecule, donor-only control, acceptor-only control, and unlabeled control at the same concentration in the desired assay buffer.

  • Instrument Setup:

    • Set the excitation wavelength to the absorption maximum of the donor (e.g., 548 nm for Sulfo-Cy3).

    • Set the emission scan range to cover the emission spectra of both the donor and the acceptor (e.g., 560 nm to 750 nm).

  • Data Acquisition:

    • Measure the emission spectrum of the buffer blank.

    • Measure the emission spectrum of the FRET sample.

    • Measure the emission spectrum of the donor-only sample.

    • Measure the emission spectrum of the acceptor-only sample (to determine direct excitation of the acceptor at the donor's excitation wavelength).

  • Data Analysis (Intensity-Based Method):

    • Subtract the buffer blank spectrum from all sample spectra.

    • Correct for spectral bleed-through (crosstalk) of the donor emission into the acceptor channel and direct excitation of the acceptor.

    • Calculate FRET efficiency (E) using the following formula:

      • E = 1 - (F_DA / F_D)

      • Where F_DA is the fluorescence intensity of the donor in the presence of the acceptor, and F_D is the fluorescence intensity of the donor in the absence of the acceptor.

Experimental Workflow Diagram

The following diagram outlines the key steps in a typical FRET experiment, from biomolecule labeling to data analysis.

FRET_Workflow Experimental Workflow for FRET Analysis cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis start Start labeling Biomolecule Labeling (Donor & Acceptor) start->labeling purification Purification of Labeled Biomolecules labeling->purification characterization Characterization (Degree of Labeling) purification->characterization sample_prep Sample Preparation (FRET, Controls) characterization->sample_prep measurement Fluorescence Measurement (Spectra Acquisition) sample_prep->measurement analysis Data Analysis (Correction & FRET Calculation) measurement->analysis end End analysis->end

Caption: A streamlined workflow for a typical FRET experiment.

By carefully considering the photophysical properties of potential acceptors and following robust experimental protocols, researchers can successfully employ this compound as a FRET donor to gain valuable insights into a wide range of biological processes.

References

A Researcher's Guide to Cross-Reactivity Testing of Sulfo-Cy3 Amine Labeled Antibodies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the specificity of labeled antibodies is paramount for generating reliable and reproducible experimental data. This guide provides an objective comparison of Sulfo-Cy3 amine labeled antibodies with other common fluorescent alternatives, supported by experimental data and detailed protocols for cross-reactivity assessment.

Sulfo-Cy3, a sulfonated cyanine (B1664457) dye, is a popular choice for labeling antibodies due to its bright fluorescence and good water solubility. However, like any labeling process, the conjugation of Sulfo-Cy3 to an antibody can potentially alter its binding characteristics, leading to off-target effects or cross-reactivity. Rigorous testing is therefore essential to validate the specificity of the labeled antibody.

Performance Comparison of Fluorescent Dyes

The selection of a fluorescent dye for antibody labeling significantly impacts the sensitivity, specificity, and reproducibility of an immunoassay. Sulfo-Cy3 is often compared with other popular dye families, such as Alexa Fluor and DyLight dyes. The following tables summarize key performance characteristics based on available experimental data.

Table 1: Spectroscopic Properties of Common Fluorescent Dyes

Dye FamilySpecific DyeExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (cm⁻¹M⁻¹)Quantum Yield
Cyanine Dyes Sulfo-Cy3~555~570~150,000~0.2
Alexa Fluor Dyes Alexa Fluor 555~555~565~150,000~0.1
DyLight Dyes DyLight 550~562~576~150,000Not widely reported

Table 2: Performance Characteristics of Labeled Antibodies

FeatureSulfo-Cy3Alexa Fluor DyesDyLight Dyes
Brightness HighVery HighHigh
Photostability ModerateHighHigh
Water Solubility HighHighHigh
pH Sensitivity LowLowLow
Tendency for Self-Quenching ModerateLowLow

Experimental Protocols for Cross-Reactivity Testing

To ensure the specificity of Sulfo-Cy3 labeled antibodies, a series of validation experiments are recommended. The following are detailed protocols for common cross-reactivity testing methods.

Antibody Labeling with Sulfo-Cy3 NHS Ester

This protocol outlines the general steps for conjugating a Sulfo-Cy3 NHS ester to an antibody.

Materials:

  • Antibody solution (1-10 mg/mL in amine-free buffer, e.g., PBS)

  • Sulfo-Cy3 NHS ester

  • Anhydrous DMSO

  • Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5)

  • Purification column (e.g., Sephadex G-25)

  • Spectrophotometer

Procedure:

  • Prepare Antibody: Dialyze the antibody against the reaction buffer to remove any amine-containing substances. Adjust the antibody concentration to 2-10 mg/mL.

  • Prepare Dye Solution: Immediately before use, dissolve the Sulfo-Cy3 NHS ester in anhydrous DMSO to a concentration of 10 mg/mL.

  • Labeling Reaction: Add the reactive dye solution to the antibody solution while gently vortexing. The molar ratio of dye to antibody should be optimized, but a starting point of 10:1 to 20:1 is common.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

  • Purification: Remove unconjugated dye by passing the labeled antibody solution through a purification column.

  • Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm and the absorbance maximum of Sulfo-Cy3 (~555 nm).[1]

AntibodyLabelingWorkflow cluster_prep Preparation cluster_reaction Labeling cluster_purification Purification & Analysis Antibody Antibody in Amine-Free Buffer Mixing Mixing and Incubation (1-2h, RT, dark) Antibody->Mixing Dye Sulfo-Cy3 NHS Ester in DMSO Dye->Mixing Purification Column Chromatography Mixing->Purification Analysis Spectrophotometry (DOL Calculation) Purification->Analysis LabeledAntibody LabeledAntibody Analysis->LabeledAntibody Labeled Antibody

Antibody Labeling Workflow
Cross-Reactivity Testing by ELISA

Enzyme-Linked Immunosorbent Assay (ELISA) is a plate-based assay technique designed for detecting and quantifying substances such as peptides, proteins, antibodies, and hormones.

Materials:

  • Microtiter plates

  • Target antigen and potential cross-reactive antigens

  • Sulfo-Cy3 labeled primary antibody

  • Blocking buffer (e.g., 5% BSA in PBS)

  • Wash buffer (e.g., PBS with 0.05% Tween 20)

  • Enzyme-conjugated secondary antibody (if indirect detection is used)

  • Substrate for the enzyme

  • Plate reader

Procedure:

  • Antigen Coating: Coat the wells of a microtiter plate with the target antigen and a panel of potential cross-reactive antigens at a concentration of 1-10 µg/mL in a suitable buffer. Incubate overnight at 4°C.

  • Blocking: Wash the plate with wash buffer and then block the remaining protein-binding sites in the coated wells by adding blocking buffer. Incubate for 1-2 hours at room temperature.

  • Primary Antibody Incubation: Wash the plate and add serial dilutions of the Sulfo-Cy3 labeled antibody to the wells. Incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate thoroughly to remove any unbound antibody.

  • Detection:

    • Direct Detection: Measure the fluorescence signal directly using a fluorescence plate reader.

    • Indirect Detection: Add an enzyme-conjugated secondary antibody that recognizes the primary antibody. Incubate for 1 hour at room temperature. Wash the plate and add the appropriate substrate. Measure the absorbance using a plate reader.

  • Analysis: Compare the signal generated from the wells coated with the target antigen to the signals from the wells with potential cross-reactive antigens. Significant signal in the presence of other antigens indicates cross-reactivity.

ELISAWorkflow Start Start AntigenCoating Antigen Coating Start->AntigenCoating Blocking Blocking AntigenCoating->Blocking PrimaryAb Primary Antibody (Sulfo-Cy3 Labeled) Blocking->PrimaryAb Washing1 Washing PrimaryAb->Washing1 Detection Detection Washing1->Detection Direct Direct Fluorescence Reading Detection->Direct Direct Indirect Indirect (Secondary Ab + Substrate) Detection->Indirect Indirect Analysis Data Analysis Direct->Analysis Indirect->Analysis End End Analysis->End

ELISA Workflow for Cross-Reactivity
Cross-Reactivity Testing by Western Blot

Western blotting allows for the identification of specific proteins in a complex mixture of proteins.

Materials:

  • Protein lysates from cells or tissues expressing the target antigen and potentially cross-reactive antigens

  • SDS-PAGE gels and electrophoresis equipment

  • Transfer apparatus and membranes (PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Sulfo-Cy3 labeled primary antibody

  • Wash buffer (TBST: Tris-buffered saline with 0.1% Tween 20)

  • Fluorescence imaging system

Procedure:

  • Sample Preparation and Electrophoresis: Prepare protein lysates and separate them by SDS-PAGE.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the Sulfo-Cy3 labeled primary antibody in blocking buffer overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane several times with wash buffer to remove unbound primary antibody.

  • Detection: Image the membrane using a fluorescence imaging system capable of detecting the Cy3 fluorescence.

  • Analysis: A specific antibody should produce a single band at the expected molecular weight of the target protein. The presence of bands in lanes containing lysates without the target antigen or bands at incorrect molecular weights indicates cross-reactivity.[2][3][4][5][6]

Cross-Reactivity Testing by Flow Cytometry

Flow cytometry is a powerful technique for analyzing the physical and chemical characteristics of single cells.

Materials:

  • Cell suspensions (target cells and potential cross-reactive cells)

  • Sulfo-Cy3 labeled primary antibody

  • Staining buffer (e.g., PBS with 1% BSA)

  • Flow cytometer

Procedure:

  • Cell Preparation: Prepare single-cell suspensions of the target cells and potential cross-reactive cells.

  • Blocking (Optional): To prevent non-specific binding to Fc receptors, incubate the cells with an Fc block.

  • Staining: Incubate the cells with the Sulfo-Cy3 labeled primary antibody in staining buffer for 30-60 minutes on ice, protected from light.

  • Washing: Wash the cells with staining buffer to remove unbound antibody.

  • Data Acquisition: Resuspend the cells in staining buffer and acquire data on a flow cytometer equipped with the appropriate lasers and filters for Cy3 detection.

  • Analysis: Analyze the fluorescence intensity of the different cell populations. A specific antibody will show a significant increase in fluorescence only for the target cell population. Staining of non-target cells indicates cross-reactivity.

Conclusion

The validation of antibody specificity is a critical step in ensuring the reliability of experimental results. By employing a combination of the detailed protocols for labeling and cross-reactivity testing provided in this guide, researchers can confidently assess the performance of their this compound labeled antibodies. The comparative data on different fluorescent dyes also serves as a valuable resource for selecting the most appropriate fluorophore for a given application, ultimately leading to more robust and reproducible findings.

References

A Head-to-Head Battle of Fluorophores: Sulfo-Cy3 Amine's Super-Resolution Performance in the Spotlight

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly advancing field of super-resolution microscopy, the choice of fluorescent probe is paramount to achieving nanoscale imaging with clarity and precision. This guide offers a comprehensive comparison of Sulfo-Cy3 amine against three other prominent dyes—Alexa Fluor 647, Atto 647N, and CF660C—for their performance in single-molecule localization microscopy (SMLM) techniques such as dSTORM (direct Stochastic Optical Reconstruction Microscopy). This analysis is tailored for researchers, scientists, and drug development professionals seeking to optimize their super-resolution imaging experiments.

Executive Summary

While all four dyes are viable options for super-resolution microscopy, Alexa Fluor 647 consistently emerges as a top performer in dSTORM applications due to its exceptional photoswitching properties, high photon output, and the extensive body of research validating its performance. Atto 647N also demonstrates strong performance, with a notable photon yield. CF660C is highlighted for its superior photostability, making it a valuable candidate for long-term imaging experiments.

Quantitative Performance Comparison

The following tables summarize the key photophysical and dSTORM performance metrics for the compared dyes. It is important to note that performance can be highly dependent on the specific experimental conditions, particularly the composition of the imaging buffer.

Table 1: Photophysical Properties of Selected Fluorophores

PropertyThis compoundAlexa Fluor 647Atto 647NCF660C
Excitation Max (nm) ~555~650~647~667
Emission Max (nm) ~572~665~669~685
Molar Extinction Coefficient (cm⁻¹M⁻¹) ~150,000~239,000~150,000~200,000
Quantum Yield ~0.1 (amine)~0.33HighNot specified

Table 2: dSTORM Performance Comparison

Performance MetricThis compoundAlexa Fluor 647Atto 647NCF660C
Photon Count per Switching Event Data not available~3800 - 5200~3500Reported to have high photostability allowing for more localizations over time
On/Off Duty Cycle Data not availableLow (favorable for dSTORM)LowData not available
Number of Switching Cycles Data not availableHighHighHigh
Relative Photostability ModerateHighHighVery High
Localization Precision (nm) Data not available~17Data not availableData not available

Note: The data for Alexa Fluor 647 and Atto 647N is primarily drawn from the comprehensive study by Dempsey et al. (2011) for consistency.[1] The performance of CF660C is noted for its high photostability in long-term imaging. Quantitative dSTORM performance data for this compound was not available in the reviewed literature for a direct comparison.

Experimental Protocols

The following protocols are generalized from common practices in dSTORM imaging and should be optimized for specific experimental setups and biological targets.

I. Antibody Labeling

Covalent labeling of primary or secondary antibodies with amine-reactive dyes is a standard procedure.

  • Antibody Preparation: Dissolve the antibody in a bicarbonate buffer (pH 8.3-8.5) to a final concentration of 1-5 mg/mL.

  • Dye Preparation: Dissolve the amine-reactive dye (e.g., Sulfo-Cy3 NHS ester, Alexa Fluor 647 NHS ester) in anhydrous DMSO to a concentration of 10 mg/mL immediately before use.

  • Conjugation: Add the reactive dye to the antibody solution at a molar excess of 5-10 fold. Incubate the reaction for 1 hour at room temperature with gentle stirring.

  • Purification: Remove unconjugated dye by passing the solution through a size-exclusion chromatography column (e.g., Sephadex G-25).

  • Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at the protein's and the dye's maximum absorption wavelengths.

II. Sample Preparation for Immunofluorescence

This protocol is for staining microtubules in cultured cells.

  • Cell Culture: Plate cells on high-precision glass coverslips (#1.5) and grow to the desired confluency.

  • Fixation: Fix the cells with a solution of 3% paraformaldehyde and 0.1% glutaraldehyde (B144438) in PBS for 10 minutes at room temperature.

  • Reduction: Reduce autofluorescence from glutaraldehyde by incubating with a freshly prepared solution of 0.1% sodium borohydride (B1222165) in PBS for 7 minutes at room temperature.

  • Permeabilization and Blocking: Permeabilize the cells and block non-specific antibody binding by incubating in a blocking buffer (e.g., 3% BSA, 0.1% Triton X-100 in PBS) for 20-30 minutes.

  • Primary Antibody Staining: Incubate with the primary antibody (e.g., anti-tubulin) diluted in blocking buffer for 1 hour at room temperature.

  • Washing: Wash the sample three times with washing buffer (e.g., 0.1% BSA, 0.05% Triton X-100 in PBS).

  • Secondary Antibody Staining: Incubate with the dye-labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature, protected from light.

  • Final Washes: Wash the sample three times with washing buffer and then once with PBS.

III. dSTORM Imaging Buffer Preparation

The composition of the imaging buffer is critical for inducing photoswitching of the fluorophores. A common recipe is as follows:

  • Buffer Base: Prepare a solution of 50 mM Tris-HCl (pH 8.0), 10 mM NaCl, and 10% (w/v) glucose.

  • Oxygen Scavenging System (GLOX):

    • Prepare a stock solution of glucose oxidase (e.g., 14 mg in 200 µL of Buffer A: 10 mM Tris pH 8.0 + 50 mM NaCl).

    • Prepare a stock solution of catalase (e.g., 50 µL of 17 mg/mL catalase in Buffer A).

    • Combine the glucose oxidase and catalase solutions.

  • Thiol Agent: Prepare a 1 M stock solution of cysteamine (B1669678) (MEA) or have β-mercaptoethanol (BME) ready.

  • Final Imaging Buffer (prepare immediately before use):

    • To 620 µL of the buffer base, add 70 µL of 1 M MEA and 7 µL of the GLOX solution.

    • Alternatively, for dyes like Alexa Fluor 647, a BME-containing buffer can be used: to 690 µL of the buffer base, add 7 µL of BME and 7 µL of the GLOX solution.

Visualizing the Workflow

The following diagrams illustrate the key processes involved in a typical dSTORM experiment.

experimental_workflow cluster_sample_prep Sample Preparation cluster_labeling Immunolabeling cluster_imaging dSTORM Imaging cluster_analysis Data Analysis cell_culture Cell Culture fixation Fixation cell_culture->fixation permeabilization Permeabilization & Blocking fixation->permeabilization primary_ab Primary Antibody Incubation permeabilization->primary_ab secondary_ab Secondary Antibody Incubation (Dye-labeled) primary_ab->secondary_ab buffer_prep Imaging Buffer Preparation secondary_ab->buffer_prep image_acquisition Image Acquisition (Blinking) buffer_prep->image_acquisition localization Single-Molecule Localization image_acquisition->localization reconstruction Image Reconstruction localization->reconstruction

Caption: A generalized workflow for a dSTORM experiment.

Signaling Pathways and Logical Relationships

The fundamental principle of dSTORM relies on the photoswitching of fluorophores between a fluorescent "on" state and a long-lived dark "off" state. This process is typically facilitated by a thiol-containing imaging buffer.

dSTORM_principle S0 Ground State (S0) S1 Excited State (S1) S0->S1 Excitation Laser S1->S0 Fluorescence T1 Triplet State (T1) S1->T1 Intersystem Crossing Dark Long-Lived Dark State T1->Dark Thiol Adduct Formation Dark->S0 Spontaneous/ Low-power activation

References

Safety Operating Guide

Personal protective equipment for handling Sulfo-Cy3 amine

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling of Sulfo-Cy3 Amine

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety protocols, operational procedures, and disposal plans for the handling of this compound, a water-soluble fluorescent dye. Adherence to these guidelines is essential for ensuring laboratory safety and maintaining experimental integrity.

This compound is a derivative of the cyanine (B1664457) dye Cy3, featuring a sulfonate group that enhances its water solubility and an amine group for conjugation with electrophiles.[1] It is highly photostable and has a fluorescence spectrum in the green-to-orange wavelength range.[1]

Key Compound Properties

A summary of the quantitative data for this compound is presented in the table below for easy reference.

PropertyValueReference
Molecular FormulaC₃₆H₅₀N₄O₇S₂[2]
Molecular Weight714.94 g/mol [3]
Excitation Maximum (λmax)548 nm[2][3]
Emission Maximum (λem)563 nm[2][3]
Molar Extinction Coefficient162,000 M⁻¹cm⁻¹[2][3]
Fluorescence Quantum Yield0.1[2][3]
SolubilityWater, Alcohols, DMSO, DMF[2][3]
Storage Conditions-20°C in the dark, desiccated[2]

Operational Plan: Safe Handling and Personal Protective Equipment (PPE)

Given that this compound is an amine-reactive compound and a dye, it should be handled with care to prevent inhalation, ingestion, and skin contact.[4] Although a specific Safety Data Sheet (SDS) with comprehensive hazard information is not publicly available, the following PPE and handling procedures are based on best practices for similar chemicals.

Personal Protective Equipment (PPE)
PPE CategorySpecificationRationale
Hand Protection Nitrile or latex gloves. Change gloves immediately if contaminated.To prevent skin contact with the chemical.
Eye Protection Chemical splash goggles that meet ANSI Z.87.1 standards. A face shield may be necessary if there is a risk of splashing.To protect eyes from splashes of the chemical solution.
Body Protection A standard laboratory coat. For larger quantities or procedures with a higher risk of splashing, a chemical-resistant apron is recommended.To protect skin and clothing from contamination.
Respiratory Protection Not generally required when handling small quantities in a well-ventilated area. Use a NIOSH-approved respirator with an appropriate cartridge if aerosols may be generated or if working in a poorly ventilated space.To prevent inhalation of any airborne particles or aerosols.
Handling Procedures
  • Preparation : Before handling, ensure that the work area is clean and uncluttered. It is recommended to work in a chemical fume hood to minimize inhalation exposure.

  • Bringing to Room Temperature : Before opening the vial, allow it to warm to room temperature to prevent condensation of moisture, which can degrade the compound.

  • Weighing and Dissolving : When weighing the solid compound, do so in a fume hood and avoid creating dust. When dissolving, add the solvent slowly to the solid.

  • Labeling Reactions : When using this compound for labeling, ensure that all other reagents are compatible and follow the specific protocol for your experiment.

  • Storage : Store the compound in a tightly sealed container at -20°C, protected from light and moisture.[2]

Experimental Protocol: General Protein Labeling

This protocol provides a general methodology for conjugating this compound to a protein with an available carboxylic acid or activated ester group.

Materials:

  • This compound

  • Protein to be labeled in a suitable buffer (e.g., PBS)

  • Activation agent (e.g., EDC, if labeling a carboxylic acid)

  • DMSO or DMF (if needed to dissolve the dye)

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Prepare Protein Solution : Dissolve the protein in the reaction buffer.

  • Prepare Dye Solution : Dissolve this compound in a small amount of DMSO or DMF before adding it to the aqueous reaction buffer.

  • Activate Carboxylic Acid (if necessary) : If the protein contains a carboxylic acid to be labeled, add the activation agent (e.g., EDC) to the protein solution and incubate according to the manufacturer's instructions.

  • Conjugation : Add the this compound solution to the activated protein solution. The molar ratio of dye to protein will need to be optimized for your specific application.

  • Incubation : Allow the reaction to proceed for the recommended time at the appropriate temperature, protected from light.

  • Purification : Remove the unconjugated dye from the labeled protein using a size-exclusion chromatography column.

  • Characterization : Determine the degree of labeling by measuring the absorbance of the protein and the dye.

Disposal Plan

Proper disposal of this compound and any resulting waste is crucial to prevent environmental contamination.

Waste Segregation and Collection:

  • Solid Waste : Collect any solid this compound waste, including contaminated consumables (e.g., pipette tips, microfuge tubes), in a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste : Collect all aqueous and solvent solutions containing this compound in a separate, sealed, and clearly labeled hazardous waste container. Do not pour solutions containing the dye down the drain.[5]

  • Sharps : Any needles or other sharps used in the handling of this compound should be disposed of in a designated sharps container.

Disposal Procedure:

  • All waste containers must be clearly labeled with "Hazardous Waste" and the chemical name ("this compound").

  • Store waste containers in a designated satellite accumulation area away from incompatible materials.

  • Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office. Follow all local, state, and federal regulations for hazardous waste disposal.

Workflow for Safe Handling of this compound

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Don Personal Protective Equipment (PPE) B Prepare Well-Ventilated Workspace (Fume Hood) A->B C Allow this compound to Reach Room Temperature B->C D Weigh Solid Compound C->D E Dissolve in Appropriate Solvent D->E F Perform Labeling Reaction E->F G Segregate Solid and Liquid Waste F->G H Label Waste Containers G->H I Store in Designated Satellite Accumulation Area H->I J Contact EHS for Disposal I->J

Caption: Workflow for the safe handling of this compound.

References

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Reactant of Route 1
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Reactant of Route 2
Reactant of Route 2
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